molecular formula C20H26ClNO5 B564567 N,N-Didesmethyl Trimebutine-d5 Hydrochloride CAS No. 1189893-33-1

N,N-Didesmethyl Trimebutine-d5 Hydrochloride

Cat. No.: B564567
CAS No.: 1189893-33-1
M. Wt: 400.911
InChI Key: NOKRVDGVOIZAKJ-PAJIIYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Didesmethyl Trimebutine-d5 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H26ClNO5 and its molecular weight is 400.911. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKRVDGVOIZAKJ-PAJIIYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747622
Record name 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189893-33-1
Record name 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Didesmethyl Trimebutine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N-Didesmethyl Trimebutine-d5 Hydrochloride, a critical deuterated internal standard used in advanced bioanalytical studies. The document details the physicochemical properties, metabolic context, and foremost, the application of this stable isotope-labeled compound in quantitative mass spectrometry. Emphasis is placed on its role in pharmacokinetic and drug metabolism studies of Trimebutine, a widely used gastrointestinal motility regulator. This guide offers field-proven insights into experimental design, including a detailed solid-phase extraction (SPE) protocol for plasma samples and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology. The content is structured to serve as an essential resource for researchers, analytical scientists, and drug development professionals, ensuring scientific integrity through validated protocols and authoritative references.

Introduction: The Role of Trimebutine and its Metabolites

Trimebutine is a non-competitive spasmolytic agent that modulates gastrointestinal motility and is prescribed for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Its mechanism of action is complex, involving agonist effects on peripheral mu, kappa, and delta opioid receptors, as well as modulation of ion channels in gut smooth muscle.[1][2][3]

Following oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver.[4][5] The primary metabolic pathways are N-demethylation and ester hydrolysis.[5][6] This process results in the formation of several metabolites, including N-monodesmethyltrimebutine (nortrimebutine or nor-TMB), which is the major active metabolite, and subsequently, N,N-didesmethyl trimebutine.[5][6] Due to this rapid metabolism, plasma concentrations of the parent drug are often very low, making the quantification of its metabolites crucial for pharmacokinetic (PK) and bioequivalence studies.[4][7]

To accurately quantify these metabolites in complex biological matrices like plasma, a robust analytical method is required. The gold standard for such quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[8] this compound serves this exact purpose for the analysis of its non-labeled analogue. The incorporation of five deuterium (d5) atoms provides a mass shift that allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its near-identical chemical and physical properties ensure it behaves similarly during sample extraction, chromatography, and ionization.[8] This co-eluting reference standard is essential for correcting variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative bioanalysis.[8]

Physicochemical Properties

A clear understanding of the compound's properties is fundamental for method development, including solvent selection and storage conditions.

PropertyValueSource
Chemical Name (2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate; hydrochloride[9]
CAS Number 1189893-33-1[10]
Molecular Formula C₂₀H₂₀D₅NO₅·HCl[9]
Molecular Weight 400.91 g/mol [11]
Appearance White to off-white powder[9]
Purity Typically >95%[9]
Solubility Soluble in water and organic solvents like methanol[9]

Metabolic Context and Synthesis Principles

Trimebutine Metabolic Pathway

Trimebutine is metabolized sequentially through demethylation. The primary active metabolite is N-monodesmethyltrimebutine, which is further demethylated to form N,N-didesmethyl trimebutine.[6] Understanding this pathway is critical for designing comprehensive pharmacokinetic studies that account for both the parent drug and its key metabolites.

Metabolic Pathway Trimebutine Trimebutine (Parent Drug) NorTMB N-monodesmethyltrimebutine (nor-TMB, Active Metabolite) Trimebutine->NorTMB N-Demethylation DiDesmethylTMB N,N-didesmethyl trimebutine (Analyte) NorTMB->DiDesmethylTMB N-Demethylation

Caption: Metabolic pathway of Trimebutine.

Principles of Deuterated Standard Synthesis

The synthesis of a deuterated standard like N,N-Didesmethyl Trimebutine-d5 is a specialized process designed to create a molecule that is chemically identical to the analyte but with a higher mass.[8] This is typically achieved through two main approaches:

  • Controlled Hydrogen-Deuterium (H/D) Exchange: This method involves replacing specific hydrogen atoms with deuterium under catalytic conditions (e.g., acid or base catalysis) using a deuterated solvent.[12] This approach is often cost-effective but requires careful control to ensure the label is placed on a non-exchangeable position. Labels on heteroatoms (like O or N) or on carbons adjacent to carbonyls can be unstable and exchange back with protons from the solvent, compromising the integrity of the standard.[12]

  • De Novo Chemical Synthesis: This involves building the molecule from the ground up using deuterium-labeled building blocks.[8][13] This method offers precise control over the location and number of deuterium atoms, ensuring high isotopic purity and stability.[13] For N,N-Didesmethyl Trimebutine-d5, this would likely involve using a deuterated precursor for the butyl chain.

The final product is typically converted to a hydrochloride salt to improve its stability, handling, and solubility in aqueous solutions.

Analytical Application: Quantitative Bioanalysis

The primary application of N,N-Didesmethyl Trimebutine-d5 HCl is as an internal standard (IS) for the accurate quantification of N,N-didesmethyl trimebutine in biological samples.[10] The following sections describe a validated workflow.

Experimental Workflow Overview

A robust bioanalytical workflow ensures sample integrity from collection to final data analysis. The addition of the internal standard at the earliest possible stage is critical to account for variability throughout the process.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Sample 1. Plasma Sample Collection Spike 2. Spike with IS (N,N-Didesmethyl Trimebutine-d5 HCl) Sample->Spike Pretreat 3. Pre-treatment (e.g., Basification) Spike->Pretreat SPE 4. Solid-Phase Extraction (SPE) Pretreat->SPE Evap 5. Evaporation & Reconstitution SPE->Evap LCMS 6. LC-MS/MS Analysis Evap->LCMS Quant 7. Quantification (Analyte/IS Ratio) LCMS->Quant Report 8. Final Concentration Report Quant->Report

Sources

An In-Depth Technical Guide to N,N-Didesmethyl Trimebutine-d5 HCl: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Metabolites in Drug Development

Trimebutine is a gastrointestinal motility regulator used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Its clinical efficacy is influenced by its extensive first-pass metabolism in the liver, leading to the formation of active and inactive metabolites. Among these are N-monodesmethyltrimebutine (nortrimebutine) and N,N-didesmethyltrimebutine.[1] Understanding the pharmacokinetic profiles of these metabolites is paramount for a complete comprehension of Trimebutine's mechanism of action and overall disposition in the body.

Stable isotope-labeled internal standards are indispensable in quantitative bioanalytical studies. The incorporation of deuterium at non-exchangeable positions in a molecule results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference allows for its differentiation by mass spectrometry, making it an ideal internal standard to correct for variations in sample preparation and instrument response. N,N-Didesmethyl Trimebutine-d5 HCl serves this critical role in studies involving Trimebutine and its metabolites.

Physicochemical Properties

PropertyValueSource
Chemical Name 2-amino-2-phenylbutyl-d5 3,4,5-trimethoxybenzoate hydrochloride
Molecular Formula C₂₀H₂₁D₅ClNO₅[4]
Molecular Weight 400.91 g/mol [4]
CAS Number 1189893-33-1
Appearance White to Off-White Solid[2]
Solubility Soluble in DMSO and Methanol[2]
Purity Typically >95% (HPLC)[2]
Isotopic Purity Typically >99% deuterium enrichment[2]
Storage 2-8°C in a refrigerator[5]

Synthesis and Isotopic Labeling

The synthesis of N,N-Didesmethyl Trimebutine-d5 HCl involves a multi-step process that introduces deuterium atoms into the butyl chain of the molecule. While a specific, detailed protocol for this exact compound is not publicly available, a general synthetic strategy can be inferred from the synthesis of Trimebutine and its metabolites, as well as general methods for deuterium labeling.[6][7][8][9]

A plausible synthetic route would involve:

  • Synthesis of a deuterated precursor: This would likely involve the preparation of a deuterated analogue of a key intermediate, such as 2-amino-2-phenylbutanol, with deuterium atoms incorporated into the ethyl group.

  • Esterification: The deuterated alcohol intermediate would then be esterified with 3,4,5-trimethoxybenzoyl chloride to form the deuterated N,N-didesmethyl Trimebutine.

  • Salt Formation: The final step would involve the formation of the hydrochloride salt to enhance stability and solubility.

The following diagram illustrates a potential high-level synthetic workflow:

Caption: High-level workflow for the synthesis of N,N-Didesmethyl Trimebutine-d5 HCl.

Analytical Characterization

The structural integrity and purity of N,N-Didesmethyl Trimebutine-d5 HCl are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the position of the deuterium labels. In the ¹H NMR spectrum of N,N-Didesmethyl Trimebutine-d5 HCl, the signals corresponding to the protons on the ethyl group would be absent or significantly reduced, confirming successful deuteration. The remaining proton signals would be consistent with the structure of the N,N-didesmethyl metabolite. The ¹³C NMR spectrum would show the expected carbon signals for the molecule.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the compound. The mass spectrum will show a molecular ion peak corresponding to the deuterated molecule. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which would be expected to involve cleavage of the ester bond and fragmentation of the butyl chain.[10][11] The fragmentation pattern provides a structural fingerprint of the molecule.

Application in Quantitative Bioanalysis: A Step-by-Step Protocol

N,N-Didesmethyl Trimebutine-d5 HCl is primarily used as an internal standard for the quantification of Trimebutine and its metabolites in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15][16]

Experimental Protocol: LC-MS/MS Analysis of Trimebutine and its Metabolites

This protocol provides a general framework for the analysis. Specific parameters may need to be optimized based on the instrumentation and specific study requirements.

Objective: To quantify the concentrations of Trimebutine, N-monodesmethyltrimebutine, and N,N-didesmethyltrimebutine in human plasma.

Materials:

  • Human plasma samples

  • N,N-Didesmethyl Trimebutine-d5 HCl (Internal Standard)

  • Reference standards for Trimebutine, N-monodesmethyltrimebutine, and N,N-didesmethyltrimebutine

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analytes and the internal standard in methanol.

    • Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water).

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add the internal standard working solution.

    • Option A: Protein Precipitation (PPT): Add a precipitating agent (e.g., 300 µL of cold acetonitrile), vortex, and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

    • Option B: Solid Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the plasma sample, wash with an appropriate solvent, and elute the analytes with a suitable elution solvent.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient Elution: A gradient program is typically employed to achieve optimal separation of the analytes.

      • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the analytical workflow:

Caption: General workflow for the quantitative analysis of Trimebutine and its metabolites.

Research Applications and Causality

The use of N,N-Didesmethyl Trimebutine-d5 HCl as an internal standard is crucial for obtaining accurate and reliable pharmacokinetic data. This is essential for:

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Trimebutine.[17][18]

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of Trimebutine.

  • Pharmacokinetic Studies in Special Populations: Investigating the pharmacokinetics of Trimebutine in patients with hepatic or renal impairment.

  • Metabolic Phenotyping: Elucidating the metabolic pathways of Trimebutine and identifying the enzymes responsible for its biotransformation.[1]

By providing a reliable method for the quantification of Trimebutine and its metabolites, N,N-Didesmethyl Trimebutine-d5 HCl plays a vital role in the preclinical and clinical development of this important therapeutic agent.

Conclusion

N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a key analytical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-characterized properties and its role as a stable isotope-labeled internal standard enable the accurate and precise quantification of Trimebutine and its metabolites in complex biological matrices. This, in turn, facilitates a deeper understanding of the drug's disposition and contributes to the development of safer and more effective therapeutic strategies.

References

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug metabolism and disposition: the biological fate of chemicals, 17(4), 455–462. [Link]

  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007–1015. [Link]

  • SynZeal. N-Demethyl Trimebutine-d5 Hydrochloride | CAS No. 1286632-72-1. [Link]

  • Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720–725. [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1). [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 779(2), 173–187. [Link]

  • Saivin, S., et al. (2000). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittel-Forschung, 50(8), 717–721. [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • CN109265304B - Synthesis method of deuterated compound - Google P
  • Lavit, M., et al. (2000). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. International Journal of Pharmaceutical and Clinical Research, 8(3), 123-127. [Link]

  • Dalvie, D., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. ACS medicinal chemistry letters, 13(2), 260–266. [Link]

  • Pharmaffiliates. Trimebutine-impurities. [Link]

  • Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. SciSpace. [Link]

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Lee, S. H., et al. (2002). Pharmacokinetic Evaluation of Trimebutine Maleate Sustained Release Tablet. Journal of the Korean Pharmaceutical Association, 46(1), 59-65. [Link]

  • Garofolo, F., et al. (2017). First deuterated drug approved. ResearchGate. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Kim, J., et al. (2017). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. ResearchGate. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003357). [Link]

Sources

An In-depth Technical Guide to the Synthesis of N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and detailed pathway for the synthesis of N,N-Didesmethyl Trimebutine-d5, an isotopically labeled metabolite of the gastrointestinal antispasmodic agent, Trimebutine. The strategic incorporation of five deuterium atoms provides a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2] This document outlines a robust, multi-step synthetic route, commencing with the selective deuteration of a key precursor, 3,4,5-trimethoxybenzoic acid, followed by its conversion to the corresponding acid chloride. The synthesis of the pivotal amino alcohol intermediate, 2-amino-2-phenylbutanol, is also detailed. Subsequent N-protection, esterification, and final deprotection steps are meticulously described to yield the target molecule with high isotopic purity. This guide is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. Its clinical efficacy is attributed to its interaction with peripheral opioid receptors.[3] The metabolism of Trimebutine is extensive, primarily occurring in the liver through sequential N-demethylation, leading to the formation of N-monodesmethyltrimebutine (nortrimebutine) and subsequently N,N-didesmethyltrimebutine.[3][4] Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive evaluation of the drug's overall therapeutic effect and potential drug-drug interactions.

Stable isotope labeling is a powerful technique in drug development, offering a non-radioactive method to trace the metabolic fate of a drug and its metabolites.[5][6] Deuterium-labeled compounds, in particular, serve as ideal internal standards in mass spectrometry-based bioanalytical assays due to their chemical identity and distinct mass from the unlabeled analyte.[1] The synthesis of N,N-Didesmethyl Trimebutine-d5, as detailed in this guide, provides researchers with a critical tool for accurate bioanalysis.

Overall Synthetic Strategy

The synthesis of N,N-Didesmethyl Trimebutine-d5 is approached through a convergent strategy, involving the preparation of two key intermediates: 3,4,5-trimethoxybenzoyl-d5 chloride and N-Boc-2-amino-2-phenylbutanol. These intermediates are then coupled via esterification, followed by the removal of the Boc protecting group to afford the final product.

Overall Synthesis of N,N-Didesmethyl Trimebutine-d5 cluster_coupling Coupling and Final Step A 3,4,5-Trimethoxybenzoic Acid C 3,4,5-Trimethoxybenzoic-d5 Acid A->C Deuteration B 2-Amino-2-phenylbutyric Acid E 2-Amino-2-phenylbutanol B->E Reduction D 3,4,5-Trimethoxybenzoyl-d5 Chloride C->D Chlorination G N-Boc-N,N-Didesmethyl Trimebutine-d5 D->G F N-Boc-2-amino-2-phenylbutanol E->F Boc Protection F->G H N,N-Didesmethyl Trimebutine-d5 G->H Deprotection Synthesis of Deuterated Acid Chloride A Gallic Acid E Gallic Acid-d₂ A->E H-D Exchange B D₂O, Catalyst B->E C CD₃I, K₂CO₃ F 3,4,5-Trimethoxybenzoic-d5 Acid C->F D Oxalyl Chloride, DMF G 3,4,5-Trimethoxybenzoyl-d5 Chloride D->G E->F Methylation F->G Chlorination

Figure 2: Synthesis of the deuterated acid chloride intermediate.

Part 2: Synthesis of N-Boc-2-amino-2-phenylbutanol

This part of the synthesis focuses on preparing the amino alcohol moiety with a protected amino group, ready for esterification.

Step 2.1: Reduction of 2-Amino-2-phenylbutyric Acid

The commercially available 2-amino-2-phenylbutyric acid is reduced to the corresponding amino alcohol.

Experimental Protocol:

  • 2-Amino-2-phenylbutyric acid (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • The suspension is cooled to 0 °C, and a solution of borane-THF complex (BH₃·THF, 2.5 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M HCl.

  • The mixture is stirred for 1 hour, and the THF is removed under reduced pressure.

  • The aqueous residue is basified with 2 M NaOH and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 2-amino-2-phenylbutanol. [7]

Step 2.2: N-Boc Protection of 2-Amino-2-phenylbutanol

The primary amine of 2-amino-2-phenylbutanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction during the esterification step. [8][9] Experimental Protocol:

  • 2-Amino-2-phenylbutanol (1 equivalent) is dissolved in a mixture of THF and water (1:1).

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and sodium bicarbonate (NaHCO₃, 2 equivalents) are added.

  • The reaction mixture is stirred vigorously at room temperature for 12-16 hours.

  • The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield N-Boc-2-amino-2-phenylbutanol, which can be purified by column chromatography.

Part 3: Coupling and Deprotection to Yield N,N-Didesmethyl Trimebutine-d5

The final stages of the synthesis involve the coupling of the two key intermediates and the subsequent removal of the protecting group.

Step 3.1: Esterification of N-Boc-2-amino-2-phenylbutanol with 3,4,5-Trimethoxybenzoyl-d5 Chloride

The deuterated acid chloride is reacted with the protected amino alcohol to form the ester linkage.

Experimental Protocol:

  • N-Boc-2-amino-2-phenylbutanol (1 equivalent) and triethylamine (TEA, 1.5 equivalents) are dissolved in anhydrous DCM under an inert atmosphere and cooled to 0 °C.

  • A solution of crude 3,4,5-trimethoxybenzoyl-d5 chloride (1.2 equivalents) in anhydrous DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product, N-Boc-N,N-Didesmethyl Trimebutine-d5, is purified by column chromatography.

Step 3.2: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound. [1][10] Experimental Protocol:

  • N-Boc-N,N-Didesmethyl Trimebutine-d5 (1 equivalent) is dissolved in a minimal amount of DCM.

  • A solution of hydrochloric acid in diethyl ether or dioxane (e.g., 4 M HCl in dioxane, 5-10 equivalents) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the hydrochloride salt of N,N-Didesmethyl Trimebutine-d5.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1.1Gallic AcidD₂O, Pd/C, CD₃I, K₂CO₃3,4,5-Trimethoxybenzoic-d5 Acid70-80
1.23,4,5-Trimethoxybenzoic-d5 AcidOxalyl Chloride, DMF3,4,5-Trimethoxybenzoyl-d5 Chloride>95 (crude)
2.12-Amino-2-phenylbutyric AcidBH₃·THF2-Amino-2-phenylbutanol80-90
2.22-Amino-2-phenylbutanol(Boc)₂O, NaHCO₃N-Boc-2-amino-2-phenylbutanol85-95
3.1N-Boc-2-amino-2-phenylbutanol & Acid Chloride-d5TEAN-Boc-N,N-Didesmethyl Trimebutine-d575-85
3.2N-Boc-N,N-Didesmethyl Trimebutine-d5HCl in DioxaneN,N-Didesmethyl Trimebutine-d5 HCl>90

Conclusion

This technical guide provides a detailed and logical synthetic pathway for the preparation of N,N-Didesmethyl Trimebutine-d5. The described methods are based on established and reliable chemical transformations, ensuring a high probability of success for researchers skilled in organic synthesis. The strategic placement of deuterium labels on the 3,4,5-trimethoxybenzoyl moiety provides a stable and effective internal standard for bioanalytical applications. The protocols outlined herein are intended to be a valuable resource for the scientific community engaged in drug metabolism and pharmacokinetic research.

References

  • Almac. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem Compound Database. [Link]

  • Semantic Scholar. (n.d.). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]

  • Google Patents. (n.d.).
  • Patsnap Eureka. (n.d.). Preparation method of trimebutine. [Link]

  • Google Patents. (n.d.).
  • Quick Company. (n.d.). Process For The Preparation Of Trimebutine Maleate. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A general, versatile and divergent synthesis of selectively deuterated amines. PMC. [Link]

  • Semantic Scholar. (2017). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. [Link]

  • MDPI. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [Link]

  • Axios Research. (n.d.). Trimebutine-d5 Maleate. [Link]

  • National Center for Biotechnology Information. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of deuterated (S)-oxybutynin analogs 1. [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Eudesmic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylbutan-1-ol. PubChem Compound Database. [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-2-phenylbutan-1-ol. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2000). Synthesis of gallic acid: Cu(2+)-mediated oxidation of 3-dehydroshikimic acid. PubMed. [Link]

  • Forschungszentrum Jülich. (2022). Deuteration. [Link]

  • Wikipedia. (n.d.). Eudesmic acid. [Link]

  • National Center for Biotechnology Information. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC. [Link]

  • Beilstein Archives. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium labeled products. [Link]

Sources

Trimebutine Metabolism: A Mechanistic and Methodological Exploration of N,N-Didesmethyl Metabolite Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Trimebutine, a non-competitive spasmolytic agent, modulates gastrointestinal motility through a complex mechanism involving opioid and muscarinic receptors, as well as ion channel modulation.[1] Its clinical efficacy is profoundly influenced by its extensive first-pass metabolism, which generates pharmacologically active metabolites.[2][3] This guide provides a detailed examination of the metabolic pathways of trimebutine, with a specific focus on the sequential N-demethylation process that leads to the formation of the terminal N,N-didesmethyl metabolite. We will explore the enzymatic systems responsible, principally the Cytochrome P450 (CYP) superfamily, and present field-proven experimental protocols for the characterization of these biotransformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of trimebutine's metabolic fate.

Introduction: The Clinical and Pharmacokinetic Profile of Trimebutine

Trimebutine is widely prescribed for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its therapeutic action is not solely attributable to the parent compound. Following oral administration, trimebutine undergoes a high degree of hepatic first-pass metabolism, resulting in plasma concentrations of the parent drug that are often low or undetectable.[2][4] The primary entity observed in systemic circulation is its main active metabolite, N-monodesmethyltrimebutine (nortrimebutine), which retains significant pharmacological activity.[5][6] This metabolic conversion is a critical determinant of the drug's overall therapeutic and pharmacokinetic profile. Understanding the complete metabolic cascade, including the subsequent formation of N,N-didesmethyltrimebutine, is essential for predicting drug-drug interactions, understanding inter-individual variability, and ensuring clinical safety.

The Metabolic Landscape of Trimebutine

Trimebutine is subject to several competing and sequential metabolic pathways, primarily occurring in the liver and, to some extent, the small intestine.[5][7][8] The principal routes of biotransformation are N-demethylation and ester hydrolysis, often followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.[5][9]

The Sequential N-Demethylation Pathway

The most significant pathway in humans involves the stepwise removal of the two methyl groups from the tertiary amine of trimebutine.[9] This process is mediated by the Cytochrome P450 mixed-function oxidase system.[9][10]

  • Formation of N-monodesmethyltrimebutine (Nortrimebutine): The first N-demethylation converts trimebutine into its primary active metabolite, nortrimebutine. This metabolite not only contributes significantly to the drug's spasmolytic and motility-regulating effects but is also the substrate for the next metabolic step.[1][5]

  • Formation of N,N-didesmethyltrimebutine: Nortrimebutine undergoes a second N-demethylation, also catalyzed by CYP enzymes, to form N,N-didesmethyltrimebutine.[5][11] This metabolite represents a further step toward increasing the molecule's polarity to facilitate renal clearance.[9] While nortrimebutine's activity is well-documented, the N,N-didesmethyl metabolite is suggested to have a differentiated mechanism, potentially contributing to visceral analgesia through the modulation of sodium channels.[9]

The Role of Cytochrome P450 Isoforms

The N-demethylation of trimebutine is primarily a Phase I oxidative reaction. While multiple CYP isoforms can contribute to drug metabolism, studies strongly implicate the involvement of the CYP3A subfamily.[9] Research investigating the inhibitory effects of various drugs on CYP activities in human liver microsomes demonstrated that trimebutine is a competitive inhibitor of CYP3A4, with a Ki value of 6.56 µM.[12] This finding strongly suggests that CYP3A4 is a key enzyme responsible for trimebutine's metabolism.[12] Identifying the specific isoforms is critical for predicting potential drug-drug interactions (DDIs), as co-administration of a CYP3A4 inhibitor (e.g., ketoconazole, grapefruit juice) or inducer (e.g., rifampicin) could significantly alter the plasma concentrations of trimebutine's metabolites, impacting both efficacy and safety.[8][13]

Trimebutine_Metabolism Fig. 1: Primary Metabolic Pathways of Trimebutine TR Trimebutine NOR N-monodesmethyltrimebutine (Nortrimebutine) TR->NOR  N-demethylation (CYP450, e.g., CYP3A4) HYD Hydrolysis Products (e.g., 2-dimethylamino-2-phenylbutan-1-ol) TR->HYD Ester Hydrolysis (Carboxylesterases) DID N,N-didesmethyltrimebutine NOR->DID  N-demethylation (CYP450) CONJ Conjugated Metabolites (Glucuronides/Sulfates) NOR->CONJ Conjugation DID->CONJ Conjugation HYD->CONJ Conjugation

A simplified diagram of the major metabolic routes for trimebutine.
Interplay with Ester Hydrolysis

In parallel with N-demethylation, trimebutine can also be metabolized via hydrolysis of its ester bond, a reaction catalyzed by carboxylesterases.[9] This cleavage yields 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[9] These two primary pathways are not mutually exclusive and can occur sequentially. For instance, desmethylated metabolites can undergo subsequent ester hydrolysis.[5] The preferential initial metabolic step can vary between species; in dogs, N-demethylation appears to be the preferred initial step, whereas in rats, a significant portion of trimebutine may undergo ester hydrolysis first.[14][15]

Experimental Methodologies for Studying Trimebutine Metabolism

A robust understanding of a drug's metabolic profile requires a combination of in vitro and in vivo experimental approaches. The following protocols are designed as self-validating systems to investigate the formation of trimebutine's N-desmethyl metabolites.

Experimental_Workflow Fig. 2: General Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_analytics Analytical Quantification HLM Incubation with Human Liver Microsomes (HLM) RCYP Incubation with Recombinant CYP Isoforms HLM->RCYP Identify major pathways INHIB Chemical Inhibition Screening in HLM RCYP->INHIB Confirm specific enzymes KINETICS Enzyme Kinetics (Km, Vmax) INHIB->KINETICS Characterize enzyme affinity LCMS Metabolite Identification & Quantification (LC-MS/MS) KINETICS->LCMS ADMIN Drug Administration (Animal Model or Human) SAMPLE Biological Sample Collection (Plasma, Urine) ADMIN->SAMPLE SAMPLE->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK

Sources

The Role of Cytochrome P450 in Trimebutine N-demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimebutine, a noncompetitive spasmolytic agent, is widely prescribed for the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy is attributed to its complex pharmacological profile, which includes modulation of gastrointestinal motility and visceral sensitivity. A critical aspect of trimebutine's pharmacology is its extensive first-pass metabolism, which is primarily characterized by N-demethylation to its active metabolite, nortrimebutine (N-monodesmethyltrimebutine). This metabolic conversion is principally mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the role of cytochrome P450, with a particular focus on the compelling evidence implicating CYP3A4, in the N-demethylation of trimebutine. We will delve into the mechanistic underpinnings, present established in vitro methodologies for characterizing this metabolic pathway, and discuss the clinical implications for drug development and patient management.

Introduction: Trimebutine and its Metabolic Fate

Trimebutine exerts its therapeutic effects through a multifaceted mechanism of action, including agonistic activity at peripheral mu, kappa, and delta opioid receptors, and modulation of the release of gastrointestinal peptides.[1] Upon oral administration, trimebutine undergoes rapid and extensive metabolism in the liver and gut wall. The predominant metabolic pathway is N-demethylation, leading to the formation of nortrimebutine.[2] This active metabolite contributes significantly to the overall pharmacological effect of the parent drug.[2]

The biotransformation of trimebutine is not limited to N-demethylation; ester hydrolysis is another significant metabolic route.[3] The interplay between these two pathways can be influenced by species-specific differences in enzyme activity.[3] For instance, in dogs, N-demethylation appears to be the preferential initial metabolic step, whereas in rats, a substantial portion of trimebutine may undergo ester hydrolysis prior to N-demethylation.[3] In humans, the N-demethylation pathway is a key determinant of the pharmacokinetic profile of trimebutine.

The Central Role of Cytochrome P450 in N-demethylation

The N-demethylation of a vast array of xenobiotics, including many pharmaceuticals, is a hallmark of Phase I metabolism, predominantly catalyzed by the cytochrome P450 system. These heme-containing monooxygenases are responsible for the oxidative, reductive, and hydrolytic metabolism of a wide variety of compounds. In the context of trimebutine, the conversion to nortrimebutine is a classic example of a CYP-mediated N-dealkylation reaction.

Evidence Implicating CYP3A4 in Trimebutine Metabolism

While a comprehensive screening of all recombinant human CYP isoforms for their catalytic activity towards trimebutine N-demethylation is not extensively documented in publicly available literature, a significant body of indirect evidence points towards a primary role for CYP3A4 .

A key study investigating the inhibitory effects of several gastrointestinal drugs on CYP activities in human liver microsomes found that trimebutine markedly inhibited CYP3A4 activity.[4] The study reported a competitive inhibition mechanism with a Ki value of 6.56 µM .[4] Competitive inhibition strongly suggests that trimebutine binds to the active site of the CYP3A4 enzyme, a prerequisite for being a substrate. The principle of competitive inhibition posits that the inhibitor and the substrate compete for the same binding site on the enzyme. Therefore, the potent inhibitory effect of trimebutine on CYP3A4-mediated metabolism of a probe substrate is a robust indicator that trimebutine itself is likely metabolized by CYP3A4.

Further supporting the role of CYP3A4 is the fact that it is the most abundant CYP isoform in the human liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[5][6] Given trimebutine's extensive first-pass metabolism, the involvement of a high-capacity enzyme like CYP3A4 is mechanistically plausible.

While CYP3A4 is the prime candidate, the potential contribution of other CYP isoforms, such as CYP2D6, CYP2C9, and CYP2C19, which are also known to catalyze N-demethylation reactions for other drugs, cannot be entirely ruled out without direct experimental evidence using a panel of recombinant enzymes.

Methodologies for Characterizing Trimebutine N-demethylation

To definitively identify the CYP isoforms responsible for trimebutine N-demethylation and to characterize the kinetics of this reaction, a series of in vitro experiments are essential. The following protocols represent a best-practice approach based on established methodologies in drug metabolism research.

In Vitro Metabolism using Human Liver Microsomes (HLM)

HLM are subcellular fractions of the liver that are rich in CYP enzymes and serve as a standard in vitro model for studying drug metabolism.

Objective: To determine the kinetics of nortrimebutine formation in a mixed-enzyme system representative of the human liver.

Protocol:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), trimebutine (at a range of concentrations, e.g., 0.5-100 µM), and phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 190 µL.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of an NADPH-generating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time (e.g., 15-30 minutes, within the linear range of metabolite formation).

  • Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (e.g., 200 µL), containing an appropriate internal standard (e.g., a structurally similar compound not present in the incubation).

  • Sample Processing: Vortex the samples vigorously and centrifuge to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method for the quantification of nortrimebutine.

CYP Isoform Screening with Recombinant Human CYPs

The use of recombinant CYP isoforms expressed in a heterologous system (e.g., insect cells or E. coli) allows for the unambiguous identification of the specific enzymes responsible for a given metabolic reaction.

Objective: To identify the specific human CYP isoforms that catalyze the N-demethylation of trimebutine.

Protocol:

  • Incubation Setup: Prepare individual incubation mixtures for each major CYP isoform (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Each mixture should contain the recombinant CYP enzyme, a cytochrome P450 reductase, a lipid source (e.g., liposomes), trimebutine (at a fixed concentration, e.g., 10 µM), and phosphate buffer.

  • Reaction Initiation and Termination: Follow the same procedures for pre-incubation, reaction initiation with an NADPH-generating system, incubation, and reaction termination as described for the HLM assay.

  • Analysis: Analyze the formation of nortrimebutine in each incubation mixture using a validated LC-MS/MS method. The CYP isoforms that produce significant amounts of nortrimebutine are identified as the primary catalysts.

Enzyme Kinetics and Inhibition Studies

Once the primary metabolizing isoforms are identified, further studies are necessary to determine the kinetic parameters and to confirm the mechanism of interaction.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for trimebutine N-demethylation by the identified CYP isoform(s) and to confirm the inhibitory potential of trimebutine.

Protocol:

  • Kinetic Parameter Determination:

    • Perform incubations with the identified recombinant CYP isoform(s) or HLM using a range of trimebutine concentrations that bracket the expected Km value.

    • Measure the initial velocity of nortrimebutine formation at each substrate concentration.

    • Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibition Studies:

    • To confirm the inhibitory effect of trimebutine on CYP3A4, perform incubations with HLM or recombinant CYP3A4 using a probe substrate for CYP3A4 (e.g., midazolam or testosterone).

    • Include varying concentrations of trimebutine in the incubations.

    • Measure the formation of the probe substrate's metabolite and determine the IC50 and Ki values for trimebutine's inhibition of CYP3A4 activity. The use of a known potent inhibitor of the target CYP, such as ketoconazole for CYP3A4, should be included as a positive control.[7]

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific analytical method is crucial for the accurate quantification of trimebutine and nortrimebutine in in vitro metabolism samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Key Parameters for a Validated LC-MS/MS Method:

  • Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases such as methanol and ammonium acetate buffer is a common approach.[8][9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of trimebutine and nortrimebutine.

  • MRM Transitions: Specific precursor-to-product ion transitions for trimebutine (e.g., m/z 388.0 → 343.0) and nortrimebutine (e.g., m/z 374.0 → 195.0) should be optimized for maximum sensitivity.[2]

  • Internal Standard: A suitable internal standard, such as a stable isotope-labeled analog or a structurally similar compound, is essential for accurate quantification.

  • Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Data Presentation and Interpretation

Table 1: Kinetic Parameters for Trimebutine Inhibition of CYP3A4
ParameterValueReference
Inhibition MechanismCompetitive[4]
Ki 6.56 µM[4]

This table summarizes the currently available data on the inhibition of CYP3A4 by trimebutine. The Ki value represents the inhibitor concentration at which the reaction rate is half of the maximum velocity in the absence of the inhibitor.

Visualizing the Metabolic Pathway and Experimental Workflow

Diagram 1: Proposed Metabolic Pathway of Trimebutine

Trimebutine_Metabolism Trimebutine Trimebutine Nortrimebutine Nortrimebutine (N-monodesmethyltrimebutine) Trimebutine->Nortrimebutine  CYP3A4 (Proposed)  N-demethylation Other_Metabolites Other Metabolites (e.g., via ester hydrolysis) Trimebutine->Other_Metabolites Esterases Excretion Excretion Nortrimebutine->Excretion Other_Metabolites->Excretion

Caption: Proposed primary metabolic pathways of trimebutine.

Diagram 2: Experimental Workflow for CYP Isoform Identification

CYP_Identification_Workflow cluster_0 In Vitro Incubation cluster_1 Sample Analysis cluster_2 Data Interpretation Trimebutine Trimebutine (Substrate) Incubation Incubation at 37°C Trimebutine->Incubation Recombinant_CYPs Panel of Recombinant Human CYP Isoforms (e.g., 1A2, 2C9, 2D6, 3A4) Recombinant_CYPs->Incubation NADPH NADPH Generating System NADPH->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching LC_MSMS LC-MS/MS Analysis Quenching->LC_MSMS Quantification Quantification of Nortrimebutine LC_MSMS->Quantification Identification Identification of Catalytically Active CYP Isoforms Quantification->Identification

Caption: Workflow for identifying CYP isoforms in trimebutine N-demethylation.

Conclusion and Future Directions

The N-demethylation of trimebutine to its active metabolite, nortrimebutine, is a critical step in its metabolism, and the available evidence strongly implicates a significant role for cytochrome P450, particularly CYP3A4. The potent competitive inhibition of CYP3A4 by trimebutine provides a compelling, albeit indirect, line of evidence for its role as a primary metabolizing enzyme.

To further solidify our understanding, future research should focus on:

  • Comprehensive screening with a full panel of recombinant human CYP isoforms to definitively identify all contributing enzymes to trimebutine N-demethylation.

  • Determination of the complete kinetic profiles (Km and Vmax) for nortrimebutine formation by the identified CYP isoforms.

  • Investigation of potential drug-drug interactions involving trimebutine as a CYP3A4 substrate and inhibitor.

A thorough characterization of the CYP-mediated metabolism of trimebutine is paramount for optimizing its clinical use, predicting potential drug interactions, and ensuring patient safety. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate metabolic pathways of this important therapeutic agent.

References

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite.
  • Iwase, M., Nishimura, Y., Kurata, N., Namba, H., Hirai, T., & Kiuchi, Y. (2017). Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes. Biological & pharmaceutical bulletin, 40(10), 1715–1720.
  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. OSTI.GOV. Retrieved from [Link]

  • Larabi, I., Duverneuil-Mayer, C., Abe, E., Baud, F. J., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720–725.
  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Semantic Scholar. Retrieved from [Link]

  • Larabi, I., Duverneuil-Mayer, C., Abe, E., Baud, F. J., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. PubMed. Retrieved from [Link]

  • Safety, Tolerability and Pharmacokinetics of Trimebutine 3-Thiocarbamoylbenzenesulfonate (GIC-1001) in a Randomized Phase I Integrated Design Study: Single and Multiple Ascending Doses and Effect of Food in Healthy Volunteers. (2015). ResearchGate. Retrieved from [Link]

  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. (2015). Semantic Scholar. Retrieved from [Link]

  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 779(2), 273–282.
  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 907, 129–134.
  • Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach. (2016). PMC. Retrieved from [Link]

  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of international medical research, 25(5), 225–246.
  • Guengerich, F. P. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of biological chemistry, 296, 100206.
  • Flynn, N., & Obach, R. S. (2019). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation.
  • Sheets, J. J., & Mason, J. I. (1984). Ketoconazole: a potent inhibitor of cytochrome P-450-dependent drug metabolism in rat liver.
  • Zhou, S., Yung, Chan, S., Cher, Goh, B., Chan, E., Duan, W., Huang, M., & McLeod, H. L. (2004). Drugs behave as substrates, inhibitors and inducers of human cytochrome P450 3A4. Current drug metabolism, 5(4), 369–384.
  • Zhou, S., Chan, S. Y., Goh, B. C., Chan, E., Duan, W., Huang, M., & McLeod, H. L. (2004). Drugs Behave as Substrates, Inhibitors and Inducers of Human Cytochrome P450 3A4. Current Drug Metabolism, 5(4), 369-384.
  • Davydov, D. R., Davydova, N. Y., & Halpert, J. R. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 286(45), 38999–39008.
  • Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. (2018). PubMed. Retrieved from [Link]

  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007–1015.
  • Kobayashi, K., Chiba, K., Yagi, M., Tani, M., Shimada, N., Ishizaki, T., & Kuroiwa, Y. (1997). Identification of cytochrome P450 isoforms involved in citalopram N-demethylation by human liver microsomes. The Journal of pharmacology and experimental therapeutics, 280(2), 927–933.
  • Houston, J. B., & Kenworthy, K. E. (2000). Modelling atypical CYP3A4 kinetics: principles and pragmatism.
  • Guengerich, F. P. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate. Retrieved from [Link]

  • Greenblatt, D. J., von Moltke, L. L., & Harmatz, J. S. (2011). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Journal of pharmacy and pharmacology, 63(2), 257–261.
  • Chen, Y., Wang, X., & Goldstein, J. A. (2009). Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction. Pharmacogenetics and genomics, 19(1), 11–24.
  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of international medical research, 25(5), 225–246.

Sources

Pharmacological profile of Trimebutine and its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of Trimebutine and its Metabolites

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction

Trimebutine, a multifaceted spasmolytic agent, has been a cornerstone in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS), for several decades.[1] Unlike conventional antispasmodics with singular mechanisms, trimebutine presents a complex pharmacological profile, enabling it to normalize intestinal motility by acting as both a prokinetic and a spasmolytic agent.[2][3] This unique dual functionality stems from its ability to interact with a variety of targets within the enteric nervous system and on smooth muscle cells.[1] This technical guide provides a comprehensive analysis of the pharmacological properties of trimebutine and its principal active metabolite, N-monodesmethyltrimebutine (nor-TMB), synthesizing mechanistic data, pharmacokinetic parameters, and key experimental methodologies to offer a holistic view for the research and development professional.

Section 1: A Multifaceted Mechanism of Action

Trimebutine's therapeutic efficacy is not attributable to a single receptor interaction but rather to a constellation of effects on opioid receptors, ion channels, and neurotransmitter release, which collectively regulate gastrointestinal function.[1][2]

Modulation of Endogenous Opioid Receptors

A primary mechanism of trimebutine is its action on the peripheral opioid receptors (mu-µ, delta-δ, and kappa-κ) located within the enteric nervous system.[2][4][5] It acts as a weak, non-selective agonist at these receptors.[5][6][7] This interaction is context-dependent; it can stimulate or inhibit gastrointestinal motility, thereby normalizing bowel function.[2][6] For instance, its agonistic activity can trigger a premature phase III of the migrating motor complex (MMC), a key mechanism for its prokinetic effects in hypomotility states.[4][6] Both trimebutine and its metabolite, nor-TMB, exhibit affinity for all three receptor subtypes in both brain and myenteric plexus preparations.[5]

Direct Modulation of Voltage-Gated Ion Channels

Beyond its receptor-mediated effects, trimebutine directly modulates the activity of several critical ion channels in gastrointestinal smooth muscle cells and neurons, contributing significantly to its spasmolytic and analgesic properties.

  • Sodium (Na+) Channel Blockade: Trimebutine and, notably, its metabolite nor-TMB, are potent blockers of voltage-gated sodium channels.[8] This action is the basis for the drug's local anesthetic properties, which help in alleviating visceral pain associated with IBS.[2][8] Studies have shown that both compounds displace [3H]batrachotoxin from its binding site with high affinity, comparable to established local anesthetics.[8] This blockade of Na+ currents in sensory neurons effectively reduces the transmission of pain signals.[8]

  • Calcium (Ca2+) Channel Blockade: Trimebutine inhibits L-type voltage-gated calcium channels in a concentration and voltage-dependent manner.[6][9][10] At higher concentrations (100-300µM), this blockade reduces the influx of calcium into smooth muscle cells, which is a critical step for muscle contraction.[11][12] This mechanism underlies its potent antispasmodic effect, preventing the excessive muscle contractions that cause pain and cramping.[2][12] The drug shows a significantly higher affinity for the inactivated state of the Ca2+ channel, making its action more pronounced in depolarized or overactive cells.[10]

  • Potassium (K+) Channel Modulation: The drug's effects on potassium channels are complex and contribute to its dual action. At lower concentrations (1-10µM), trimebutine can inhibit outward K+ currents, including Ca2+-activated (KCa) and delayed rectifier K+ channels.[7][11] This inhibition leads to mild membrane depolarization, which can enhance contractile activity and contribute to its prokinetic effects.[3]

The interplay between these ion channel effects allows trimebutine to act as a motility modulator; at low concentrations, it can stimulate motility, while at higher concentrations, it predominantly inhibits it.[3]

Anticholinergic and Neurotransmitter Regulation

Trimebutine and nor-TMB also exert non-selective antimuscarinic (anticholinergic) effects, which potentiate their spasmolytic activity by counteracting the contractile signals mediated by acetylcholine.[6] Furthermore, trimebutine can modulate the release of key gastrointestinal peptides, such as inhibiting the release of excitatory neurotransmitters like acetylcholine and substance P, while promoting the release of inhibitory peptides like vasoactive intestinal peptide (VIP).[2][4]

The core mechanisms are visually summarized in the signaling pathway diagram below.

Trimebutine_MoA cluster_membrane Cell Membrane (Smooth Muscle / Neuron) TMB Trimebutine / nor-TMB Opioid_R μ, δ, κ Opioid Receptors TMB->Opioid_R Agonist Na_Channel Voltage-Gated Na+ Channel TMB->Na_Channel Blocks Ca_Channel L-type Voltage-Gated Ca2+ Channel TMB->Ca_Channel Blocks K_Channel Voltage-Gated K+ Channel TMB->K_Channel Blocks (Concentration Dependent) G_Protein Gi/o Protein Opioid_R->G_Protein Activates Opioid_Effect Modulation of Neurotransmitter Release & Motility Opioid_R->Opioid_Effect AC Adenylyl Cyclase G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Na_Block_Effect ↓ Pain Signal Transmission (Local Anesthetic) Na_Channel->Na_Block_Effect Ca_Block_Effect ↓ Ca2+ Influx ↓ Muscle Contraction (Spasmolytic) Ca_Channel->Ca_Block_Effect K_Block_Effect Membrane Depolarization (Prokinetic at low conc.) K_Channel->K_Block_Effect

Caption: Core signaling pathways of Trimebutine and its metabolite.

Section 2: The Role of N-monodesmethyltrimebutine (nor-TMB) and Other Metabolites

Trimebutine undergoes extensive first-pass metabolism in the liver, meaning a significant portion of the orally administered drug is metabolized before reaching systemic circulation.[6][7][13] The primary and pharmacologically active metabolite is N-monodesmethyltrimebutine, also known as nor-TMB.[2][7][13]

Nor-TMB is not merely an inactive byproduct; it retains and, in some cases, exceeds the pharmacological activity of the parent compound.[2] Specifically, nor-TMB demonstrates a higher affinity for sodium channels, making it a key contributor to the drug's overall analgesic effect.[8] It also possesses agonistic properties at opioid receptors.[5][7] Further metabolism can occur through a second N-demethylation to form N-didesmethyltrimebutine or through hydrolysis of the ester bond.[7] These metabolites are then often conjugated with sulphate or glucuronic acid before excretion.[7]

Metabolism TMB Trimebutine NorTMB N-monodesmethyltrimebutine (nor-TMB) (Active) TMB->NorTMB N-demethylation (First-Pass) Hydrolyzed Hydrolyzed Metabolites TMB->Hydrolyzed Ester Hydrolysis DiNorTMB N-didesmethyltrimebutine NorTMB->DiNorTMB N-demethylation Conjugated Conjugated Metabolites (Sulphate/Glucuronide) NorTMB->Conjugated DiNorTMB->Conjugated Hydrolyzed->Conjugated Excretion Urinary Excretion Conjugated->Excretion

Caption: Simplified metabolic pathway of Trimebutine.

Section 3: Pharmacokinetic and Pharmacodynamic Profile

Pharmacokinetics (ADME)

The clinical effects of trimebutine are governed by its absorption, distribution, metabolism, and excretion profile.

  • Absorption: Trimebutine is rapidly absorbed after oral administration, with peak plasma concentrations of the parent drug reached within approximately 1 hour.[7][14]

  • Distribution: Protein binding is minimal at around 5%, suggesting wide distribution to tissues.[7][14] High concentrations of the drug accumulate in the stomach and intestinal walls.[7]

  • Metabolism: As detailed previously, trimebutine is subject to extensive hepatic first-pass metabolism, with nor-TMB being the major active metabolite found in human plasma.[7][15]

  • Excretion: The drug is predominantly eliminated via the kidneys, with over 94% of an oral dose excreted in the urine in the form of various metabolites.[7] Fecal excretion is minimal (5-12%).[6][7]

Parameter Value Source
Time to Peak Plasma Conc. (Tmax) ~1-2 hours[7][13]
Oral Bioavailability ~100% (maleate salt)[6]
Serum Protein Binding < 5%[7][14]
Elimination Half-life (t½) ~2.77 hours (200 mg dose)[6]
Primary Route of Excretion Renal (>94% as metabolites)[7]
Pharmacodynamics and Clinical Correlation

The multifaceted mechanism of action translates directly into its clinical utility for IBS, where patients may present with alternating symptoms of diarrhea and constipation.

  • Pain Relief: The combination of local anesthetic effects from Na+ channel blockade and spasmolytic effects from Ca2+ channel blockade effectively reduces the abdominal pain and cramping that are hallmark symptoms of IBS.[16][17]

  • Motility Regulation: By acting on opioid receptors and ion channels, trimebutine can increase motility in a sluggish bowel (e.g., constipation-predominant IBS) and decrease it in an overactive bowel (e.g., diarrhea-predominant IBS).[18] Clinical studies have demonstrated significant improvement in overall IBS symptoms with trimebutine treatment.[18][19] The typical effective dosage is 200 mg three times daily.[20]

Section 4: Key Experimental Methodologies

Verifying the pharmacological profile of a compound like trimebutine requires robust in-vitro techniques. The following protocols describe self-validating systems for characterizing two of its primary mechanisms.

Protocol: Opioid Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., trimebutine) for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Objective: To quantify the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Non-specific Binding Control: Naloxone (a high-affinity opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Trimebutine, dissolved in an appropriate vehicle.

  • Instrumentation: 96-well plate, cell harvester, scintillation counter.

Methodology:

  • Membrane Preparation: Thaw hMOR cell membranes on ice and dilute to a final protein concentration of 10-20 µg per well in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, prepare triplicate wells for each condition:

    • Total Binding: Add 10-20 µg of membrane protein and [³H]-DAMGO at a concentration near its dissociation constant (Kd), typically ~0.5 nM. Add assay buffer to reach the final volume.

    • Non-Specific Binding (NSB): Add membrane protein, [³H]-DAMGO, and a saturating concentration of naloxone (e.g., 10 µM) to prevent the radioligand from binding specifically to the receptors.

    • Test Compound: Add membrane protein, [³H]-DAMGO, and serial dilutions of trimebutine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[21]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Caption: Experimental workflow for opioid receptor binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol outlines the whole-cell voltage-clamp technique to characterize the inhibitory effect of trimebutine on voltage-gated Ca2+ channels in isolated smooth muscle cells.

Objective: To measure the concentration-dependent and state-dependent block of L-type Ca2+ currents by trimebutine.

Materials:

  • Cell Preparation: Freshly isolated single smooth muscle cells from rabbit ileum.[10]

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP (pH 7.2 with CsOH). Cesium is used to block outward K+ currents.[22]

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).[23]

  • Test Compound: Trimebutine maleate, dissolved in the external solution.

  • Instrumentation: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulator.

Methodology:

  • Cell Preparation: Isolate single smooth muscle cells using established enzymatic digestion protocols.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic guidance, bring the pipette into contact with a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and molecular access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) where most Ca2+ channels are in a resting, closed state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to activate the Ca2+ channels and record the resulting inward Ca2+ current.

    • To test for state-dependence, repeat the protocol using different holding potentials (e.g., -60 mV and -40 mV). At more depolarized holding potentials, a larger fraction of channels will be in the inactivated state.[10]

  • Compound Application: Perfuse the bath with external solution containing known concentrations of trimebutine (e.g., 3-100 µM).[10]

  • Data Acquisition: Record the Ca2+ currents before (control) and after the application of trimebutine at each concentration and holding potential.

  • Data Analysis:

    • Measure the peak amplitude of the inward Ca2+ current for each condition.

    • Calculate the percentage of current inhibition for each trimebutine concentration relative to the control.

    • Plot the percentage inhibition against the log concentration of trimebutine and fit the data with a Hill equation to determine the IC50 value at each holding potential. A lower IC50 at more depolarized potentials indicates preferential binding to the inactivated state of the channel.[10]

Compound Target Assay Affinity/Potency Source
Trimebutine Sodium Channel[3H]Batrachotoxin BindingKi = 2.66 µM[8]
nor-TMB Sodium Channel[3H]Batrachotoxin BindingKi = 0.73 µM[8]
Trimebutine Sodium CurrentPatch Clamp (DRG Neurons)IC50 = 0.83 µM[8]
nor-TMB Sodium CurrentPatch Clamp (DRG Neurons)IC50 = 1.23 µM[8]
Trimebutine L-type Ca2+ CurrentPatch Clamp (HP = -60mV)IC50 = 36 µM[10][24]
Trimebutine L-type Ca2+ CurrentPatch Clamp (HP = -40mV)IC50 = 7 µM[10][24]

Conclusion

The pharmacological profile of trimebutine is remarkably complex, extending far beyond that of a simple antispasmodic. Its identity as a multi-target agent, acting on opioid receptors and a suite of key ion channels, provides a robust mechanistic basis for its clinical efficacy as a gastrointestinal motility regulator. The significant pharmacological activity of its primary metabolite, nor-TMB, is crucial to its overall therapeutic effect, particularly its analgesic properties. For drug development professionals, trimebutine serves as a compelling case study in polypharmacology, where a single molecule's ability to modulate multiple physiological pathways leads to a versatile and effective clinical outcome. Future research could focus on developing biased opioid agonists inspired by trimebutine's profile to isolate desired analgesic and motility-regulating effects while minimizing potential side effects.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimebutine Maleate?
  • Wikipedia. (n.d.). Trimebutine. Retrieved from Wikipedia. [Link]

  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research, 25(5), 225-246. [Link]

  • Roman, F. J., Pascaud, X., Martinolle, J. P., & Vauche, D. (1989). [Mode of action of trimebutine: involvement if opioid receptors]. Journal de Pharmacie de Belgique, 44(3), 175-184. [Link]

  • CADTH. (2015). Trimebutine Maleate and Pinaverium Bromide for Irritable Bowel Syndrome: Clinical Effectiveness, Safety, and Guidelines Review. Canada Commons. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2015). Trimebutine Maleate and Pinaverium Bromide for Irritable Bowel Syndrome: A Review of the Clinical Effectiveness, Safety and Guidelines. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem Compound Database. Retrieved from [Link]

  • Roman, F. J., Lanet, S., Hamon, J., Brunelle, G., Maurin, A., Champeroux, P., Richard, S., Alessandri, N., & Gola, M. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. The Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397. [Link]

  • Unidentified Source. (n.d.). Pharmacology & Toxicology.
  • Scribd. (n.d.). Trimebutine: Mechanism and Uses. Retrieved from Scribd. [Link]

  • Kountouras, J., Boura, P., & Lygidakis, N. J. (2002). Efficacy of trimebutine therapy in patients with gastroesophageal reflux disease and irritable bowel syndrome. Hepato-gastroenterology, 49(44), 451-456. [Link]

  • Lukacs, M., Fodor, L., & Panyi, G. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 728031. [Link]

  • Zhong, Y. Q., Zhu, J., Guo, J. J., & He, X. (2004). Efficacy and safety use of trimebutine maleate in treatment of irritable bowel syndrome. Chinese Journal of Digestive Diseases, 5(2), 67-70. [Link]

  • Dr.Oracle. (2025, October 6). What is the recommended dosage and treatment regimen for Trimebutine in patients with irritable bowel syndrome (IBS)?
  • Lee, H. T., Kim, Y. I., & Kim, K. W. (1996). Effect of Trimebutine on Voltage-Activated Calcium Current in Rabbit Ileal Smooth Muscle Cells. Archives of Pharmacal Research, 19(5), 414-419. [Link]

  • Takenaga, H., Magaribuchi, T., & Nakajima, T. (1993). Effects of trimebutine on cytosolic Ca2+ and force transitions in intestinal smooth muscle. European Journal of Pharmacology, 238(2-3), 357-363. [Link]

  • AA Pharma. (n.d.). Trimebutine PM. Retrieved from AA Pharma. [Link]

  • Lee, H. T. (2011). Trimebutine as a modulator of gastrointestinal motility. Archives of Pharmacal Research, 34(6), 861-864. [Link]

  • Salvioli, B. (2014). Trimebutine: a state-of-the-art review. Minerva Gastroenterologica e Dietologica, 60(3), 195-203. [Link]

  • AA Pharma. (2018, September 20). Trimebutine Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regulator. Retrieved from AA Pharma. [Link]

  • Semantic Scholar. (n.d.). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Retrieved from Semantic Scholar. [Link]

  • Li, M., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods, 86, 1-11. [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... Retrieved from ResearchGate. [Link]

  • Unidentified Source. (n.d.).
  • Inaba, M., et al. (1983). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Journal of Pharmacobio-Dynamics, 6(12), 937-944. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from Molecular Devices. [Link]

  • Lee, H. S., et al. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 721(2), 291-297. [Link]

  • Cichon, J. F., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • ResearchGate. (n.d.). Binding studies of selected compounds on the opioid sensors and... Retrieved from ResearchGate. [Link]

Sources

A Technical Guide to N,N-Didesmethyl Trimebutine-d5 Hydrochloride (CAS: 1286624-16-5) for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of N,N-Didesmethyl Trimebutine-d5 Hydrochloride, a deuterated stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of Trimebutine. This guide will delve into the rationale for its use, its physicochemical properties, and a detailed, field-proven protocol for its application in a bioanalytical context, specifically for the quantification of the terminal metabolite, N,N-Didesmethyl Trimebutine.

Strategic Imperative: The Role of a Deuterated Internal Standard in Trimebutine Metabolism Studies

Trimebutine, a noncompetitive spasmolytic agent, is extensively metabolized in the body, primarily through sequential N-demethylation and ester hydrolysis.[1][2] The parent drug itself often presents in very low concentrations in plasma after oral administration due to a high first-pass effect.[3] Consequently, robust bioanalytical methods are crucial for accurately characterizing its pharmacokinetic profile, which relies heavily on the measurement of its metabolites, including N-monodesmethyltrimebutine (nortrimebutine) and the terminal metabolite, N,N-didesmethyltrimebutine.[1][4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] Its chemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[5][6] This co-behavior allows it to meticulously track the analyte through the entire analytical process—from extraction to detection—correcting for variability and enhancing the accuracy, precision, and reproducibility of the quantitative results.[6]

Physicochemical Profile

A comprehensive understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental for method development.

PropertyN,N-Didesmethyl Trimebutine HydrochlorideThis compound
CAS Number 84333-60-8[8]1286624-16-5[9]
Molecular Formula C₂₀H₂₆ClNO₅[8]C₂₀H₂₁D₅ClNO₅
Molecular Weight 395.88 g/mol [8]400.91 g/mol
Appearance White to off-white powder[10]White to off-white powder[10]
Solubility Soluble in water and organic solvents[10]Soluble in water and organic solvents[10]
Storage Refer to supplier's MSDS for complete information[8]Refer to supplier's MSDS for complete information

The Metabolic Journey of Trimebutine

Trimebutine undergoes a sequential metabolic degradation. The primary pathway involves N-demethylation, first to the active metabolite N-monodesmethyltrimebutine, and subsequently to the terminal metabolite N,N-didesmethyltrimebutine.[1] Ester hydrolysis can also occur at various stages.[1][2] A critical consideration in the bioanalysis of these metabolites is the potential for phase II conjugation, particularly glucuronidation.[11][12] The discovery of an N-glucuronide conjugate of N-desmethyltrimebutine highlights the possibility of similar conjugation for N,N-didesmethyltrimebutine.[3][11] This has significant implications for sample preparation, as unconjugated (free) and total metabolite concentrations may need to be differentiated or, more commonly, the total concentration measured after a hydrolysis step.

Trimebutine Metabolism Figure 1: Simplified Metabolic Pathway of Trimebutine Trimebutine Trimebutine N_Mono N-Monodesmethyltrimebutine (Nortrimebutine) Trimebutine->N_Mono N-Demethylation (CYP450) Hydrolysis_Products Hydrolysis Products Trimebutine->Hydrolysis_Products Ester Hydrolysis N_Di N,N-Didesmethyltrimebutine (Analyte) N_Mono->N_Di N-Demethylation (CYP450) N_Mono->Hydrolysis_Products Ester Hydrolysis Glucuronide Glucuronide Conjugates N_Mono->Glucuronide Glucuronidation (UGTs) IS N,N-Didesmethyl Trimebutine-d5 (Internal Standard) N_Di->Hydrolysis_Products Ester Hydrolysis N_Di->Glucuronide Glucuronidation (UGTs) Bioanalytical Workflow Figure 2: LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Plasma Sample Collection (K2EDTA) Spiking 2. Spiking with IS (N,N-Didesmethyl Trimebutine-d5) Sample_Collection->Spiking Hydrolysis 3. Acid Hydrolysis (Optional) (To cleave glucuronides) Spiking->Hydrolysis Extraction 4. Liquid-Liquid Extraction or Protein Precipitation Hydrolysis->Extraction Evaporation 5. Evaporation to Dryness Extraction->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 7. Injection onto LC System Reconstitution->Injection Separation 8. Chromatographic Separation (C18 Column) Injection->Separation Ionization 9. Electrospray Ionization (ESI+) Separation->Ionization Detection 10. MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration 11. Peak Integration Detection->Integration Calibration 12. Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification 13. Concentration Calculation Calibration->Quantification

Caption: Figure 2: Step-by-step bioanalytical workflow.

Step-by-Step Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of N,N-Didesmethyl Trimebutine Hydrochloride (analyte) and this compound (Internal Standard, IS) in methanol.

  • From these, prepare serial dilutions to create working solutions for calibration standards (CS) and quality control (QC) samples.

2. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS working solution. The early addition of the IS is critical to account for variability in all subsequent steps.

  • Causality: Adding the IS at the very beginning ensures it undergoes the exact same extraction and potential degradation processes as the analyte, which is the foundational principle of its use for accurate quantification.

  • For Total Metabolite Quantification (Recommended): An acidification step is introduced to hydrolyze potential glucuronide conjugates. [11]Add a small volume of a strong acid (e.g., perchloric or trifluoroacetic acid) and incubate to facilitate the conversion of any conjugated N,N-didesmethyltrimebutine back to its unconjugated form. This ensures the measurement of the total metabolite concentration.

  • Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) or protein precipitation with acetonitrile.

  • Centrifuge to separate the layers or precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point. [4] - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is recommended for optimal separation from endogenous plasma components. [4] - Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+) is effective for these amine-containing compounds. [4] - Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for both the analyte and the IS.

Proposed MRM Transitions (to be optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale
N,N-Didesmethyl Trimebutine360.2To be determinedThe precursor ion corresponds to [M+H]⁺. Product ions would result from characteristic fragmentation, likely involving the loss of the trimethoxybenzoyl group or cleavage of the butyl chain.
N,N-Didesmethyl Trimebutine-d5365.2To be determinedThe +5 Da shift in the precursor ion confirms the deuterium labeling. The product ion should also exhibit a corresponding mass shift if the deuterium atoms are not on the fragmented portion.

Note: The exact product ions need to be determined by infusing a standard solution of each compound into the mass spectrometer and performing product ion scans. Based on the fragmentation of the parent drug and mono-desmethyl metabolite, a common product ion might be related to the trimethoxybenzoyl moiety (m/z 195). [13][14] 4. Data Analysis and Validation:

  • Integrate the peak areas for both the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

  • The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), assessing for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effects, and stability. [15]

Conclusion and Future Perspectives

This compound is an indispensable tool for the accurate and precise quantification of the terminal metabolite of Trimebutine. The bioanalytical method outlined in this guide provides a robust framework for its application in regulated pharmacokinetic studies. The critical consideration of potential glucuronide conjugation and the implementation of a hydrolysis step are paramount for obtaining a complete and accurate metabolic profile. As drug metabolism science advances, the continued use of high-purity, stable isotope-labeled standards will remain a cornerstone of reliable bioanalysis, ensuring data integrity from discovery through to clinical trials.

References

  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 173-187. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Armin, A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Available at: [Link]

  • Everest Pharmatech. (n.d.). Buy this compound (EVT-1441774) | 1189893-33-1. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem. Available at: [Link]

  • Saivin, S., et al. (2000). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittelforschung, 50(6), 544-548. Available at: [Link]

  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007-1015. Available at: [Link]

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462. Available at: [Link]

  • Park, J. H., & Rhee, G. J. (1990). Studies on the Stability of Trimebutine maleate in Aqueous Solution. Yakhak Hoeji, 34(6), 415-421. Available at: [Link]

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. Available at: [Link]

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. PubMed. Available at: [Link]

  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Semantic Scholar. Available at: [Link]

  • Axios Research. (n.d.). N-Desmethyl Trimebutine-d5 HCl - CAS - 84333-59-5 (non-labelled). Available at: [Link]

  • Google Patents. (n.d.). CN113999126B - Preparation method of trimebutine.
  • Wikipedia. (n.d.). Glucuronidation. Available at: [Link]

  • Gaceta Médica de México. (n.d.). Pharmacology & Toxicology. Available at: [Link]

  • Kim, B. H., et al. (2005). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. Bulletin of the Korean Chemical Society, 26(2), 298-300. Available at: [Link]

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Semantic Scholar. Available at: [Link]

  • Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Available at: [Link]

Sources

Isotopic labeling and stability of deuterated compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isotopic Labeling and the Stability of Deuterated Compounds for Drug Development

Authored by: A Senior Application Scientist

Introduction: The Subtle Power of a Neutron

In the vast landscape of drug discovery and development, the pursuit of enhanced therapeutic profiles is a constant endeavor. Among the innovative strategies that have emerged, the use of isotopic labeling, particularly with deuterium, has carved a significant niche. The simple act of replacing a hydrogen atom with its heavier, stable isotope, deuterium, can profoundly alter the metabolic fate and pharmacokinetic properties of a drug molecule. This guide provides a comprehensive exploration of the principles underpinning the use of deuterated compounds, from the fundamental concepts of isotopic labeling and stability to their synthesis, analytical characterization, and strategic application in modern drug development.

Part 1: The Foundation: Isotopic Labeling and the Deuterium Advantage

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number (mass number). While they share the same number of protons and electrons, and thus similar chemical properties, the difference in mass can lead to significant effects on the kinetics of chemical reactions.

Deuterium (²H or D), a stable isotope of hydrogen with a nucleus containing one proton and one neutron, is approximately twice as heavy as protium (¹H). This mass difference is the largest among all stable isotopes, leading to the most pronounced isotopic effects.

The Kinetic Isotope Effect (KIE): A Cornerstone of Deuterated Drug Design

The enhanced stability of deuterated compounds in a biological system is primarily attributed to the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step of the reaction. The bond between carbon and deuterium (C-D) has a lower vibrational frequency and a lower zero-point energy compared to a C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond.

This increased energy requirement can significantly slow down the rate of metabolic reactions at the site of deuteration. This can lead to several desirable outcomes in drug development:

  • Reduced Metabolic Rate: A slower rate of metabolism can lead to a longer drug half-life.

  • Increased Drug Exposure: A longer half-life can result in higher overall drug exposure (Area Under the Curve - AUC).

  • Altered Metabolite Profile: Deuteration can shift metabolism away from the site of labeling, potentially reducing the formation of toxic or inactive metabolites.

  • Improved Safety and Efficacy: By optimizing the pharmacokinetic profile, deuteration can lead to a more favorable therapeutic window.

Caption: Figure 1. The Deuterium Kinetic Isotope Effect (KIE).

Part 2: Synthesis and Stability of Deuterated Compounds

The strategic incorporation of deuterium into a drug candidate requires robust synthetic methodologies and a thorough understanding of the stability of the resulting C-D bonds.

Synthetic Strategies for Deuteration

A variety of methods are available for the synthesis of deuterated compounds, ranging from simple exchange reactions to complex multi-step total syntheses.[1] The choice of method depends on the desired position of deuteration, the complexity of the target molecule, and the required level of isotopic enrichment.

Common Deuteration Methods:

MethodDescriptionAdvantagesDisadvantages
Acid/Base Catalyzed Exchange Utilizes acidic or basic conditions to exchange labile protons with deuterium from a deuterated solvent (e.g., D₂O, CH₃OD).Simple, inexpensive.Limited to labile protons (e.g., -OH, -NH, α-carbonyl protons).
Metal-Catalyzed Exchange Employs transition metal catalysts (e.g., Pd, Pt, Rh) to activate C-H bonds and facilitate exchange with D₂ gas or deuterated solvents.Can deuterate non-labile C-H bonds.Can lack regioselectivity, harsh reaction conditions.
Reduction with Deuterated Reagents Uses deuterated reducing agents (e.g., NaBD₄, LiAlD₄, D₂/Pd-C) to introduce deuterium during the reduction of functional groups.High isotopic enrichment, good regioselectivity.Requires a suitable precursor with a reducible functional group.
Building Block Approach Incorporates commercially available deuterated starting materials or building blocks into a synthetic route.Precise control over the position of deuteration.Can be expensive, may require custom synthesis of building blocks.
Flow Synthesis A newer method that uses a continuous flow reactor for deuteration, often with electrochemical methods.[2]Low environmental impact, high reaction performance.[2]Requires specialized equipment.
Stability of Deuterated Compounds: The C-D Bond and Back-Exchange

While the C-D bond is stronger than the C-H bond, it is not impervious to cleavage. The stability of a deuterated compound is a critical parameter, as the loss of deuterium through "back-exchange" (D-to-H exchange) can negate the therapeutic benefits.

The primary factor influencing the stability of a C-D bond is its chemical environment. C-D bonds at positions with acidic protons are more susceptible to exchange.

Factors Influencing Back-Exchange:

  • pH: Both acidic and basic conditions can catalyze H/D exchange.[3] The minimum rate of exchange for many compounds is observed at a slightly acidic pH (around 2.5-3.0).[3]

  • Temperature: Higher temperatures increase the rate of back-exchange.[4]

  • Solvent: Protic solvents (e.g., water, methanol) can serve as a source of protons for back-exchange.

  • Enzymatic Activity: While the goal of deuteration is often to slow enzymatic metabolism, some enzymes may still be capable of cleaving C-D bonds, albeit at a slower rate.

Experimental Protocol: Assessing Stability to Back-Exchange

A self-validating system to assess the stability of a deuterated compound to back-exchange can be established as follows:

  • Incubation: Incubate the deuterated compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7.4, 9) at a physiologically relevant temperature (e.g., 37°C).

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Immediately quench any potential exchange by adding an ice-cold, low pH buffer.[3]

  • Analysis: Analyze the samples using a suitable analytical technique, such as LC-MS, to determine the percentage of the deuterated compound remaining at each time point.

  • Control: A non-deuterated version of the compound should be run in parallel as a control.

This protocol provides a quantitative measure of the stability of the deuterated compound under various conditions, allowing for the identification of potential liabilities early in the development process.

Part 3: Analytical Characterization of Deuterated Compounds

The rigorous characterization of deuterated compounds is essential to confirm the position and extent of deuterium incorporation, as well as to assess the overall purity of the compound. A combination of analytical techniques is typically employed to provide a comprehensive analysis.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and, therefore, the degree of deuteration. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving the isotopic peaks and calculating the isotopic enrichment.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise location of deuterium atoms within a molecule.[5]

  • ¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or be significantly reduced in intensity.

  • ²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing unambiguous confirmation of the sites of deuteration.[7]

  • ¹³C NMR: The coupling between carbon and deuterium (C-D) can be observed in a ¹³C NMR spectrum, providing further evidence of deuteration.

Infrared (IR) Spectroscopy

The vibrational frequency of a C-D bond is lower than that of a C-H bond. This difference can be observed in the IR spectrum, with the C-D stretching vibration typically appearing in the range of 2100-2250 cm⁻¹, a region that is usually free from other signals.

Analytical_Workflow Start Synthesized Deuterated Compound MS Mass Spectrometry (MS) - Isotopic Enrichment - Molecular Weight Start->MS NMR NMR Spectroscopy - Positional Confirmation - Structural Integrity Start->NMR IR Infrared (IR) Spectroscopy - C-D Bond Confirmation Start->IR Purity Purity Assessment (e.g., HPLC, UPLC) Start->Purity Data Comprehensive Characterization Report MS->Data NMR->Data IR->Data Purity->Data caption Figure 2. Analytical Workflow for Deuterated Compounds.

Caption: Figure 2. Analytical Workflow for Deuterated Compounds.

Part 4: Applications in Drug Development

The unique properties of deuterated compounds have led to their successful application in various stages of drug development, from early discovery to late-stage clinical trials.

Improving Pharmacokinetic Profiles

As previously discussed, the primary application of deuteration in drug development is to modulate the pharmacokinetic properties of a drug. By slowing the rate of metabolism, deuteration can lead to:

  • Increased Half-Life: This can reduce the dosing frequency, improving patient compliance.[8]

  • Higher Exposure (AUC): This may allow for a lower dose to be administered, potentially reducing dose-dependent side effects.

  • Improved Bioavailability: Deuteration can reduce first-pass metabolism, increasing the amount of drug that reaches systemic circulation.[8]

Reducing Formation of Toxic Metabolites

In some cases, the metabolism of a drug can lead to the formation of reactive or toxic metabolites. By blocking a key metabolic pathway through deuteration, it may be possible to reduce the formation of these undesirable metabolites, leading to an improved safety profile.

Examples of FDA-Approved Deuterated Drugs

The clinical and commercial success of deuterated drugs is exemplified by the growing number of such drugs that have received FDA approval.

Drug NameNon-Deuterated AnalogIndicationKey Benefit of Deuteration
Deutetrabenazine (Austedo®) TetrabenazineChorea associated with Huntington's diseaseImproved tolerability and less frequent dosing.[9]
Deucravacitinib (Sotyktu™) N/A (de novo design)Plaque PsoriasisEnhanced selectivity for TYK2 over other JAK kinases.[9]
Deuruxolitinib (Leqselvi™) RuxolitinibAlopecia AreataImproved pharmacokinetic profile.[10]
Deutivacaftor (in Alyftrek™) IvacaftorCystic FibrosisPart of a combination therapy with improved properties.[10]

Part 5: Regulatory Considerations

The regulatory landscape for deuterated drugs has evolved significantly, with the FDA providing a clearer path for their development and approval.

New Chemical Entity (NCE) Status

A key regulatory consideration is whether a deuterated version of an existing drug is considered a New Chemical Entity (NCE). The FDA has determined that deuterated compounds are indeed NCEs, even if the non-deuterated analog is already approved.[11][12] This is because the C-D bond is considered a different chemical bond than the C-H bond, making the deuterated drug a distinct molecular entity.[10] NCE status provides a period of market exclusivity, which is a significant incentive for the development of deuterated drugs.

The 505(b)(2) Pathway

The 505(b)(2) regulatory pathway is often utilized for the approval of deuterated drugs that are analogs of existing approved drugs.[13] This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug (the "listed drug"). This can significantly reduce the development timeline and costs.[10]

However, to use the 505(b)(2) pathway, a "bridge" must be established between the deuterated drug and the listed drug. This typically involves conducting studies to demonstrate that any differences in pharmacokinetics or metabolism do not adversely affect the safety or efficacy of the drug.[10]

Conclusion

Isotopic labeling with deuterium has emerged as a powerful and validated strategy in drug development. The ability to fine-tune the metabolic and pharmacokinetic properties of a drug by selectively replacing hydrogen with deuterium offers a unique opportunity to enhance therapeutic outcomes. As our understanding of the KIE and the synthesis and stability of deuterated compounds continues to grow, we can expect to see an increasing number of innovative and life-changing deuterated medicines reach the market. The journey from a simple isotopic substitution to a clinically successful drug is a testament to the profound impact of subtle chemical modifications in the pursuit of better medicines.

References

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

  • (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. [Link]

  • (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(4), 403-411. [Link]

  • (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 731-750. [Link]

  • (2025). New deuterated flow synthesis system for drug development collaboration. Bionauts. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Salamandra. (2024). Regulatory Considerations for Deuterated Products. [Link]

  • Mutlib, A. E. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(49), 6347-6349. [Link]

  • (2025). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate. [Link]

  • Yu, Z. J., Morfin, C., Paul, T., & Subramanian, R. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [Link]

  • Yu, Z. J., Morfin, C., Paul, T., & Subramanian, R. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. American Chemical Society. [Link]

  • (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. FDA Law Blog. [Link]

  • (2017). Deuterated Drugs Are New Chemical Entities. JDSupra. [Link]

  • (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

  • Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of a Certified Internal Standard

In the landscape of drug development, particularly in pharmacokinetic (PK) and drug metabolism studies, the integrity of quantitative data is paramount. The reliability of a bioanalytical method hinges on its ability to accurately and precisely measure an analyte in a complex biological matrix. This is where the stable isotope-labeled internal standard (SIL-IS) becomes an indispensable tool. N,N-Didesmethyl Trimebutine-d5, the deuterated analogue of a terminal metabolite of Trimebutine, serves this exact purpose.

Its utility is predicated on a simple yet powerful principle: a SIL-IS is chemically identical to the analyte of interest but physically distinct due to its higher mass. When added to a biological sample, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects as the target analyte. The mass spectrometer, however, can easily differentiate between the two, allowing the SIL-IS to act as a perfect proxy for correcting analytical variability.

However, the integrity of this entire process collapses if the internal standard itself is not thoroughly characterized. The Certificate of Analysis (CoA) is therefore not merely a document of compliance; it is the bedrock of analytical confidence. It provides a comprehensive, batch-specific dossier that validates the identity, purity, concentration, and isotopic enrichment of the standard. This guide will deconstruct the CoA for N,N-Didesmethyl Trimebutine-d5, explaining the causality behind each certified value and the methodologies used to derive them, thereby empowering you to ensure the defensibility and reproducibility of your research.

Section 1: The Analyte in Context: The Metabolic Journey of Trimebutine

To appreciate the role of N,N-Didesmethyl Trimebutine-d5, one must first understand its origin. Trimebutine is a spasmolytic agent used to treat gastrointestinal disorders.[1] Following administration, it undergoes extensive first-pass metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes.[2] The metabolic cascade involves sequential N-demethylation reactions.

  • Trimebutine is first metabolized to its active metabolite, N-monodesmethyltrimebutine (also known as nortrimebutine).[1]

  • This primary metabolite then undergoes a second N-demethylation to form the terminal, less active metabolite, N,N-didesmethyltrimebutine .[3][4]

Understanding this pathway is critical for researchers studying the complete pharmacokinetic profile of Trimebutine, as quantifying both the parent drug and its key metabolites provides a full picture of its absorption, distribution, metabolism, and excretion (ADME).

Caption: Metabolic pathway of Trimebutine to N,N-Didesmethyl Trimebutine.

Section 2: Anatomy of a Certificate of Analysis

A CoA for a Certified Reference Material (CRM) is prepared in accordance with stringent international standards, such as ISO 17034, which ensures the highest level of quality assurance and metrological traceability.[5][6][7] Let's dissect the critical sections of a typical CoA for N,N-Didesmethyl Trimebutine-d5.

Product Identification and Properties

This section provides unambiguous identification of the material.

  • Product Name: N,N-Didesmethyl Trimebutine-d5 Hydrochloride

  • Catalogue Number: Unique identifier from the supplier.

  • CAS Number: 1286624-16-5 (for the deuterated hydrochloride salt)

  • Lot/Batch Number: Crucial for traceability of this specific manufacturing batch.

  • Molecular Formula: C₂₀H₂₁D₅ClNO₅

  • Molecular Weight: 400.91 g/mol

  • Storage Condition: Specifies the required temperature (e.g., 2-8°C or -20°C) to ensure long-term stability.

Insight: The lot number is your link to all the analytical data. Should an issue arise, the manufacturer can trace the entire production and quality control history using this number. Always record the lot number in your experimental records.

Certified Analytical Data

This is the core of the CoA, where quantitative results are presented. The data provides the evidence for the material's fitness for purpose.

ParameterSpecificationTypical ResultSignificance for the Researcher
Chemical Purity (HPLC) ≥ 98.0%99.5%Ensures that the analytical signal is not confounded by impurities. High purity is essential for accurate quantification.
Identity (¹H-NMR) Conforms to structureConformsConfirms the molecular structure is correct. The absence of unexpected signals validates structural integrity.
Identity (Mass Spec) Conforms to massConformsVerifies the correct molecular weight for the deuterated compound, confirming the incorporation of deuterium atoms.
Isotopic Purity ≥ 99 atom % D99.6 atom % DGuarantees minimal presence of the non-deuterated (d0) form, preventing analytical interference (crosstalk) with the target analyte.
Deuterium Incorporation No significant d0-d4>98% d5Confirms that the vast majority of the molecules contain all five deuterium atoms, ensuring a clean and distinct mass shift from the analyte.

Expertise: Why is isotopic purity so critical? In an LC-MS/MS assay, you define a mass transition for your analyte and a separate one for your internal standard. If the SIL-IS contains a significant percentage of the non-labeled (d0) version, it will contribute to the signal in the analyte's mass channel, artificially inflating the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ).

Section 3: Methodologies for Certification: The "How" and "Why"

A trustworthy CoA is backed by validated, robust analytical methods.[8] Understanding these methods allows you to critically evaluate the quality of the standard you are using.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the chemical purity of pharmaceutical compounds. It separates the main compound from any process-related impurities or degradants. The peak area percentage of the main compound is used to calculate purity. This protocol is aligned with principles outlined in USP General Chapter <621> Chromatography.[9][10][11]

Step-by-Step Methodology:

  • System Preparation: An HPLC system equipped with a UV detector is used. A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically chosen for its versatility with moderately polar compounds.

  • Mobile Phase Preparation: A gradient elution is often employed to ensure separation of impurities with a wide range of polarities. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Standard Preparation: The N,N-Didesmethyl Trimebutine-d5 standard is accurately weighed and dissolved in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: Wavelength is chosen based on the UV absorbance maximum of the analyte (e.g., 268 nm).

    • Gradient Program: A typical gradient might run from 10% B to 90% B over 15 minutes.

  • Data Analysis: The chromatogram is integrated. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Causality: Mass spectrometry provides two crucial pieces of information: it confirms the molecular weight (identity) and it determines the extent and pattern of deuterium incorporation (isotopic purity). This is essential for validating a stable isotope-labeled standard.

Step-by-Step Methodology:

  • System Preparation: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for accurate mass measurement. The instrument is coupled to an LC system (as described above) or can be used with direct infusion.

  • Sample Infusion: The prepared standard solution (e.g., 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) is infused directly into the mass spectrometer's electrospray ionization (ESI) source in positive ion mode.

  • Mass Spectrometer Settings:

    • Scan Mode: Full scan MS from m/z 100-600.

    • Source Parameters: Optimized for the compound (e.g., capillary voltage, gas flow, temperature).

  • Data Analysis:

    • Identity: The acquired spectrum is examined for the protonated molecular ion [M+H]⁺. The measured mass should match the theoretical exact mass of C₂₀H₂₁D₅ClNO₅ within a narrow mass tolerance (e.g., < 5 ppm).

    • Isotopic Purity: The isotopic cluster around the molecular ion is analyzed. The signal intensity of the d5 isotopologue is compared to the intensities of the d0 to d4 isotopologues. The isotopic purity is calculated as the intensity of the d5 peak divided by the sum of intensities of all isotopologues (d0 through d5).

Protocol 3: Structural Confirmation by ¹H-NMR Spectroscopy

Causality: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific atomic structure.[12][13] It provides information on the chemical environment of each proton, confirming the compound's identity and ensuring no structural isomerization occurred during synthesis.[14][15]

Conceptual Workflow:

  • Sample Preparation: A few milligrams of the standard are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 600 MHz), and a 1D proton NMR spectrum is acquired.[16]

  • Spectral Interpretation: The resulting spectrum is analyzed for three key features:

    • Chemical Shift (δ): The position of each signal indicates the electronic environment of the protons.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Splitting Pattern (J-coupling): The pattern of a signal reveals the number of neighboring protons.

  • Verification: The observed spectrum is compared against the expected spectrum based on the known structure of N,N-Didesmethyl Trimebutine. The absence of signals corresponding to the N-methyl groups and the presence of all other expected signals confirms the identity.

Section 4: Practical Application and Workflow Integration

The CoA is not an archival document but a practical tool that directly informs your experimental workflow. Its proper use is a cornerstone of Good Laboratory Practice (GLP).

Caption: Integration of the CoA into the regulated bioanalytical workflow.

Key Actions:

  • Stock Solution Preparation: When preparing a stock solution, the weight of the solid material must be corrected for its chemical purity and, if it is a salt (like the hydrochloride), for the mass of the counter-ion to determine the concentration of the free base.

  • Method Validation: The information on the CoA is fundamental for the validation of your bioanalytical method according to regulatory guidelines like the FDA's Bioanalytical Method Validation Guidance for Industry.[17][18][19] For example, the selectivity of the assay must be proven, which relies on a pure and well-characterized standard.

  • Audits and Traceability: In a regulated environment, you must be able to trace every result back to the standards used. The CoA, linked by its lot number to your experimental records, provides this crucial link in the traceability chain.[7][20]

Conclusion

The Certificate of Analysis for N,N-Didesmethyl Trimebutine-d5 is far more than a simple data sheet. It is a comprehensive scientific document that provides the foundation of trust for all subsequent quantitative analysis. For the drug development professional, it is a critical tool for ensuring data integrity, achieving regulatory compliance, and making confident, data-driven decisions. By understanding the context of the analyte, the meaning behind each certified value, and the robust methodologies used for its characterization, researchers can leverage this document to its full potential, ensuring the production of high-quality, defensible, and reproducible scientific results.

References

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM. [Link]

  • Parts of a Certificate of Analysis. (n.d.). ESSLAB. [Link]

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 436-441. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • N-Didesmethyl Trimebutine-d5 HCl. (n.d.). Axios Research. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020). MicroSolv. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Understanding USP Chapter 621: HPLC Method Guidelines. (2017). Phenomenex. [Link]

  • Drug metabolism. (n.d.). Wikipedia. [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]

  • Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. (1989). OSTI.GOV. [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]

  • What is the mechanism of Trimebutine Maleate? (2024). Patsnap Synapse. [Link]

  • What are Certified Reference Materials? (2023). ASTM International. [Link]

  • K., P., & D., S. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 13(10), 325. [Link]

  • Structural elucidation by NMR(1HNMR). (2016). Slideshare. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass. [Link]

  • ISO 17034 Certified Reference Materials (CRMs). (n.d.). Reagecon. [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. [Link]

Sources

Methodological & Application

Application Note: N,N-Didesmethyl Trimebutine-d5 as an Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Reliable Internal Standard in Trimebutine Bioanalysis

Trimebutine, a non-competitive spasmolytic agent, is widely used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders.[1] Following oral administration, trimebutine undergoes extensive first-pass metabolism, with its primary active metabolite being N-desmethyltrimebutine (nortrimebutine), and further demethylation leads to the formation of N,N-didesmethyl trimebutine.[1][2][3] Accurate quantification of trimebutine and its metabolites in biological matrices is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[4][5] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[5][6] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][7]

N,N-Didesmethyl Trimebutine-d5 is the deuterated analog of the N,N-didesmethyl metabolite of trimebutine.[8][9][10] Its utility as an internal standard is rooted in the principle that a SIL-IS is chemically identical to the analyte, exhibiting nearly identical physicochemical properties during sample extraction, chromatography, and ionization.[6][11] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[11] This co-eluting, chemically analogous internal standard experiences the same experimental variations as the analyte, enabling a highly accurate and precise ratiometric quantification.[4][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N,N-Didesmethyl Trimebutine-d5 as an internal standard in regulated bioanalysis.

Physicochemical Properties and Rationale for Use

While specific physicochemical data for N,N-Didesmethyl Trimebutine-d5 is not extensively published, its properties can be inferred from its non-labeled counterpart and related structures.

Table 1: Physicochemical Properties of N,N-Didesmethyl Trimebutine and its Deuterated Analog

PropertyN,N-Didesmethyl Trimebutine HydrochlorideN,N-Didesmethyl Trimebutine-d5 HydrochlorideRationale for Internal Standard Suitability
Chemical Name 2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride[2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate; hydrochloride[9]The structural similarity ensures co-elution and similar behavior during sample processing and analysis.
CAS Number 84333-60-8[13]1189893-33-1[10]A unique identifier for the specific deuterated compound.
Molecular Formula C₂₀H₂₆ClNO₅[13]C₂₀H₂₀D₅NO₅·HCl[9]The presence of five deuterium atoms provides a distinct mass shift for MS detection.
Molecular Weight 395.88 g/mol [13]~400.91 g/mol (based on available data)[14]The mass difference is sufficient for the mass spectrometer to differentiate between the analyte and the IS.

The choice of a deuterated internal standard is deliberate and scientifically sound. Deuterium substitution offers several advantages over other isotopic labels (e.g., ¹³C, ¹⁵N) or using a structurally similar but non-isotopic compound (analog internal standard). Deuterated standards are generally more cost-effective to synthesize and, most importantly, they exhibit virtually identical retention times to the analyte in reversed-phase chromatography, a critical factor for compensating for matrix effects that can vary across a chromatographic peak.[4][6]

Experimental Protocol: Quantitative Analysis of Trimebutine Metabolites in Human Plasma

This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of trimebutine metabolites, including N,N-didesmethyl trimebutine, using N,N-Didesmethyl Trimebutine-d5 as the internal standard. This method is designed to meet the stringent requirements of regulatory bioanalytical guidelines.[15][16][17][18]

Materials and Reagents
  • Analytes: N-desmethyltrimebutine and N,N-didesmethyl trimebutine reference standards.

  • Internal Standard: this compound.[8][9]

  • Biological Matrix: Human plasma (K₂EDTA).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Extraction: Protein precipitation (PPT) reagent (e.g., acetonitrile or methanol with 0.1% formic acid).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve the reference standards of N-desmethyltrimebutine, N,N-didesmethyl trimebutine, and N,N-Didesmethyl Trimebutine-d5 in methanol to obtain individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the N,N-Didesmethyl Trimebutine-d5 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL. This concentration should be optimized based on the mass spectrometer's response.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC): Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical concentration range for trimebutine metabolites could be 0.5 to 500 ng/mL.[19]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC (approx. 80% of the upper limit of quantification)

Sample Extraction: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting trimebutine and its metabolites from plasma.[19]

  • Aliquot 100 µL of plasma samples (unknowns, CCs, and QCs) into a 96-well plate or microcentrifuge tubes.

  • Add 20 µL of the internal standard working solution (50 ng/mL of N,N-Didesmethyl Trimebutine-d5) to all samples except for the blank matrix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: Suggested LC-MS/MS Parameters

ParameterConditionRationale
LC System UHPLCProvides better peak resolution and faster run times.
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for the analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS.
Gradient Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, then re-equilibrate.Gradient elution is necessary to separate the analytes from matrix components.
Injection Volume 5 µLOptimized for sensitivity and to avoid column overloading.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveTrimebutine and its metabolites contain basic nitrogen atoms that are readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-desmethyltrimebutine374.0195.0[20]
N,N-didesmethyl trimebutine360.2 (Calculated for [M+H]⁺)To be determined empirically
N,N-Didesmethyl Trimebutine-d5 (IS) 365.2 (Calculated for [M+H]⁺)To be determined empirically

Note: MRM transitions must be optimized for the specific instrument being used.

Data Analysis and Method Validation

The concentration of the analytes in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve using a weighted (e.g., 1/x² or 1/x) linear regression.

The bioanalytical method must be validated according to regulatory guidelines (FDA, EMA, ICH M10).[7][15][16][17][18] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no significant interference at the retention times of the analytes and IS.

  • Calibration Curve: Assessing the linearity, range, and accuracy of the standards.

  • Accuracy and Precision: Determined by analyzing replicate QC samples on different days. Typically, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation) should not exceed 15% (20% at the LLOQ).[19][21]

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix. The use of N,N-Didesmethyl Trimebutine-d5 is expected to effectively compensate for matrix effects.[6][11]

  • Recovery: Assessing the efficiency of the extraction process.

  • Stability: Evaluating the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Stock Stock Solutions (Analyte & IS) Working Working Standards (CC & QC) Stock->Working IS_Work IS Working Solution (N,N-Didesmethyl Trimebutine-d5) Stock->IS_Work Spike Spike Blank Plasma (CCs & QCs) Working->Spike Plasma Plasma Sample (100 µL) Add_IS Add IS (20 µL) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile, 300 µL) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC System Supernatant->Inject Analysis Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Data Data Acquisition & Processing (Peak Area Ratio vs. Concentration) Detect->Data

Caption: Bioanalytical workflow for the quantification of trimebutine metabolites.

G cluster_variability Sources of Variability Analyte Analyte (e.g., N,N-didesmethyl trimebutine) Sample Biological Sample (Plasma) Analyte->Sample IS Internal Standard (N,N-Didesmethyl Trimebutine-d5) IS->Sample Ratio Peak Area Ratio (Analyte / IS) IS->Ratio Compensates for Variability Extraction Extraction (Protein Precipitation) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS v1 Pipetting Errors Extraction->v1 v2 Incomplete Recovery Extraction->v2 LCMS->Ratio v3 Matrix Effects LCMS->v3 v4 Instrument Drift LCMS->v4 Concentration Final Concentration Ratio->Concentration

Caption: The role of the internal standard in compensating for analytical variability.

Conclusion

The use of N,N-Didesmethyl Trimebutine-d5 as a stable isotope-labeled internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of trimebutine's metabolites. Its chemical and physical similarity to the analyte ensures that it accurately tracks and corrects for variability throughout the analytical process, from sample preparation to final detection. By adhering to the principles of method validation outlined by regulatory agencies and employing a well-characterized internal standard like N,N-Didesmethyl Trimebutine-d5, researchers can generate high-quality, defensible data essential for the successful development and regulatory submission of trimebutine-based therapeutics.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).
  • Franklin, M. R., & Zhong, R. (1996). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittelforschung, 46(11), 1091-1094. Retrieved from [Link]

  • Wyszecka-Konecka, M., & Kijewska, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

  • Romanelli, A., Niola, F., & Martini, A. (1996). Pharmacokinetics and Bioequivalence of Two Trimebutine Formulations in Healthy Volunteers Using Desmethyl-trimebutine Levels. Arzneimittelforschung, 46(11), 1091-4.
  • Trimebutine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. (2013). Analytical Biochemistry, 440(2), 149-155. Retrieved from [Link]

  • Palma-Aguirre, J. A., et al. (2007). Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers and its Comparison with Other Populations. Latin American Journal of Pharmacy, 26(4), 534-8. Retrieved from [Link]

  • PHARMACOLOGY & TOXICOLOGY. (n.d.).
  • N-Demethyl Trimebutine-d5 Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 780(2), 295-303. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • This compound. (n.d.). EverVersa. Retrieved from [Link]

  • Dulaurent, S., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Dulaurent, S., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. Retrieved from [Link]

  • Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007-1015. Retrieved from [Link]

  • Dulaurent, S., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Qin, Y., et al. (2009). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 923-928. Retrieved from [Link]

  • Qin, Y., et al. (2009). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 923-928. Retrieved from [Link]

  • Trimebutine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. (2017). Bulletin of the Korean Chemical Society, 38(5), 629-631. Retrieved from [Link]

  • N-Demethyl Trimebutine-d5 Hydrochloride. (n.d.). Stable-Isotopes. Retrieved from [Link]

  • Trimebutine-d5 Maleate. (n.d.). Axios Research. Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Trimebutine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimebutine is a widely prescribed gastrointestinal agent, acting as a non-selective, weak opioid agonist and possessing antimuscarinic properties.[1] It is primarily used in the management of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Following oral administration, trimebutine undergoes extensive first-pass metabolism, resulting in low plasma concentrations of the parent drug.[2][3] The primary and pharmacologically active metabolite, N-desmethyltrimebutine (nor-trimebutine), circulates at significantly higher concentrations.[3][4] Therefore, a sensitive and specific analytical method for the simultaneous quantification of trimebutine and its key metabolites is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological assessments.

This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of trimebutine and its major metabolites, including nor-trimebutine, in human plasma. The described protocol offers high sensitivity, specificity, and a wide dynamic range, making it suitable for a variety of research and clinical applications.

Principle of the Method

The analytical method involves the extraction of trimebutine, its metabolites, and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then chromatographically separated on a reverse-phase C18 column with a gradient elution. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add Internal Standard plasma->is_add precipitation Protein Precipitation (e.g., with Acetonitrile) is_add->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: A schematic of the LC-MS/MS workflow for trimebutine and metabolite quantification.

Materials and Reagents

  • Trimebutine maleate reference standard

  • Nor-trimebutine reference standard

  • Internal Standard (e.g., Haloperidol-d4[4][5])

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation and Analytical Conditions

Liquid Chromatography
ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
Analytical ColumnC18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A2 mM Ammonium acetate with 0.1% Formic acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ElutionTime (min)
Mass Spectrometry
ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)
Ionization ModePositive
MRM TransitionsSee Table 2
Dwell Time100 ms
Gas Temperature350 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V

Table 1: Optimized LC-MS/MS parameters.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimebutine (TMB)388.0343.025
Nor-trimebutine (nor-TMB)374.0195.030
Internal Standard (IS)380.1169.035

Table 2: Optimized MRM transitions and collision energies.[4][5]

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve trimebutine and nor-trimebutine in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation Protocol
  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (1 µg/mL) to each tube.

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

Method Validation

The described method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: The method demonstrates excellent linearity over a concentration range of 1-1000 ng/mL for both trimebutine and nor-trimebutine.[4][6] The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: The intra- and inter-day precision should be within ±15% (RSD), and the accuracy should be within 85-115% of the nominal concentration.[5][6]

  • Recovery: The extraction recovery should be consistent and reproducible. Typical recoveries for trimebutine and nor-trimebutine are expected to be in the range of 50-70%.[6]

  • Matrix Effect: The matrix effect should be evaluated to ensure that endogenous plasma components do not interfere with the ionization of the analytes.

  • Stability: The stability of the analytes in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of trimebutine and its primary active metabolite, nor-trimebutine, in human plasma. The simple protein precipitation protocol offers a rapid and efficient sample cleanup, while the optimized chromatographic and mass spectrometric conditions ensure excellent selectivity and sensitivity.

It is important to note the potential for in-source fragmentation of trimebutine to nor-trimebutine. Careful optimization of the ion source parameters is necessary to minimize this phenomenon. Additionally, the discovery of an unstable N-desmethyltrimebutine glucuronide conjugate has been reported, which can lead to a positive bias in nor-trimebutine quantification.[7] For certain applications, an acidification step during sample preparation may be necessary to hydrolyze the glucuronide and measure the total nor-trimebutine concentration.[7]

Conclusion

This application note details a robust and validated LC-MS/MS method for the quantification of trimebutine and its metabolites in human plasma. The method's high sensitivity, specificity, and wide dynamic range make it an invaluable tool for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring and toxicological investigations.

References

  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 780(2), 299-306. [Link]

  • Franklin, M. R. (2001). Pharmacokinetics and Bioequivalence of Two Trimebutine Formulations in Healthy Volunteers Using Desmethyl-trimebutine Levels. Arzneimittelforschung, 51(8), 668-672. [Link]

  • Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. [Link]

  • Franklin, M. R. (2001). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittelforschung, 51(8), 668-672. [Link]

  • Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. [Link]

  • Villalobos-Molina, R., et al. (2010). Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers and its Comparison with Other Populations. Latin American Journal of Pharmacy, 29(5), 723-727. [Link]

  • Anonymous. (n.d.). Pharmacology & Toxicology. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wikipedia. (2023). Trimebutine. [Link]

  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007-1015. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Trimebutine Maleate in bulk drug substance and pharmaceutical formulations. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and stability studies. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, including a thorough explanation of the rationale behind the chosen chromatographic conditions, sample preparation procedures, and validation parameters.

Introduction

Trimebutine, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a spasmolytic agent that regulates gastrointestinal motility.[1][2][3] It is widely used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3][4] Trimebutine acts as a non-competitive spasmolytic agent with moderate opiate receptor affinity and anti-serotonin activity.[5] Given its therapeutic importance, a reliable and validated analytical method is crucial for ensuring the quality, efficacy, and safety of Trimebutine Maleate in pharmaceutical products.

High-performance liquid chromatography (HPLC) is the preferred analytical technique for the determination of Trimebutine due to its high resolution, sensitivity, and specificity. This application note describes a stability-indicating RP-HPLC method capable of separating Trimebutine from its degradation products and common impurities, ensuring an accurate assessment of its purity and stability.

Physicochemical Properties of Trimebutine Maleate

A fundamental understanding of the analyte's physicochemical properties is paramount for developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC26H33NO9[6][7]
Molecular Weight503.54 g/mol [7][8]
Melting Point~133°C[5]
pKa7.29 ± 0.50 (Predicted)[9]
SolubilitySparingly soluble in acetone, slightly soluble in water and ethanol, soluble in acetonitrile.[5]
UV Absorbance265-275 nm[10][11]

The presence of a tertiary amine (pKa ~7.3) and a substituted benzene ring in Trimebutine's structure dictates its retention behavior in reversed-phase chromatography and its UV absorbance characteristics. The UV spectrum shows significant absorbance around 265-275 nm, making it suitable for UV detection.

HPLC Method and Rationale

The following HPLC method has been developed and optimized for the analysis of Trimebutine Maleate.

Chromatographic Conditions
ParameterConditionRationale
Column XTerra® C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar regions of the Trimebutine molecule. The 250 mm length and 5 µm particle size offer high efficiency and resolution.
Mobile Phase Acetonitrile and 0.02M Ammonium Acetate buffer (gradient)A mixture of acetonitrile (a common organic modifier) and an ammonium acetate buffer provides good peak shape and resolution. The buffer controls the pH, ensuring the consistent ionization state of Trimebutine. A gradient elution is employed to ensure the timely elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency.
Injection Volume 20 µLA 20 µL injection volume is standard for analytical HPLC and provides good sensitivity.
Column Temperature Ambient or 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV at 275 nmTrimebutine exhibits significant UV absorbance at this wavelength, providing good sensitivity.[10]
Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Trimebutine Maleate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Tablets) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Signal Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow for Trimebutine Maleate.

Protocols

Reagent and Standard Preparation
  • Mobile Phase Preparation (0.02M Ammonium Acetate): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Trimebutine Maleate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 15 minutes to ensure complete dissolution.[10]

  • Working Standard Solution (200 µg/mL): Dilute 2.0 mL of the standard stock solution to 10.0 mL with the diluent.[10]

Sample Preparation (from Tablets)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Trimebutine Maleate and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.[10]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute 10.0 mL of the filtered solution to 50.0 mL with the diluent to obtain a final concentration of 200 µg/mL.[10]

System Suitability Testing

Before sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis and Quantification

The concentration of Trimebutine Maleate in the sample is calculated by comparing the peak area of the sample with that of the standard using the following formula:

Stability-Indicating Aspects and Impurity Profile

A crucial aspect of a robust analytical method is its ability to be stability-indicating. This means the method can resolve the active pharmaceutical ingredient (API) from its potential degradation products and impurities.

Trimebutine can degrade via hydrolysis of its ester linkage. Its main metabolite is N-monodesmethyltrimebutine.[1][3] Other potential impurities can arise from the synthesis process.[12][13]

Known Impurities and Metabolites:

  • N-monodesmethyltrimebutine (Nortrimebutine): The primary active metabolite.[1][3]

  • N-didesmethyltrimebutine: A secondary metabolite.[2]

  • 3,4,5-Trimethoxybenzoic Acid: A potential hydrolysis product.[12]

  • 2-(Dimethylamino)-2-phenylbutanol: Another potential hydrolysis product.[2]

  • Process-related impurities: These can include starting materials and intermediates from the synthesis route.[13]

The described HPLC method, with its gradient elution, is designed to provide sufficient resolution to separate these and other potential impurities from the main Trimebutine peak. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) are recommended to be performed to fully validate the stability-indicating nature of this method.

Method Validation

The described method has been validated for linearity, accuracy, precision, and robustness.[10][14]

Validation ParameterTypical Results
Linearity Range 20 - 300 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL[10]
Limit of Quantification (LOQ) 1.5 µg/mL[10]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Trimebutine Maleate in pharmaceutical dosage forms. Its stability-indicating nature makes it a valuable tool for quality control, stability studies, and formulation development. The provided protocols are straightforward and can be readily implemented in a laboratory setting.

References

  • Appala Raju, V.V.S.S., et al. "Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC." Journal of Pharmaceutical and Scientific Innovation, 2014. [Link]

  • SIELC Technologies. "Separation of Trimebutine maleate on Newcrom R1 HPLC column." [Link]

  • Scribd. "HPLC Analysis of Trimebutine." [Link]

  • ResearchGate. "Estimation of Trimebutine Maleate in Tablet Dosage Form by RP-HPLC." [Link]

  • PharmaCompass. "Trimebutine." [Link]

  • PubChem. "Trimebutine." National Institutes of Health. [Link]

  • Wikipedia. "Trimebutine." [Link]

  • Europe PMC. "Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC." [Link]

  • National Center for Biotechnology Information. "Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC." [Link]

  • PubChem. "Trimebutine Maleate." National Institutes of Health. [Link]

  • Pharmaffiliates. "Trimebutine-impurities." [Link]

  • Japanese Pharmacopoeia Database. "Trimebutine Maleate." [Link]

  • Semantic Scholar. "RP-HPLC Determination of Related Impurities in Trimebutine Maleate and Assay of Components in Its Preparation." [Link]

  • PubMed. "High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma." [Link]

  • precisionFDA. "TRIMEBUTINE MALEATE." [Link]

  • Mint Pharmaceuticals. "PRODUCT MONOGRAPH PrMINT-TRIMEBUTINE." [Link]

Sources

Application Note: A Robust Pharmacokinetic Study Protocol for Trimebutine Featuring a Deuterated Metabolite Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a robust and validated protocol for conducting a pharmacokinetic (PK) study of trimebutine, a gastrointestinal motility modulator. The protocol focuses on the quantification of its principal active metabolite, nor-trimebutine (N-desmethyltrimebutine), in human plasma. A key feature of this methodology is the use of a stable isotope-labeled internal standard, deuterated nor-trimebutine, to ensure the highest level of accuracy and precision in bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides researchers, scientists, and drug development professionals with a scientifically sound framework, from sample preparation to data analysis, grounded in established regulatory guidelines.

Introduction: The Rationale for a Deuterated Internal Standard

Trimebutine undergoes extensive first-pass metabolism in the liver, resulting in low plasma concentrations of the parent drug.[1] Its primary active metabolite, nor-trimebutine, is found in significantly higher concentrations and is a major contributor to the drug's therapeutic effect.[2][3] Therefore, accurate quantification of nor-trimebutine is crucial for elucidating the pharmacokinetic profile of trimebutine.

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to control for variability during sample processing and analysis.[4] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version.[4][5] Deuterated internal standards are chemically identical to the analyte and thus exhibit nearly identical behavior during extraction, chromatography, and ionization.[5][6] This co-elution and similar ionization response allow for precise correction of matrix effects, ion suppression, and variations in sample recovery, leading to highly reliable and reproducible data.[7][8] The use of a deuterated IS is a cornerstone of robust bioanalytical method development and is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]

This protocol will therefore employ deuterated nor-trimebutine as the internal standard for the accurate quantification of nor-trimebutine in human plasma.

Materials and Methods

This section outlines the necessary reagents, equipment, and analytical instrumentation required for the successful execution of this pharmacokinetic study.

Reagents and Chemicals
  • Trimebutine maleate reference standard (≥98% purity)

  • Nor-trimebutine reference standard (≥98% purity)

  • Deuterated nor-trimebutine (d3 or d6, ≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free, sourced from an accredited blood bank)

  • Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)[12][13]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Positive pressure manifold or vacuum manifold for SPE

  • Nitrogen evaporator

Experimental Protocols

The following protocols provide a step-by-step guide for sample preparation, LC-MS/MS analysis, and method validation.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve trimebutine maleate, nor-trimebutine, and deuterated nor-trimebutine in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the deuterated nor-trimebutine primary stock solution with the same diluent to achieve the final working concentration.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting small molecules like nor-trimebutine from complex biological matrices such as plasma.[12][14]

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (deuterated nor-trimebutine). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions for an LC-MS/MS method for nor-trimebutine analysis. Method optimization is recommended.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 95% A, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Nor-trimebutine: To be determined by infusionDeuterated Nor-trimebutine: To be determined by infusion
Source Parameters To be optimized for the specific instrument

Table 1: Suggested LC-MS/MS Parameters.

Bioanalytical Method Validation

The analytical method must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's guideline on bioanalytical method validation.[10][11][15][16][17]

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Calibration Curve At least six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used.
Accuracy and Precision Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%bias) should be within ±15% (±20% at LLOQ).
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect Assessed to ensure that precision, selectivity, and sensitivity are not compromised.
Stability Analyte stability in plasma should be evaluated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria.

Pharmacokinetic Study Design and Data Analysis

A typical pharmacokinetic study design would involve administering a single oral dose of trimebutine to healthy volunteers.[18][19]

Study Conduct
  • Subject Enrollment: Recruit a cohort of healthy volunteers who have provided informed consent.

  • Dosing: Administer a single oral dose of a trimebutine formulation.

  • Blood Sampling: Collect blood samples into tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Pharmacokinetic Data Analysis

The plasma concentration-time data for nor-trimebutine will be analyzed using non-compartmental methods.[1] The following pharmacokinetic parameters will be calculated:

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last quantifiable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity
t1/2 Elimination half-life
CL/F Apparent total clearance
Vd/F Apparent volume of distribution

Table 3: Key Pharmacokinetic Parameters.

Visualizing the Workflow

The following diagram illustrates the key stages of the pharmacokinetic study protocol.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Workflow cluster_data_analysis Pharmacokinetic Analysis subject_enrollment Subject Enrollment dosing Trimebutine Administration subject_enrollment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation & Storage blood_sampling->plasma_prep sample_prep Plasma Sample Preparation (SPE) plasma_prep->sample_prep Transfer of Samples lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling Non-compartmental Analysis data_processing->pk_modeling Concentration Data parameter_calc Calculation of PK Parameters pk_modeling->parameter_calc reporting Reporting of Results parameter_calc->reporting

Caption: Workflow for the pharmacokinetic study of trimebutine.

Conclusion

This application note provides a detailed and scientifically rigorous protocol for conducting a pharmacokinetic study of trimebutine by quantifying its major active metabolite, nor-trimebutine. The incorporation of a deuterated internal standard is a critical element that ensures the reliability and accuracy of the bioanalytical data. Adherence to the described sample preparation, LC-MS/MS analysis, and validation procedures will enable researchers to generate high-quality pharmacokinetic data that meets regulatory expectations and contributes to a comprehensive understanding of trimebutine's disposition in the human body.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10]

  • PubChem. Trimebutine. National Center for Biotechnology Information. [Link][2]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link][4]

  • Flouvat, B., et al. (1999). Pharmacokinetics and Bioequivalence of Two Trimebutine Formulations in Healthy Volunteers Using Desmethyl-trimebutine Levels. Arzneimittelforschung, 49(4), 342-346. [Link][1][18]

  • U.S. Food and Drug Administration. USFDA guidelines for bioanalytical method validation. SlideShare. [Link][16]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][17]

  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 779(2), 273-282. [Link][20]

  • Miura, Y., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462. [Link][21][22]

  • Wikipedia. Trimebutine. [Link][23]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][5]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. [Link][24][25][26]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link][7]

  • Allorge, D., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. [Link][3][27]

  • Miura, Y., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. OSTI.GOV. [Link][28]

  • Wieling, J., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 801(2), 221-230. [Link][8]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link][6]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link][12]

  • Roman, M., et al. (2021). Effect of Alpha-D-Galactosidase on the Oral Pharmacokinetics of N-Desmethyl-Trimebutine in Healthy Indian Volunteers. Pharmacology & Toxicology, 1(1), 1-5. [Link][29]

  • Salazar-Juárez, A., et al. (2010). Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers and its Comparison with Other Populations. Latin American Journal of Pharmacy, 29(7), 1147-51. [Link][19]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link][14]

  • Musch, G., & Massart, D. L. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Journal of Chromatography A, 432, 209-220. [Link][30]

  • Phenomenex. Sample Preparation. [Link][31]

  • Al-Salami, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4883. [Link][13]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link][11]

  • Khan, M. A., et al. (2011). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. Journal of the Chemical Society of Pakistan, 33(4), 523-528. [Link][32]

  • U.S. Food and Drug Administration. (2019). Guidance for Industry: Population Pharmacokinetics. [Link][33]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link][34]

  • FDA News. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link][35]

  • International Council for Harmonisation. ICH Safety Guidelines. [Link][36]

  • Guntz, P., et al. (2014). Safety, tolerability and pharmacokinetics of trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) in a randomized phase I integrated design study: single and multiple ascending doses and effect of food in healthy volunteers. Clinical Therapeutics, 36(11), 1633-1646. [Link][37]

Sources

Application Notes & Protocols for Bioequivalence Assessment of Trimebutine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BE-TRIM-2026-01

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on designing and executing a bioequivalence (BE) study for oral formulations of trimebutine. Trimebutine, a noncompetitive spasmolytic agent, presents a unique case for BE assessment due to its extensive first-pass metabolism. This guide details the scientific rationale, a robust study protocol, and a validated analytical methodology, emphasizing the measurement of its principal active metabolite, N-desmethyltrimebutine (nortrimebutine), as the primary endpoint for pharmacokinetic analysis.

Scientific Background: Trimebutine Pharmacology & Pharmacokinetics

Mechanism of Action

Trimebutine is a prokinetic agent that regulates the motility of the gastrointestinal (GI) tract.[1] Its therapeutic efficacy in conditions like Irritable Bowel Syndrome (IBS) and other functional GI disorders stems from a multimodal mechanism.[2][3][4] Trimebutine acts as an agonist on peripheral mu, kappa, and delta opioid receptors in the gut, possesses antimuscarinic properties, and modulates ion channels, which collectively normalizes erratic bowel movements without disrupting healthy gut function.[2][3][4][5] It is commonly formulated as trimebutine maleate for oral administration.[1][5][6]

Critical Pharmacokinetic Profile

A thorough understanding of trimebutine's pharmacokinetic (PK) profile is fundamental to designing a scientifically valid bioequivalence study.

  • Absorption: Trimebutine is rapidly absorbed from the GI tract following oral administration, with peak plasma concentrations of the parent drug observed within approximately one hour.[6][7]

  • Metabolism: The defining characteristic of trimebutine is its extensive first-pass hepatic metabolism.[2][7][8] This rapid and significant metabolism means the parent trimebutine molecule is often found in very low or even undetectable concentrations in systemic circulation.[9] The primary metabolic pathway is N-demethylation, which produces the main active metabolite, N-desmethyltrimebutine (nortrimebutine) .[2][7][8] This metabolite is pharmacologically active and is considered the major contributor to the drug's therapeutic effect in the colon.[7][10]

  • Distribution: Trimebutine exhibits low binding to plasma proteins (approximately 5%).[6][10]

  • Excretion: The drug and its metabolites are predominantly eliminated via the kidneys in urine.[2][7][10]

The extensive first-pass effect dictates that nortrimebutine, not the parent drug, must be the target analyte for pharmacokinetic and bioequivalence assessment .[9][11][12] Measuring the active metabolite provides a more reliable and reproducible measure of the rate and extent of drug absorption into the systemic circulation.

Key Pharmacokinetic Parameters

The following table summarizes the essential pharmacokinetic parameters that inform the design of a bioequivalence study, particularly the blood sampling schedule. The parameters are primarily for nortrimebutine, the key analyte.

ParameterAnalyteValueSignificance for BE Study Design
Tmax (Time to Peak Concentration)Trimebutine~0.8 - 1.0 hours[7]Confirms rapid absorption.
Nortrimebutine~1.0 - 2.0 hours[8]Dictates frequent blood sampling in the initial hours post-dose.
Cmax (Peak Concentration)NortrimebutineVaries with doseA primary endpoint for BE assessment (rate of absorption).
(Elimination Half-life)Trimebutine~9.2 hours[13]Helps determine the necessary washout period.
Nortrimebutine~10 - 12 hours[10]Determines the total duration of blood sampling (at least 3-5 half-lives).
Primary Analyte for BE NortrimebutineN/AJustifies the analytical method's focus on the metabolite.

Bioequivalence Study Protocol: Trimebutine Maleate Formulations

This section outlines a standard and robust protocol for comparing a test generic formulation against a reference listed drug.

Study Objective

To assess the bioequivalence between a test formulation of Trimebutine Maleate (e.g., 200 mg tablet) and a corresponding reference formulation by comparing the rate and extent of absorption after a single oral dose under fasting conditions.

Study Design
  • Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[9][12]

  • Population: A cohort of at least 24 healthy adult human subjects. Subjects undergo comprehensive health screening to meet predefined inclusion and exclusion criteria.

  • Washout Period: A minimum of a 7-day washout period must be implemented between the two study periods to ensure complete elimination of the drug from the previous period.[12][14]

  • Conditions: The study is conducted under fasting conditions, with subjects fasting for at least 10 hours overnight prior to drug administration.[12][14]

The workflow for a typical crossover bioequivalence study is illustrated below.

BE_Workflow cluster_screening Phase 1: Subject Screening cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Phase 2: Analysis Screening Screening of Healthy Volunteers InformedConsent Informed Consent Screening->InformedConsent Randomization1 Randomization (Group A or B) InformedConsent->Randomization1 Dosing1 Dosing (Test or Reference Drug) Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 7 Days) Sampling1->Washout Dosing2 Crossover Dosing (Opposite Drug) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Plasma Sample Analysis (LC-MS/MS for Nortrimebutine) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Bioequivalence Study Workflow Diagram.
Dosing and Sample Collection
  • Drug Administration: A single oral dose of the test or reference product (e.g., 200 mg Trimebutine Maleate) is administered with a standardized volume of water (e.g., 240 mL).

  • Blood Sampling: Venous blood samples (approx. 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). The collection schedule is critical and designed to adequately capture the pharmacokinetic profile of nortrimebutine.

Time Point (hours) Rationale
0 (Pre-dose)To establish baseline.
0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0To characterize the absorption phase and capture Cmax.
6.0, 8.0, 12.0, 24.0, 36.0, 48.0To characterize the elimination phase (covering >3 half-lives).
  • Sample Handling: Immediately after collection, blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored frozen at -70°C or below until analysis.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Nortrimebutine

A highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of nortrimebutine in human plasma.[12][15]

Materials and Reagents
  • Reference Standards: Nortrimebutine, Trimebutine, and a suitable internal standard (IS), such as Haloperidol-d4.[16]

  • Reagents: HPLC-grade methanol, acetonitrile, ammonium acetate, formic acid, and zinc sulfate.

  • Equipment: HPLC system, triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 20 µL of 1M Zinc Sulfate solution to precipitate proteins.[16]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 50 µL of the clear supernatant into an injection vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example)
  • LC Column: C18 reverse-phase column (e.g., YMC J'sphere C18, 50 x 2.1 mm, 4 µm).[15]

  • Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer like 2 mM ammonium acetate.[15]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for nortrimebutine and the internal standard.

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation must demonstrate acceptable performance for the following parameters:

ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and IS.
Linearity Calibration curve correlation coefficient (r²) ≥ 0.99 over the expected concentration range (e.g., 5-1500 ng/mL).[12]
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[15]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., 5 ng/mL).[12]
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect No significant ion suppression or enhancement from endogenous plasma components.
Stability Analyte stability demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen storage).[11][17]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

The following PK parameters for nortrimebutine are calculated for each subject for both the test and reference products using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.

  • t½: Elimination half-life.

Statistical Assessment

The core of the bioequivalence assessment relies on statistical comparison of the key pharmacokinetic parameters that reflect the rate and extent of absorption.

BE_Stats cluster_conclusion Bioequivalence Conclusion PK_Params Calculate PK Parameters (Cmax, AUC0-t, AUC0-∞) Log_Transform Natural Log-Transformation of Cmax and AUC data PK_Params->Log_Transform ANOVA Analysis of Variance (ANOVA) - Assess formulation, period, and sequence effects Log_Transform->ANOVA Ratio Calculate Geometric Mean Ratio (Test / Reference) ANOVA->Ratio CI_Calc Calculate 90% Confidence Intervals (CI) for the Ratio Ratio->CI_Calc Decision Are 90% CIs for Cmax & AUC within the range? CI_Calc->Decision Acceptance Acceptance Criteria: 80.00% - 125.00% Acceptance->Decision BE Bioequivalent Decision->BE Yes Not_BE Not Bioequivalent Decision->Not_BE No

Statistical Analysis Pathway for Bioequivalence.
  • The primary endpoints for bioequivalence are Cmax, AUC0-t, and AUC0-∞ .

  • These parameters are log-transformed prior to statistical analysis.

  • An Analysis of Variance (ANOVA) is performed on the log-transformed data.[12]

  • The geometric least squares means for the test and reference products are calculated, and the ratio (Test/Reference) is determined.

  • The 90% Confidence Intervals (CIs) for the geometric mean ratio of Cmax and AUC are calculated.

References

  • Trimebutine - Wikipedia. [Link]

  • Uses of Trimebutine tab | Vinmec. [Link]

  • Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. [Link]

  • Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. [Link]

  • Trimebutine | C22H29NO5 | CID 5573 - PubChem - NIH. [Link]

  • Pharmacology & Toxicology. [Link]

  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl - SciSpace. [Link]

  • Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method - PubMed. [Link]

  • Trimebutine PM - AA Pharma. [Link]

  • Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed. [Link]

  • Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin (TM) and Polybutin (TM)) in healthy male volunteers using the LC-MS/MS method - ResearchGate. [Link]

  • [Pharmacokinetics and bioequivalence of trimebutine dispersive tablet in healthy subjects]. [Link]

  • Trimebutine: a state-of-the-art review - PubMed. [Link]

  • Trimebutine Maleate BP EP USP CAS 34140-59-5 Manufacturers and Suppliers - Fengchen. [Link]

  • Trimebutine Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regulator - AA Pharma. [Link]

  • What is Trimebutine Maleate used for? - Patsnap Synapse. [Link]

Sources

Topic: Sample Preparation for Trimebutine Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Guiding Principle: The Imperative of Meticulous Sample Preparation

The robust and reliable quantification of trimebutine and its principal active metabolite, N-desmethyltrimebutine (nor-trimebutine), in human plasma is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] However, plasma is an inherently complex biological matrix, rich in proteins, lipids, salts, and other endogenous components that can severely interfere with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These interferences, collectively known as the "matrix effect," can suppress or enhance the analyte signal, leading to inaccurate and irreproducible results.

Therefore, the sample preparation phase is not merely a preliminary step but the most critical determinant of assay success. A well-designed extraction protocol selectively isolates the analytes of interest from these interfering components, thereby enhancing sensitivity, improving accuracy, and ensuring the long-term integrity of the analytical instrumentation. This document provides a comprehensive guide to the prevailing sample preparation techniques, grounded in the physicochemical properties of trimebutine and the rigorous standards of bioanalytical method validation.

Foundational Knowledge: Physicochemical Properties of Trimebutine

The development of a rational and effective sample preparation strategy begins with a deep understanding of the analyte's chemical nature. Trimebutine is a noncompetitive spasmolytic agent with a tertiary amine functional group, while its metabolite, nor-trimebutine, possesses a secondary amine.[3] These characteristics are pivotal in dictating their behavior during extraction.

PropertyTrimebutineNor-trimebutine (N-desmethyltrimebutine)Rationale for Importance
Molar Mass 387.47 g/mol [3]373.44 g/mol Essential for mass spectrometry settings.
LogP (Octanol-Water Partition Coefficient) ~4.3[4]~3.9 (Predicted)Indicates lipophilicity; high values suggest good solubility in organic solvents, favoring LLE and Reversed-Phase SPE.
pKa (Acid Dissociation Constant) ~8.5-9.0 (Predicted for the amine)~8.5-9.0 (Predicted for the amine)The basicity of the amine group allows for charge-state manipulation by adjusting pH, which is the key to selective LLE and Ion-Exchange SPE.

The basic nature (pKa > 8) of both compounds means that at physiological pH (~7.4), they exist in a protonated, positively charged state. By raising the pH to a basic level (e.g., pH 10-11), we can deprotonate the amine, rendering the molecule neutral and significantly increasing its affinity for non-polar organic solvents. This principle is the cornerstone of Liquid-Liquid Extraction.

Core Methodologies: A Comparative Guide

Three primary techniques dominate the landscape of sample preparation for small molecules like trimebutine in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of a method represents a calculated trade-off between speed, cost, cleanliness, and required sensitivity.

Protein Precipitation (PPT): The High-Throughput Workhorse

PPT is the simplest, fastest, and most economical method for removing the bulk of proteins from a plasma sample.

  • Causality & Mechanism: The addition of a water-miscible organic solvent, typically acetonitrile, disrupts the solvation shell around plasma proteins.[5] This leads to their denaturation and precipitation out of the solution, allowing for their removal by centrifugation or filtration.[6] Acetonitrile is generally preferred over methanol as it tends to produce larger, more compact protein pellets, resulting in a cleaner supernatant.[5]

  • Strengths: Unmatched speed and simplicity, making it suitable for high-throughput screening in early-stage research.

  • Weaknesses: This is a non-selective, "brute-force" method. While it removes most proteins, the resulting supernatant remains rich in other endogenous components like phospholipids, which are notorious for causing significant matrix effects (ion suppression) in LC-MS/MS.[7][8] This can compromise assay reproducibility and sensitivity.

  • Trustworthiness: Due to the high risk of matrix effects, PPT methods require rigorous validation, especially concerning selectivity and matrix factor, as stipulated by regulatory guidelines.[9][10]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 solvent-to-plasma ratio is a standard practice for efficient protein removal.[6]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

PPT_Workflow Protein Precipitation (PPT) Workflow plasma Plasma Sample (100 µL) add_acn Add Cold Acetonitrile + Internal Standard (300 µL) plasma->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute (Mobile Phase) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): The Balance of Cleanliness and Effort

LLE provides a significantly cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Causality & Mechanism: This technique exploits the differential solubility of trimebutine between aqueous plasma and an organic solvent.[11][12] As previously discussed, by adding a base (e.g., sodium hydroxide or ammonium hydroxide) to the plasma, we shift the pH to >10. This deprotonates the trimebutine molecule, neutralizing its charge and dramatically increasing its solubility in a non-polar organic solvent like methyl tert-butyl ether (MTBE) or hexane/isoamyl alcohol mixtures.[13] Polar interferences, such as salts and residual proteins, remain in the aqueous phase.

  • Strengths: Superior sample cleanliness compared to PPT, leading to reduced matrix effects and improved sensitivity.[11][14] It is a well-established and cost-effective technique.

  • Weaknesses: More labor-intensive and time-consuming than PPT. It is also more difficult to automate and involves larger volumes of organic solvents. Recovery can be variable and highly dependent on technique.

  • Trustworthiness: The method's reproducibility relies on precise pH control, consistent vortexing times, and careful separation of the two liquid phases.

  • Pipette 200 µL of human plasma into a 2 mL glass tube.

  • Add the internal standard solution.

  • Add 50 µL of 1 M NaOH to basify the sample to pH > 10.

  • Add 1 mL of MTBE.

  • Cap the tube and vortex for 5 minutes to ensure thorough mixing and maximize analyte partitioning into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample + Internal Standard basify Basify Sample (e.g., 1M NaOH) plasma->basify add_solvent Add Organic Solvent (e.g., MTBE) basify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (3,000 x g, 10 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate (Nitrogen Stream) organic_layer->evaporate reconstitute Reconstitute (Mobile Phase) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for pH-adjusted liquid-liquid extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

SPE offers the highest degree of selectivity and purification, making it the preferred method for regulated bioanalysis where maximum sensitivity and reproducibility are required.[15]

  • Causality & Mechanism: SPE is a chromatographic technique. A common strategy for a basic compound like trimebutine is mixed-mode cation-exchange SPE. The process involves four key steps:[16]

    • Condition & Equilibrate: The sorbent is wetted with methanol and then equilibrated with an acidic or neutral buffer (e.g., pH 6). This prepares the stationary phase to receive the sample.

    • Load: The plasma sample, diluted in the equilibration buffer, is loaded onto the cartridge. At pH 6, trimebutine is protonated (positively charged) and is retained by both hydrophobic interactions (with the C8 or C18 backbone) and strong ionic interactions (with the negatively charged sulfonic acid groups on the sorbent).

    • Wash: A weak organic solvent (e.g., 5% methanol) is used to wash away weakly bound interferences, while the trimebutine remains strongly bound.

    • Elute: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) is applied. The high pH neutralizes the charge on the trimebutine, breaking the ionic bond, while the high organic content disrupts the hydrophobic interaction, allowing the pure analyte to be eluted.

  • Strengths: Delivers the cleanest extracts, significantly minimizing matrix effects. Allows for both sample cleanup and concentration, leading to the lowest limits of detection. Highly amenable to automation.

  • Weaknesses: Highest cost per sample and requires more extensive method development compared to PPT and LLE.

  • Trustworthiness: When properly developed and validated, SPE provides the most robust and reproducible results, fully aligning with the stringent requirements of regulatory bodies like the FDA and EMA.[17][18]

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of 25 mM ammonium acetate buffer (pH 6.0) through the cartridge.

  • Load: Dilute 200 µL of plasma with 200 µL of 25 mM ammonium acetate buffer (pH 6.0). Load the entire 400 µL onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of deionized water through the cartridge, followed by 1 mL of 5% methanol in water.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for analysis.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow cluster_spe SPE Cartridge Operations condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (pH 6 Buffer) condition->equilibrate load 3. Load Sample (Diluted Plasma) equilibrate->load wash 4. Wash Interferences (Water, 5% Methanol) load->wash elute 5. Elute Analyte (Ammoniated Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: The four-step process of solid-phase extraction.

Validation and Final Recommendations

The choice of sample preparation is dictated by the analytical objective. For rapid, non-regulated screening, PPT may suffice. For most research and all regulated clinical studies, the cleaner extracts provided by LLE or SPE are necessary. For validated, high-sensitivity bioanalysis of trimebutine intended for regulatory submission, Solid-Phase Extraction is the unequivocally recommended methodology.

Regardless of the chosen technique, the method must be fully validated according to current regulatory guidelines.[9][17][19] Key validation parameters directly impacted by sample preparation include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of matrix components.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked matrix to that in a pure solution.

  • Recovery: The efficiency of the extraction process, determined by comparing analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. Cleaner samples invariably lead to lower and more robust LOQs.[11][12]

By investing in the development of a clean and efficient sample preparation protocol, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Woźniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Sci-Hub. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
  • Arzneimittelforschung. (2000). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Arzneimittelforschung, 50(6), 552-555.
  • ResearchGate. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Gicquel, T., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725.
  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1).
  • ResearchGate. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.
  • Semantic Scholar. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.
  • SciSpace. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wikipedia. (n.d.). Trimebutine. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Apotex Inc. (2024). PrAPO-TRIMEBUTINE Product Monograph. [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. (2000). Plasma deproteinization by precipitation and filtration in the 96-well format. [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine Maleate. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved January 15, 2026, from [Link]

  • MDPI. (2020). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 25(21), 5025. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. [Link]

Sources

Application Note and Protocol for the Quantification of N-desmethyltrimebutine in Human Urine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Pharmacokinetic Significance of N-desmethyltrimebutine

Trimebutine is a widely utilized spasmolytic agent for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[1] Its therapeutic efficacy is not solely attributable to the parent drug; its primary active metabolite, N-desmethyltrimebutine (nortrimebutine), significantly contributes to the overall pharmacological effect.[2][3] Following oral administration, trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of N-desmethyltrimebutine.[2][3] This metabolite exhibits pharmacological activity, and its concentration in systemic circulation can be substantially higher than that of the parent compound.[4]

The quantification of N-desmethyltrimebutine in urine is of paramount importance in pharmacokinetic studies, drug metabolism research, and clinical monitoring.[5] Urinary excretion is a major elimination pathway for trimebutine and its metabolites.[1][2] Therefore, accurately measuring the concentration of N-desmethyltrimebutine in urine provides critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This data is invaluable for dose-response relationship assessments, bioequivalence studies, and understanding inter-individual variability in drug handling.

A notable challenge in the bioanalysis of N-desmethyltrimebutine is the potential presence of its glucuronide conjugate.[6][7] This conjugate can be unstable and may revert to N-desmethyltrimebutine during sample processing, leading to an overestimation of the metabolite's concentration.[6] Therefore, a robust analytical method must account for this biotransformation, either by stabilizing the conjugate or by hydrolyzing it to measure the total N-desmethyltrimebutine concentration.

This application note provides a detailed, validated protocol for the quantification of N-desmethyltrimebutine in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including a comprehensive sample preparation procedure and stringent validation according to international guidelines, ensures the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.

Metabolic Pathway of Trimebutine

The biotransformation of trimebutine to its primary active metabolite, N-desmethyltrimebutine, is a critical step in its mechanism of action. This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.

Trimebutine Trimebutine NDMT N-desmethyltrimebutine (Nortrimebutine) Trimebutine->NDMT Hepatic N-demethylation (First-pass metabolism)

Caption: Metabolic conversion of Trimebutine to N-desmethyltrimebutine.

Analytical Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of N-desmethyltrimebutine in a complex biological matrix like urine necessitates a highly selective and sensitive analytical technique. LC-MS/MS is the gold standard for this application due to its ability to separate the analyte of interest from endogenous urine components and provide unambiguous identification and quantification.

The workflow involves:

  • Sample Preparation: Extraction of N-desmethyltrimebutine from the urine matrix and removal of interfering substances.

  • Chromatographic Separation (LC): Separation of N-desmethyltrimebutine from other compounds in the extracted sample using a high-performance liquid chromatography (HPLC) system.

  • Ionization: Ionization of the separated N-desmethyltrimebutine molecules in the mass spectrometer's ion source.

  • Mass Analysis (MS/MS): Selection of the protonated molecular ion (precursor ion) of N-desmethyltrimebutine, fragmentation of this ion, and detection of a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Experimental Protocols

Materials and Reagents
  • N-desmethyltrimebutine certified reference standard

  • N-desmethyltrimebutine-d3 (or other suitable stable isotope-labeled internal standard)[8][9]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Human urine (drug-free for calibration standards and quality controls)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a robust and widely used technique for the cleanup and concentration of analytes from complex matrices.[10][11] A mixed-mode cation exchange SPE sorbent is recommended for N-desmethyltrimebutine, which is a basic compound.

cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Urine Urine Sample (0.5 mL) IS Add Internal Standard (N-desmethyltrimebutine-d3) Urine->IS Acid Acid Hydrolysis (optional) (to measure total NDMT) IS->Acid Buffer Add Buffer (e.g., Phosphate) Acid->Buffer Condition 1. Condition Cartridge (Methanol, Water) Buffer->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (e.g., Acidic Buffer) Load->Wash1 Wash2 4. Wash 2 (e.g., Methanol) Wash1->Wash2 Elute 5. Elute Analyte (e.g., Ammoniated Methanol) Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for N-desmethyltrimebutine.

Step-by-Step Protocol:

  • Sample Thawing and Homogenization: Thaw frozen urine samples at room temperature. Vortex the samples for 15 seconds to ensure homogeneity.[12]

  • Internal Standard Spiking: To a 0.5 mL aliquot of each urine sample, calibration standard, and quality control sample, add a known concentration of the N-desmethyltrimebutine-d3 internal standard solution. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring accurate quantification.[13]

  • (Optional) Acid Hydrolysis: To quantify total N-desmethyltrimebutine (free and glucuronidated), an acid hydrolysis step can be introduced. Add a specific volume of a strong acid (e.g., hydrochloric acid) and incubate at an elevated temperature to cleave the glucuronide moiety.[6][14] This step should be optimized and validated.

  • Buffering: Add a phosphate buffer to adjust the pH of the sample, ensuring optimal retention of N-desmethyltrimebutine on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing methanol followed by water through it.[11]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an acidic buffer to remove hydrophilic interferences, followed by a wash with methanol to remove lipophilic interferences.

  • Elution: Elute the N-desmethyltrimebutine and the internal standard from the cartridge using a small volume of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions (Representative):

ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Autosampler Temp. 4°C
Column Temp. 40°C

Mass Spectrometric Conditions (Representative):

ParameterCondition
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be optimized for the specific instrument
N-desmethyltrimebutinee.g., m/z 374.2 -> 195.1[4]
N-desmethyltrimebutine-d3e.g., m/z 377.2 -> 198.1

Note: The MRM transitions and collision energies must be optimized for the specific instrument used to achieve maximum sensitivity.

Method Validation

The bioanalytical method must be validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline to ensure its reliability for the intended purpose.[15][16][17][18][19]

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria (as per ICH M10)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of 6 non-zero calibrators. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%bias) should be within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy and precision within ±20%.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The matrix factor should be consistent across different lots of urine.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Data Analysis and Reporting

The concentration of N-desmethyltrimebutine in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of N-desmethyltrimebutine in the unknown samples is then interpolated from this calibration curve.

Conclusion

The presented application note and protocol describe a robust and reliable LC-MS/MS method for the quantification of N-desmethyltrimebutine in human urine. The detailed sample preparation procedure using solid-phase extraction ensures effective removal of matrix interferences, leading to high sensitivity and selectivity. Adherence to the principles of bioanalytical method validation as per ICH M10 guidelines guarantees the generation of high-quality data that is fit for purpose in pharmacokinetic research, clinical studies, and drug development. The provided framework can be adapted and optimized for specific laboratory instrumentation and requirements, contributing to a deeper understanding of trimebutine's metabolic profile.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Trimebutine. PubChem. National Institutes of Health. Available at: [Link]

  • Trimebutine. Wikipedia. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. Available at: [Link]

  • M10 Bioanalytical Method Validation. International Council for Harmonisation. Available at: [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available at: [Link]

  • M10 Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • [Metabolism of trimebutine maleate, a gastrointestinal tract motility regulator in rats and mice: characterization and quantification of metabolites in urine, bile and plasma]. PubMed. National Institutes of Health. Available at: [Link]

  • Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. PubMed. National Institutes of Health. Available at: [Link]

  • Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. OSTI.GOV. U.S. Department of Energy. Available at: [Link]

  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl - SciSpace. Available at: [Link]

  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. PubMed. National Institutes of Health. Available at: [Link]

  • What is the mechanism of Trimebutine Maleate? - Patsnap Synapse. Available at: [Link]

  • Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS - ResearchGate. Available at: [Link]

  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. National Institutes of Health. Available at: [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Department of Drug Administration, Nepal. Available at: [Link]

  • Method Validation Guidelines. BioPharm International. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLOS One. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available at: [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. PubMed. National Institutes of Health. Available at: [Link]

  • Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry - PMC - NIH. Available at: [Link]

  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. Available at: [Link]

  • Automated SPE for Drugs of Abuse in Urine Sample - Aurora Biomed. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - ResearchGate. Available at: [Link]

  • Estimation of Trimebutine Maleate in Tablet Dosage Form by RP HPLC - ResearchGate. Available at: [Link]

  • Internal Standards in metabolomics - IsoLife. Available at: [Link]

  • Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. ACS Publications. Available at: [Link]

Sources

Protocol for the Preparation of N,N-Didesmethyl Trimebutine-d5 Stock Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Stable Internal Standard

In the landscape of pharmacokinetic and metabolic research, the precise quantification of drug molecules and their metabolites is paramount. Trimebutine, a widely used gastrointestinal motility modulator, undergoes significant metabolism, with N,N-Didesmethyl Trimebutine being one of its key metabolites.[1] For researchers employing sensitive bioanalytical techniques such as liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is indispensable for achieving accurate and reliable results. N,N-Didesmethyl Trimebutine-d5, a deuterated analog of the metabolite, serves this crucial role, allowing for the correction of variability during sample preparation and analysis.[2]

This application note provides a detailed, field-proven protocol for the preparation of stock solutions of N,N-Didesmethyl Trimebutine-d5. Beyond a simple recitation of steps, this guide delves into the scientific rationale behind each procedural choice, ensuring the integrity, stability, and reliability of your internal standard stock solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N,N-Didesmethyl Trimebutine-d5 is foundational to the development of a robust protocol.

PropertyValueSource
Chemical Name 3,4,5-Trimethoxybenzoic Acid 2-Amino-2-phenylbutyl-d5 Ester Hydrochloride
CAS Number 1189893-33-1
Molecular Formula C₂₀H₂₁D₅ClNO₅
Molecular Weight 400.91 g/mol
Appearance White to Off-White Solid[3]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the comprehensive workflow for the preparation of N,N-Didesmethyl Trimebutine-d5 stock solutions.

Stock Solution Preparation Workflow Workflow for N,N-Didesmethyl Trimebutine-d5 Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Aliquoting Equilibration Equilibrate Compound to Room Temperature Weighing Accurately Weigh Compound Equilibration->Weighing Prevent Condensation Solvent_Addition Add Solvent (e.g., Methanol or DMSO) Weighing->Solvent_Addition Quantitative Transfer Sonication Sonicate to Ensure Complete Dissolution Solvent_Addition->Sonication Volume_Adjustment Adjust to Final Volume in Volumetric Flask Sonication->Volume_Adjustment Aliquoting Aliquot into Amber Vials Volume_Adjustment->Aliquoting Homogeneous Solution Storage Store at ≤ -20°C Aliquoting->Storage Minimize Freeze-Thaw Cycles

Caption: Workflow for N,N-Didesmethyl Trimebutine-d5 Stock Solution Preparation.

Detailed Protocol for Stock Solution Preparation

This protocol is designed to produce a 1 mg/mL primary stock solution, which can then be used to prepare working solutions of lower concentrations.

I. Materials and Equipment
  • N,N-Didesmethyl Trimebutine-d5 Hydrochloride (purity ≥98%)

  • Methanol (LC-MS grade) or Dimethyl Sulfoxide (DMSO, spectroscopic grade)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Sonicator

  • Vortex mixer

  • Argon or Nitrogen gas source (optional)

II. Causality-Driven Experimental Choices

Solvent Selection Rationale:

  • Methanol: A common choice for creating stock solutions of polar to moderately polar compounds, compatible with reversed-phase LC-MS analysis.

  • DMSO: A powerful aprotic solvent capable of dissolving a wide range of compounds. However, its high boiling point can be problematic for some sample preparation techniques involving solvent evaporation. If using DMSO, ensure the volume added to biological samples is minimal to prevent protein precipitation and ion suppression in the MS source.

Storage Conditions Rationale:

Deuterated standards can be susceptible to hydrogen-deuterium exchange, especially in protic solvents or under non-neutral pH conditions.[2][5] The parent drug, Trimebutine, has been shown to be most stable in aqueous solutions at a pH of 2-2.8 and is sensitive to light. While the deuteration in N,N-Didesmethyl Trimebutine-d5 is on a stable carbon position, taking precautions is prudent. Storage at low temperatures (≤ -20°C) is recommended for long-term stability of analytical standards.[6] Using amber vials protects the compound from potential photodegradation.

III. Step-by-Step Methodology
  • Equilibration: Before opening, allow the vial containing N,N-Didesmethyl Trimebutine-d5 to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which could affect weighing accuracy.[6]

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 1.0 mg) using a calibrated analytical balance. The use of an anti-static weighing pan is recommended.

  • Dissolution:

    • Quantitatively transfer the weighed compound to a Class A volumetric flask of the desired volume (e.g., 1.0 mL for a 1 mg/mL solution).

    • Add a portion of the chosen solvent (methanol or DMSO), approximately half of the final volume.

    • Vortex the flask for 30 seconds to facilitate initial dissolution.

    • Sonicate the flask for 5-10 minutes in a room temperature water bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Final Volume Adjustment:

    • Allow the solution to return to room temperature if it has warmed during sonication.

    • Carefully add the solvent to the calibration mark of the volumetric flask. Use a pipette for the final addition to ensure accuracy.

    • Invert the flask 10-15 times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller volumes in amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles for the primary stock.

    • For enhanced stability, particularly for long-term storage, it is advisable to purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • Store the aliquots at or below -20°C. A Certificate of Analysis for a related deuterated compound recommends storage at 4°C under an inert atmosphere for the solid material, while general guidelines for long-term solution stability favor colder temperatures.[3]

Validation and Quality Control: A Self-Validating System

The integrity of your analytical data is directly linked to the quality of your internal standard. The following steps are recommended to ensure the accuracy of your prepared stock solution:

  • Concentration Verification: The concentration of the primary stock solution can be verified by preparing a dilution and comparing its response to a commercially available certified standard, if available.

  • Purity Assessment: A quick purity check can be performed by LC-MS analysis to ensure the absence of significant impurities or degradation products.

  • Documentation: Maintain a detailed logbook for all prepared stock solutions, including the certificate of analysis of the starting material, weighing records, solvent lot number, and preparation date.

Conclusion: Ensuring Analytical Excellence

The preparation of a reliable internal standard stock solution is a foundational step in quantitative bioanalysis. By understanding the chemical properties of N,N-Didesmethyl Trimebutine-d5 and adhering to the detailed, rationale-driven protocol outlined in this application note, researchers can ensure the accuracy and reproducibility of their experimental results. The principles of careful weighing, appropriate solvent selection, complete dissolution, and proper storage are the cornerstones of high-quality analytical science.

References

  • Landvatter, S.W. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. 2013.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Accessed January 15, 2026. [Link]

  • Restek Corporation. How to Store Reference Standards. Restek Corporation. Published March 23, 2020. [Link]

  • ROMIL Ltd. Recommended Shelf Lives and Storage Conditions. ROMIL Ltd. Accessed January 15, 2026. [Link]

  • Qu, J., Zhang, Y., Lu, D., & Wang, X. (2022). Solubility parameter and solution thermodynamic properties of Form I Trimebutine maleate in six mono-solvents and three binary mixed solvents at different temperatures. Journal of Molecular Liquids, 367, 120503.
  • Bohrium. Solubility parameter and solution thermodynamic properties of Form I Trimebutine maleate in six mono-solvents and three binary mixed solvents at different temperatures. Bohrium. Published December 1, 2022. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5573, Trimebutine. National Library of Medicine. Accessed January 15, 2026. [Link].

  • Restek Corporation. How to Store Reference Standards. YouTube. Published March 24, 2020. [Link]

  • Giebułtowicz, J., & Wroczyński, P. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2953.
  • Chalmers, M. J., et al. (2023). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 95(44), 16275–16283.
  • Jones, G., & Jones, A. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 47(Pt 4), 390–392.
  • Moehs Ibérica. TRIMEBUTINE MALEATE Safety Data Sheet. Moehs Ibérica. Published July 6, 2020. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for advanced bioanalysis. As a Senior Application Scientist, I've seen firsthand how matrix effects can undermine otherwise well-designed experiments. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may face and provide robust, field-proven solutions for minimizing matrix effects in LC-MS/MS analysis, with a focus on the proper use of N,N-Didesmethyl Trimebutine-d5 as a stable isotope-labeled internal standard.

Part 1: Understanding the Challenge: Matrix Effects

Q1: What is the "matrix effect" and why is it a critical concern in LC-MS/MS bioanalysis?

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue homogenates).[1][2][3] These components, which can include phospholipids, salts, proteins, and metabolites, do not generate a signal themselves but interfere with the process of turning your target analyte into ions in the mass spectrometer's source.[1][4]

This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and artificially low concentration readings.[2][5]

  • Ion Enhancement: Less common, but equally problematic, where matrix components boost the analyte's signal, causing artificially high concentration readings.[2][5]

Why it's critical: The matrix effect is a primary source of imprecision and inaccuracy in quantitative bioanalysis.[2] Because the composition of biological samples can vary significantly from individual to individual (or lot to lot), the extent of ion suppression or enhancement can be unpredictable, compromising the reliability and reproducibility of your data.[3][6] Regulatory bodies like the FDA require the evaluation of matrix effects during method validation to ensure data integrity.[7][8][9]

cluster_LC LC Column cluster_MS MS Ion Source (ESI) Analyte Analyte Droplet Charged Droplet Analyte->Droplet Co-elute Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Ion_Analyte Analyte Ions [M+H]+ Droplet->Ion_Analyte Evaporation & Ionization Ion_Matrix Matrix Interference Droplet->Ion_Matrix Detector MS Detector Ion_Analyte->Detector Quantitation Ion_Matrix->Ion_Analyte Suppression/ Enhancement

Caption: Mechanism of Matrix Effect in the MS Ion Source.

Part 2: The Gold Standard Solution: Stable Isotope-Labeled Internal Standards

Q2: How does an internal standard (IS) work to correct for these effects?

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process.[10] The fundamental principle is that the IS should behave identically to the analyte during extraction, chromatography, and ionization.

Quantitation is based on the ratio of the analyte's peak area to the IS's peak area. If a matrix component suppresses the signal, it should suppress both the analyte and the IS to the same degree. The ratio, therefore, remains constant and accurate.

Q3: Why is a stable isotope-labeled (SIL) internal standard like N,N-Didesmethyl Trimebutine-d5 considered the "gold standard"?

A SIL-IS is a version of the analyte where several atoms (commonly ¹H, ¹²C, or ¹⁴N) have been replaced with their heavier stable isotopes (²H or D, ¹³C, or ¹⁵N). N,N-Didesmethyl Trimebutine-d5 is the deuterated form of N,N-Didesmethyl Trimebutine.

This approach is considered the gold standard for several key reasons:

  • Identical Physicochemical Properties: A SIL-IS has virtually the same chemical structure, polarity, and ionization efficiency as the analyte.[11][12] This ensures it co-elutes perfectly from the LC column and experiences the exact same matrix effects.

  • Co-elution is Key: Because the SIL-IS and analyte elute at the same time, they are exposed to the same cocktail of matrix components in the ion source at the same instant, providing the most accurate correction.[13]

  • Distinguishable by Mass: Despite their identical chemical behavior, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass (e.g., +5 Da for a d5-labeled standard).

While SIL-IS are the first choice, it's important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or recoveries compared to the non-labeled analyte, an issue that must be checked during method development.[11][12][14]

Part 3: Practical Application & Protocols

Q4: How do I properly select and prepare the working concentration of N,N-Didesmethyl Trimebutine-d5?

The goal is to use a concentration that produces a strong, reproducible signal without saturating the detector or introducing isotopic interference.

Protocol for IS Working Solution Preparation:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mg/mL) of N,N-Didesmethyl Trimebutine-d5 in a suitable organic solvent like methanol or acetonitrile. Store this at -20°C or -80°C.

  • Intermediate Solution: Prepare an intermediate dilution from the stock solution. This helps minimize errors from pipetting very small volumes.

  • Working Solution: Dilute the intermediate solution to create the final working IS solution. This is the solution that will be added directly to your samples.

    • Expert Insight: The concentration should be chosen so that the final peak area in a processed sample is similar to the peak area of your analyte at the mid-point of your calibration curve. This ensures a robust signal-to-noise ratio and optimal performance of the analyte-to-IS ratio calculation. A typical starting point is a final concentration of 50-100 ng/mL in the injection vial. This must be optimized empirically during method development.

Q5: What is a typical sample preparation workflow using this internal standard for a plasma sample?

Protein precipitation is a common, fast, and effective method for cleaning up plasma samples. The key is to add the IS before precipitation.

Start Start: Thaw Plasma Sample Step1 1. Aliquot Plasma (e.g., 100 µL) into a 96-well plate or microtube Start->Step1 Step2 2. Add IS Working Solution (e.g., 10 µL of N,N-Didesmethyl Trimebutine-d5) Step1->Step2 Step3 3. Vortex Briefly (5-10 seconds) to mix IS with plasma Step2->Step3 Step4 4. Add Precipitation Solvent (e.g., 300 µL cold Acetonitrile) (Ratio 3:1 Solvent:Plasma) Step3->Step4 Step5 5. Vortex Vigorously (1-2 minutes) to denature and precipitate proteins Step4->Step5 Step6 6. Centrifuge (e.g., 10 min at 4000 x g) to pellet proteins Step5->Step6 Step7 7. Transfer Supernatant to a clean plate/vials Step6->Step7 Step8 8. Evaporate & Reconstitute (Optional) Or inject directly Step7->Step8 End Ready for LC-MS/MS Analysis Step8->End

Caption: Protein Precipitation Workflow for Plasma Samples.

Detailed Protocol: Protein Precipitation

  • Thaw plasma samples, calibrators, and QCs on ice.

  • Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.

  • Add 10 µL of the N,N-Didesmethyl Trimebutine-d5 working solution to every tube/well (except the double blank).

  • Vortex briefly (5-10 seconds) to ensure the IS is fully mixed with the plasma matrix. This step is critical for accurate correction.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common and effective).[15][16][17]

  • Cap and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >4000 x g) for 10 minutes at 4°C to form a tight protein pellet.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis. Avoid disturbing the pellet.

  • The sample can be injected directly or evaporated to dryness and reconstituted in a mobile-phase-compatible solvent to increase sensitivity.

Q6: What are the key LC-MS/MS parameters I need to optimize?

Optimization is performed by infusing the analyte and IS separately into the mass spectrometer to find the most stable and abundant precursor and product ions.

Table 1: Example Starting Parameters for LC-MS/MS Analysis (Note: These values are illustrative and MUST be determined empirically on your specific instrument.)

ParameterN,N-Didesmethyl Trimebutine (Analyte)N,N-Didesmethyl Trimebutine-d5 (IS)Rationale & Expert Advice
Precursor Ion [M+H]⁺ m/z 332.2m/z 337.2Determined by direct infusion in positive ion mode. The +5 Da shift confirms the identity of the IS.
Product Ion 1 (Quantifier) m/z 121.1m/z 121.1The most intense, stable fragment ion should be used for quantitation. It can be the same for analyte and IS.
Product Ion 2 (Qualifier) m/z 96.1m/z 96.1A second fragment ion is used to confirm identity and specificity. The ratio of quantifier to qualifier should be constant.
Collision Energy (CE) 25 eV25 eVOptimize for the most intense product ion signal. The optimal CE should be nearly identical for the analyte and SIL-IS.
Dwell Time 50-100 ms50-100 msEnsure at least 12-15 data points across the chromatographic peak for accurate integration.
LC Column C18, <3 µm particle sizeC18, <3 µm particle sizeA high-efficiency reversed-phase column is typical for small molecules of this type.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic AcidFormic acid is a common modifier that aids in protonation for positive mode ESI.

Part 4: Troubleshooting Common Issues

Q7: My internal standard response is highly variable across my sample batch. What are the potential causes and how can I fix it?

Variable IS response is a red flag that points to inconsistencies in your analytical process.[18][19] While the ratio may still be correct, large fluctuations (>30-50% deviation from the mean) should be investigated.[20]

cluster_Random Random Variability cluster_Trend Signal Trend (Drift) Start Problem: Variable IS Response Q1 Is the variability random or a trend (e.g., decreasing signal)? Start->Q1 P1 Sample Prep Issue: - Inconsistent Pipetting - Poor Mixing - Variable Evaporation Q1->P1 Random P2 Instrument Issue: - Dirty Ion Source - Failing Detector - LC Column Degradation Q1->P2 Trend S1 Solution: - Calibrate Pipettes - Standardize Vortexing - Use Plate Seals P1->S1 S2 Solution: - Clean MS Source - Check Detector Voltage - Flush/Replace Column P2->S2

Sources

Technical Support Center: Navigating Ion Suppression in Trimebutine LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of ion suppression in the LC-MS/MS analysis of Trimebutine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently encountered issues. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and accuracy of your bioanalytical data.

Introduction to Ion Suppression in Bioanalysis

Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced analyte signal.[1][2] In the context of Trimebutine analysis in biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and metabolites are common culprits.[3][4][5] This guide will walk you through identifying, troubleshooting, and mitigating ion suppression to develop robust and reliable LC-MS/MS methods for Trimebutine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing low and inconsistent signal intensity for Trimebutine. Could this be ion suppression?

A1: Yes, low and variable signal intensity are classic symptoms of ion suppression.[6][7] In bioanalysis, the complexity of the sample matrix is a primary cause of this phenomenon.[1] Components of the biological matrix can co-elute with Trimebutine and compete for ionization, thereby suppressing its signal.[8]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.[9][10] By infusing a constant flow of Trimebutine solution post-column while injecting a blank matrix extract, any dip in the baseline signal directly corresponds to a region of ion suppression.[9]

  • Matrix Effect Evaluation: As per regulatory guidelines from bodies like the FDA, a quantitative assessment of the matrix effect is crucial during method validation.[11][12][13][14] This is typically done by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Q2: What are the primary causes of ion suppression in Trimebutine analysis from plasma samples?

A2: The leading causes of ion suppression in plasma samples are phospholipids from cell membranes.[3][4][5] These molecules are notorious for co-extracting with analytes and eluting in the reversed-phase chromatography region where many small molecule drugs, like Trimebutine, appear.[3][4] Other sources include salts, endogenous metabolites, and any concomitant medications the subject may be taking.[9][12]

Visualizing the Problem: The Mechanism of Ion Suppression

Below is a diagram illustrating how co-eluting matrix components can interfere with the ionization of Trimebutine in the electrospray ionization (ESI) source.

cluster_LC LC Column cluster_ESI ESI Source Analyte Trimebutine Droplet Charged Droplet Analyte->Droplet Co-elution Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet suppression Competition for charge and surface a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a Gas_Phase_Ions Gas Phase Ions Droplet->Gas_Phase_Ions Desolvation & Ionization MS Mass Spectrometer Gas_Phase_Ions->MS To Mass Analyzer suppression->Droplet

Caption: Mechanism of Ion Suppression in the ESI Source.

Q3: How can I modify my sample preparation method to reduce ion suppression for Trimebutine?

A3: Optimizing your sample preparation is one of the most effective ways to combat ion suppression.[1][15] The goal is to selectively remove interfering matrix components while efficiently recovering Trimebutine.

Comparison of Sample Preparation Techniques:

Technique Principle Pros for Trimebutine Cons & Ion Suppression Risk
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.[5]High risk of ion suppression. Does not effectively remove phospholipids and other endogenous components.[8][16]
Liquid-Liquid Extraction (LLE) Trimebutine is partitioned into an immiscible organic solvent based on its physicochemical properties.Can provide cleaner extracts than PPT.[15] Methods for Trimebutine using LLE have been published.[17]Analyte recovery can be variable and optimization is required. Some phospholipids may still be co-extracted.[18]
Solid-Phase Extraction (SPE) Chromatographic separation to isolate Trimebutine from the sample matrix.Highly selective, leading to significantly cleaner extracts and reduced ion suppression.[1][15]More time-consuming and costly than PPT and LLE. Method development is required.
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation with phospholipid removal.Specifically targets the removal of phospholipids, a major source of ion suppression.[3][18][19]

Recommended Workflow for Method Development:

start Start: Ion Suppression Observed with PPT lle Evaluate Liquid-Liquid Extraction (LLE) start->lle spe Evaluate Solid-Phase Extraction (SPE) start->spe hybridspe Consider HybridSPE® start->hybridspe optimize_lc Optimize Chromatographic Separation lle->optimize_lc spe->optimize_lc hybridspe->optimize_lc sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->sil_is end Robust Method Achieved sil_is->end

Sources

Technical Support Center: Stability of N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for N,N-Didesmethyl Trimebutine-d5. As a deuterated stable isotope-labeled (SIL) internal standard (IS), its primary role is to ensure the accuracy and precision of the quantitative analysis of its corresponding analyte, N,N-Didesmethyl Trimebutine, in biological matrices. The stability of the IS is paramount, as it is assumed to mirror the analyte's behavior during sample collection, processing, storage, and analysis.[1][2] This guide provides a comprehensive framework for troubleshooting common stability issues and answers frequently asked questions, grounded in established bioanalytical principles and regulatory expectations.

While specific stability data for N,N-Didesmethyl Trimebutine-d5 is not extensively published, the principles outlined here are based on the known chemical properties of its parent compound, Trimebutine, and general guidelines for bioanalytical method validation.[3][4][5] Trimebutine and its metabolites are characterized by an ester linkage and a tertiary amine, functional groups that are susceptible to specific degradation pathways.[6][7][8]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues that may indicate instability of N,N-Didesmethyl Trimebutine-d5 or its analyte.

Issue 1: Low or Highly Variable Internal Standard (IS) Response

Scenario: You observe a significant drop in the IS peak area in processed samples compared to freshly prepared standards, or the IS response is highly variable across a batch of samples.[9][10][11]

Potential Causes & Solutions:

  • Enzymatic Degradation (Ester Hydrolysis):

    • Causality: Biological matrices, particularly whole blood and plasma, contain esterase enzymes that can hydrolyze the ester bond in the Trimebutine metabolite structure.[12][13] This is a primary degradation pathway.[7][14]

    • Solution:

      • Use Inhibitors: Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (NaF).[12][14][15] Fluoride ions are non-specific esterase inhibitors.

      • Control Temperature: Process samples on ice immediately after collection to reduce enzymatic activity.[16][17]

      • Rapid Plasma Separation: Centrifuge blood samples to separate plasma as quickly as possible (ideally within 1 hour of collection).

  • pH-Mediated Hydrolysis:

    • Causality: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH conditions during sample preparation can cleave the molecule.[6] Studies on Trimebutine show it is most stable in aqueous solution at a pH of 2-2.8.[6]

    • Solution:

      • Buffer Samples: Ensure the pH of your extraction solvent is optimized. A slightly acidic environment is often preferable for ester stability.

      • Avoid Strong Acids/Bases: If pH adjustment is necessary, use moderate buffers and avoid prolonged exposure to harsh conditions.

  • Adsorption to Surfaces:

    • Causality: Tertiary amines can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations and neutral or basic pH. This leads to apparent loss of the compound.[16]

    • Solution:

      • Use Silanized Glassware: Pre-treated glassware can minimize active sites for adsorption.

      • Optimize Collection Tubes: Test different types of plastic tubes (e.g., polypropylene vs. polystyrene) during method development.

      • Adjust Solvent Composition: Adding a small percentage of an organic modifier or an ion-pairing agent to the reconstitution solvent can help keep the analyte and IS in solution.

Issue 2: Analyte-to-IS Ratio Drifts Over Time in Stored Samples

Scenario: When re-analyzing quality control (QC) samples from a long-term stability study, you notice a consistent increase or decrease in the analyte/IS ratio, even if the absolute IS response seems acceptable.

Potential Causes & Solutions:

  • Differential Stability:

    • Causality: Although a SIL-IS is designed to be chemically identical, subtle differences in storage conditions or matrix components could theoretically affect the analyte and IS differently over long periods. More commonly, a non-SIL analog IS may have different stability.

    • Solution:

      • Strict Storage Protocol: Freeze samples immediately after processing at ≤ -70°C. Avoid repeated freeze-thaw cycles.[4]

      • Comprehensive Stability Assessment: Per regulatory guidelines, you must perform and document rigorous stability tests, including bench-top, freeze-thaw, and long-term stability in the target matrix.[3][5][18]

  • Metabolic Interconversion:

    • Causality: While less common for a didesmethyl metabolite, residual metabolic activity in the matrix could, in theory, alter the analyte. However, for an IS, this is highly unlikely to be a source of variability. The primary concern remains chemical and enzymatic degradation.

    • Solution:

      • Flash Freeze: For tissue samples, flash-freezing in liquid nitrogen immediately upon collection is critical to halt all metabolic processes.

      • Validate in Matrix: All stability experiments must be conducted in the same biological matrix (e.g., human plasma with K2EDTA anticoagulant) as the study samples.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues with IS stability.

Troubleshooting_IS_Stability Troubleshooting Workflow for IS Instability A Inconsistent IS Response or Analyte/IS Ratio Drift Observed B Was the sample collected with an esterase inhibitor (e.g., NaF)? A->B C Implement NaF tubes. Re-evaluate bench-top stability. B->C No D Were samples processed immediately on ice? B->D Yes J Issue Resolved C->J E Revise SOP for immediate cooling and processing. D->E No F Review sample processing pH. Is it optimal for ester stability (pH 2-4)? D->F Yes E->J G Adjust extraction/reconstitution solvent pH. Re-validate. F->G No I Review Long-Term Storage. Are samples stored at <= -70°C? Were freeze-thaw cycles minimized? F->I Yes G->J H Investigate Adsorption: Test silanized glassware & different plastics. H->J I->H Yes K Reinforce storage protocols. Conduct new freeze-thaw stability test. I->K No K->J

Caption: A decision tree for troubleshooting IS instability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N,N-Didesmethyl Trimebutine-d5 in plasma?

The two main concerns are the hydrolysis of the ester functional group and the potential for the tertiary amine to adsorb to surfaces. Ester hydrolysis can be catalyzed by esterase enzymes present in plasma or by non-optimal pH conditions during storage or processing.[6][14]

Q2: What is the recommended anticoagulant and collection tube for blood samples?

For analytes susceptible to esterase degradation, the recommended practice is to collect blood in tubes containing sodium fluoride (an esterase inhibitor) along with an anticoagulant like potassium oxalate or K2EDTA.[12][15] The choice should be confirmed during method validation, as different additives can have varying effects on assay performance.

Q3: How should I perform stability assessments according to regulatory standards?

Regulatory guidelines from the FDA and EMA provide a clear framework for stability testing.[3][4][5] Your validation must include:

  • Freeze-Thaw Stability: Assess analyte and IS stability after at least three freeze-thaw cycles. Low and high concentration QCs are frozen and thawed to room temperature, then refrozen.

  • Short-Term (Bench-Top) Stability: Determine stability of the analyte and IS in the matrix at room temperature for a period equal to or greater than the expected sample handling time.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and test them at regular intervals to establish the maximum allowable storage duration.

  • Stock Solution Stability: The stability of the IS and analyte in their stock and working solutions must also be evaluated at room and refrigerated temperatures.

Q4: My IS is deuterated (d5). Does this affect its stability compared to the non-labeled analyte?

A stable isotope-labeled IS like N,N-Didesmethyl Trimebutine-d5 is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[1][2] It will co-elute chromatographically and experience the same extraction recovery, matrix effects, and, importantly, the same degradation pathways at virtually the same rate. The deuterium substitution does not significantly alter its chemical stability with respect to hydrolysis or adsorption. Therefore, it is the ideal tool to correct for any potential instability of the analyte during sample workup.[11]

Q5: Can I use whole blood for analysis instead of plasma?

While possible, it presents greater challenges. Whole blood is a more complex matrix with higher enzymatic activity. Stability must be rigorously established in whole blood, which can be more difficult than in plasma.[19] If you must use whole blood, all validation experiments, including stability, must be performed in that matrix.[4][5] Rapid processing or the use of stabilization techniques like dried blood spots (DBS) combined with heat treatment may be necessary.[15]

Experimental Protocols

Protocol 1: Assessment of Short-Term (Bench-Top) Stability in Plasma
  • Prepare QC Samples: Spike fresh, blank control plasma (containing the same anticoagulant as study samples) with the analyte and IS to prepare low and high concentration QC samples (n=3-5 replicates per level).

  • Initial Analysis (T=0): Immediately after preparation, extract and analyze one set of low and high QCs to establish the baseline concentration.

  • Incubate: Leave the remaining QC samples on the laboratory bench at room temperature (approx. 22°C).

  • Time-Point Analysis: At predefined time points (e.g., 4, 8, 12, 24 hours), extract and analyze a set of low and high QCs.

  • Data Evaluation: Calculate the mean concentration at each time point. The samples are considered stable if the mean concentration is within ±15% of the baseline (T=0) value.

Data Presentation: Example Stability Summary Table
Stability TestMatrixTemperatureDurationAcceptance CriteriaResult
Bench-Top StabilityHuman Plasma (K2EDTA, NaF)22°C12 hoursMean conc. within ±15% of nominalPass
Freeze-Thaw StabilityHuman Plasma (K2EDTA, NaF)-80°C to 22°C3 CyclesMean conc. within ±15% of nominalPass
Long-Term StabilityHuman Plasma (K2EDTA, NaF)-80°C180 DaysMean conc. within ±15% of nominalPass
Workflow for Stability Assessment

This diagram illustrates the standard process for validating the stability of an analyte and its internal standard.

Stability_Assessment_Workflow Bioanalytical Stability Assessment Workflow cluster_0 Stability Conditions A Prepare Low & High Conc. QCs in Target Biological Matrix B Analyze Baseline (T=0) Samples A->B C Bench-Top (Room Temp) A->C D Freeze-Thaw (e.g., 3 cycles, -80°C to RT) A->D E Long-Term Storage (e.g., -80°C) A->E G Calculate Mean Concentration and % Deviation from Baseline B->G F Analyze Samples at Pre-defined Time Points C->F D->F E->F F->G H Is Deviation within ±15%? G->H I Stability is Confirmed for the Tested Condition H->I Yes J Stability Fails Investigate Cause (See Troubleshooting) H->J No

Caption: Standard workflow for stability validation experiments.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Rocci, M. L., et al. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Edlund, P. O., et al. (2010). Heat stabilization of blood spot samples for determination of metabolically unstable drug compounds. PMC - NIH. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • ResearchGate. Blood Stability Testing: European Bioanalysis Forum View on Current Challenges for Regulated Bioanalysis. [Link]

  • Semantic Scholar. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]

  • Salvio, A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Oxford Academic. [Link]

  • El-Kimary, E. I., et al. (2019). New Potentiometric Screen-printed Sensors for Determination of Trimebutine Drug in Tablets, Serum and Urine Samples. Brieflands. [Link]

  • Licea Perez, H., et al. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. PubMed. [Link]

  • ResearchGate. Plasma Stability. [Link]

  • Park, J. H., & Rhee, G. J. (1990). Studies on the Stability of Trimebutine maleate in Aqueous Solution. YAKHAK HOEJI. [Link]

  • ResearchGate. Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. [Link]

  • Hilhorst, M., et al. (2015). Stabilization of Clinical Samples Collected for Quantitative Bioanalysis. PubMed. [Link]

  • Creative Bioarray. How to Improve Drug Plasma Stability?. [Link]

  • Miura, Y., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. PubMed. [Link]

  • Jilvero, H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Liu, A., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC - PubMed Central. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

Sources

Technical Support Center: Navigating In-Source Fragmentation of Deuterated Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the in-source fragmentation (ISF) of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. Our goal is to equip you with the expertise to identify, mitigate, and control this phenomenon, ensuring the integrity and accuracy of your quantitative data.

Introduction: The Double-Edged Sword of Deuterated Standards

Deuterated internal standards are the cornerstone of high-precision LC-MS quantification, offering a way to correct for sample matrix effects, ionization variability, and sample processing losses.[1][2][3] These standards, being chemically identical to the analyte with the exception of deuterium substitution, ideally co-elute and exhibit the same ionization behavior.[2] However, the very nature of the energetic processes within a mass spectrometer's ion source can lead to the unintended fragmentation of these standards before they reach the mass analyzer. This "in-source fragmentation" can compromise the accuracy of quantitative analyses.

This guide will delve into the mechanisms of in-source fragmentation, provide actionable troubleshooting protocols, and answer your most pressing questions on this critical topic.

Part 1: Troubleshooting Guide for In-Source Fragmentation

This section is designed to help you diagnose and resolve issues related to the in-source fragmentation of your deuterated standards.

Q1: I observe a lower-than-expected response for my deuterated internal standard and/or see unexpected fragment ions in the full scan. Could this be in-source fragmentation?

A1: Yes, these are classic symptoms of in-source fragmentation. When a deuterated standard fragments in the ion source, the abundance of the intended precursor ion is reduced, leading to a diminished signal. The appearance of fragment ions, which may correspond to the neutral loss of a deuterated moiety or other structural components, is another strong indicator.

Underlying Cause: In-source fragmentation occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[4] As ions are accelerated by electric fields through this region, they collide with residual gas molecules.[4][5] If the kinetic energy gained by the ions is sufficient, it can induce fragmentation.[4][5]

Troubleshooting Protocol:

  • Systematic Parameter Optimization: The key to mitigating ISF is to reduce the internal energy imparted to the ions in the source. This is primarily controlled by voltages and temperatures.

    • Reduce the Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is often the most influential parameter.[4] A lower cone voltage reduces the kinetic energy of the ions, leading to softer ionization and less fragmentation.[5]

    • Optimize Source Temperature: Higher temperatures can increase the internal energy of the ions and promote fragmentation.[4] Methodically decrease the source temperature to find a balance between efficient desolvation and minimal fragmentation.

  • Infusion Analysis: To isolate the effect of source parameters, perform a direct infusion of your deuterated standard. This allows for real-time monitoring of the precursor and fragment ion intensities as you adjust the cone voltage and source temperature.

  • Mobile Phase Considerations: The composition of your mobile phase can influence ionization efficiency and, consequently, the susceptibility of your standard to fragmentation. While less common, consider if any mobile phase components could be promoting fragmentation.

Experimental Workflow for Optimizing Cone Voltage:

G cluster_0 Step 1: Preparation cluster_1 Step 2: Infusion Setup cluster_2 Step 3: Parameter Ramp cluster_3 Step 4: Data Analysis A Prepare a solution of the deuterated standard in a representative mobile phase. B Infuse the solution into the mass spectrometer at a constant flow rate. A->B C Set up a scan to monitor the precursor ion of the deuterated standard. B->C D Ramp the cone voltage across a wide range (e.g., 10-150 V) while keeping collision energy low. C->D E Plot the precursor ion intensity as a function of the cone voltage. D->E F Identify the voltage that provides the maximum precursor ion intensity with minimal fragmentation. E->F

Caption: Workflow for optimizing cone voltage to minimize in-source fragmentation.

Q2: My analyte-to-internal standard response ratio is inconsistent across my batch, leading to poor precision. How can in-source fragmentation cause this?

A2: Inconsistent ISF can lead to variability in the internal standard's response, which directly impacts the precision of your results. If the extent of fragmentation changes from one injection to the next, the correction for analytical variability becomes unreliable.

Underlying Cause: The stability of the ion source conditions is paramount for reproducible results. Fluctuations in source cleanliness, gas flows, or temperature can lead to variable fragmentation. Additionally, matrix effects can play a role; if co-eluting compounds suppress or enhance the fragmentation of the internal standard differently in various samples, it will introduce imprecision.

Troubleshooting Protocol:

  • Assess Source Stability:

    • System Suitability Tests: Begin each batch with a series of injections of the internal standard to ensure the response is stable.

    • Monitor Source Parameters: Keep a close eye on source-related readbacks like pressures and temperatures throughout the run.

  • Evaluate Matrix Effects:

    • Post-Column Infusion: Perform a post-column infusion of the deuterated standard while injecting a blank matrix sample. A dip in the standard's signal at the retention time of interest indicates ion suppression, which could also affect fragmentation.

    • Dilution is Your Solution: If matrix effects are suspected, diluting the sample can often mitigate the issue.

  • Chromatographic Optimization: Ensure your chromatography is robust and provides good separation of the analyte and internal standard from interfering matrix components.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation?

In-source fragmentation is the process where ions fragment in the ion source of a mass spectrometer, before they are isolated and fragmented in the collision cell.[4] This occurs due to energetic collisions between the ions and residual gas molecules in the source.[4][5]

Q2: Why are deuterated standards sometimes more susceptible to fragmentation?

While not always the case, the C-D bond is slightly weaker than the C-H bond. This can sometimes lead to preferential fragmentation involving the loss of deuterium. However, the overall stability of the molecule and the position of the deuterium label are more critical factors.

Q3: How does the position of the deuterium label affect fragmentation?

The position of the deuterium atoms is crucial. Labels on labile sites, such as hydroxyl or amine groups, are prone to back-exchange with hydrogen from the solvent.[6] It is best to have deuterium labels on stable positions, such as aromatic or aliphatic carbons.[6] The location of the label can also influence which fragmentation pathways are favored.

Q4: Can in-source fragmentation be used intentionally?

Yes, in-source fragmentation can be intentionally induced to generate fragment ions for qualitative analysis or to enhance sensitivity for certain compounds.[5][7] This technique is sometimes referred to as "in-source CID" or "cone-voltage fragmentation."[5]

Q5: Are there alternatives to deuterated standards that are less prone to in-source fragmentation?

Yes, stable isotope-labeled standards using ¹³C or ¹⁵N are excellent alternatives.[8] The C-¹³C and N-¹⁵N bonds are stronger and less likely to fragment. These standards also exhibit less of a chromatographic isotope effect, leading to better co-elution with the analyte.[9]

Decision Tree for Troubleshooting In-Source Fragmentation:

G A Problem: Inconsistent IS Response or Unexpected Fragments B Perform Direct Infusion of Deuterated Standard A->B C Systematically Reduce Cone Voltage/Declustering Potential B->C D Monitor Precursor and Fragment Ion Intensities C->D E Is Fragmentation Reduced to an Acceptable Level? D->E F Yes: Implement Optimized Source Parameters E->F Yes G No: Further Troubleshooting Needed E->G No H Optimize Source Temperature G->H I Evaluate for Matrix Effects (Post-Column Infusion) H->I J Consider a Different Labeled Standard (e.g., ¹³C, ¹⁵N) I->J

Caption: A logical flow for diagnosing and resolving in-source fragmentation issues.

Part 3: Data and Parameter Guidance

The following table summarizes the general effect of key ion source parameters on the extent of in-source fragmentation. The optimal settings will be compound-dependent and require empirical determination.

ParameterEffect of Increasing the ParameterRecommended Action to Reduce Fragmentation
Cone Voltage / Declustering Potential / Fragmentor Voltage Increases ion kinetic energy, leading to more fragmentation.[4]Decrease
Source Temperature Increases the internal energy of ions, potentially promoting fragmentation.[4]Decrease
Nebulizer Gas Flow Can influence desolvation efficiency. Sub-optimal flow may lead to less stable ionization.Optimize
Drying Gas Flow Primarily affects desolvation. Excessively high flow could potentially cool the ions.Optimize

References

  • Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2023, July 2).
  • ResolveMass Laboratories Inc. (2025, November 8).
  • Hilaris Publisher. (n.d.).
  • Vertex AI Search. (n.d.).
  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Metrology and Measurement Systems. (2025, August 13). Influence of electron beam ion source parameters on deuterated propane (c3d8)
  • Benchchem. (n.d.).
  • YouTube. (2025, June 24).
  • JEOL USA Inc. (n.d.).
  • ResearchGate. (2025, November 30).
  • PubMed Central. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.
  • Reddit. (2025, June 10).
  • PMC - NIH. (n.d.).
  • Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • PMC - NIH. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • ResearchGate. (n.d.).
  • Wiley Analytical Science. (2023, May 9).

Sources

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Trimebutine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your method development and analysis.

Understanding Trimebutine's Chromatographic Behavior

Trimebutine is a basic compound, a crucial piece of information for understanding its behavior in reversed-phase HPLC.[1][2][3] Its basic nature, specifically the tertiary amine group, is the primary reason for many of the peak shape challenges encountered.

PropertyValue/InformationSource
Chemical Name 3,4,5-Trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester[4]
Molecular Formula C22H29NO5[3][5]
Molecular Weight 387.47 g/mol [3][5]
Predicted pKa ~7.29[3][6]
Common Salt Form Trimebutine Maleate[5][7]

The pKa of approximately 7.29 indicates that the ionization state of Trimebutine is highly dependent on the mobile phase pH.[3][6] This is a critical parameter to control for achieving optimal peak shape and retention.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to poor peak shape for Trimebutine in a question-and-answer format.

Q1: My Trimebutine peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape distortion for basic compounds like Trimebutine.[2] It manifests as an asymmetrical peak with a "tail" extending from the peak maximum. A tailing factor greater than 1 indicates this issue.

The primary cause is often secondary interactions between the positively charged Trimebutine molecule and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[1][2][8][9]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for Trimebutine check_ph Is Mobile Phase pH > 2 units below pKa (~7.3)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-25 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_column Is the column old or specifically for basic compounds? check_buffer->check_column Yes increase_buffer->check_column use_endcapped Use a modern, high-purity, end-capped column check_column->use_endcapped Yes (Old) add_additive Consider adding a competitive base (e.g., TEA) as a last resort check_column->add_additive No use_endcapped->add_additive check_all_peaks Do all peaks in the chromatogram tail? add_additive->check_all_peaks check_all_peaks->start No, only Trimebutine system_issue Suspect extra-column volume or column blockage check_all_peaks->system_issue Yes fix_system_issue Check fittings, tubing, and consider column backflushing system_issue->fix_system_issue

Caption: Troubleshooting logic for Trimebutine peak tailing.

Detailed Solutions for Peak Tailing:
  • Mobile Phase pH Adjustment: The most effective way to reduce tailing from silanol interactions is to lower the mobile phase pH.[8][10] At a pH of 2.5-3.5, the majority of silanol groups on the column packing will be protonated (Si-OH), minimizing their ability to interact with the protonated Trimebutine. For robust methods, it's recommended to work at a pH at least 1.5-2 units away from the analyte's pKa.[11][12]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica, which has fewer metal contaminants that can increase silanol acidity.[9] Additionally, "end-capped" columns have been chemically treated to reduce the number of accessible silanol groups, further minimizing secondary interactions.[2][8] For basic compounds, columns with embedded polar groups or a positively charged surface can also improve peak shape.[13]

  • Increase Buffer Concentration: A buffer in the mobile phase helps maintain a constant pH.[14] Increasing the buffer concentration (typically in the 10-25 mM range) can help to "shield" the analyte from the active sites on the stationary phase, improving peak symmetry.[14]

  • Check for Column Contamination or Degradation: If peak tailing appears suddenly or worsens over time, the column may be contaminated or the stationary phase may be degrading.[15] If all peaks in the chromatogram are tailing, it could indicate a physical problem like a partially blocked column inlet frit.[15]

Experimental Protocol: Optimizing Mobile Phase pH
  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a suitable buffer like phosphate or formate. Ensure the pH is measured before adding the organic modifier.[10]

  • Equilibrate the Column: For each new mobile phase, flush the column with at least 10-20 column volumes to ensure it is fully equilibrated.

  • Inject Trimebutine Standard: Inject a standard solution of Trimebutine and observe the peak shape and retention time at each pH.

  • Analyze Results: Compare the chromatograms. You should observe a significant improvement in peak symmetry at lower pH values. Select the pH that provides the best balance of peak shape, retention, and resolution from other components in your sample.

Q2: My Trimebutine peak is fronting. What does this mean and how do I resolve it?

Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but should be addressed.[16] It is often described as a "shark fin" shape.[16]

The most common causes for peak fronting are:

  • Column Overload: Injecting too much analyte mass onto the column.[16][17] This saturates the stationary phase, and excess molecules travel through the column more quickly, eluting at the front of the peak.[16]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase.[17][18] This can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[19]

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed for Trimebutine check_concentration Is the sample concentration high? start->check_concentration dilute_sample Dilute the sample (e.g., 1:10) and re-inject check_concentration->dilute_sample Yes check_injection_volume Is the injection volume large? check_concentration->check_injection_volume No dilute_sample->start Re-evaluate reduce_volume Reduce the injection volume check_injection_volume->reduce_volume Yes check_solvent Is the sample solvent stronger than the mobile phase? check_injection_volume->check_solvent No reduce_volume->start Re-evaluate match_solvent Dissolve the sample in the mobile phase or a weaker solvent check_solvent->match_solvent Yes check_solubility Is the sample fully dissolved? check_solvent->check_solubility No match_solvent->start Re-evaluate ensure_solubility Ensure complete dissolution (e.g., sonication) check_solubility->ensure_solubility No ensure_solubility->start Re-evaluate

Caption: Troubleshooting logic for Trimebutine peak fronting.

Detailed Solutions for Peak Fronting:
  • Reduce Sample Concentration/Injection Volume: This is the simplest fix for column overload.[16] Perform a serial dilution of your sample (e.g., 1:10, 1:100) and re-inject. If fronting disappears, you have confirmed overload was the issue. Alternatively, reduce the injection volume.[16]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your Trimebutine standard and samples in the initial mobile phase composition.[17] If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase. For a typical reversed-phase method using acetonitrile and water, this means using a higher percentage of water in your sample solvent.

  • Ensure Complete Dissolution: Ensure your sample is fully dissolved before injection. Sonication can aid in this process.[20] Any particulate matter should be removed by filtering the sample through a 0.22 or 0.45 µm filter to prevent both peak shape issues and column blockage.[15][21]

Q3: I'm seeing split or broad peaks for Trimebutine. What could be the problem?

Split or excessively broad peaks can indicate a few different issues, often related to the column or system hardware.

  • Partially Blocked Column Frit: If debris from the sample, mobile phase, or system components (like pump seals) accumulates on the inlet frit of the column, it can disrupt the flow path and distort the peak shape.[15] This often affects all peaks in the chromatogram.[15]

  • Column Void or Channeling: Over time, or with exposure to high pressure or harsh pH, the packed bed of the column can settle, creating a void at the inlet. This leads to a disturbed sample band and results in broad or split peaks.

  • Sample Solvent Effects: Injecting a large volume of a sample solvent that is mismatched with the mobile phase can also cause peak splitting or broadening.

Detailed Solutions for Split/Broad Peaks:
  • Backflush the Column: For a partially blocked frit, you can sometimes resolve the issue by reversing the column (disconnecting it from the detector and connecting the outlet to the injector) and flushing it to waste with a strong solvent.[15] Important: Only do this for columns that are not specifically designated as "one-direction flow". Check the column manual.

  • Use Guard Columns and In-line Filters: To prevent frit blockage, always filter your samples and mobile phases.[15] Using a guard column or an in-line filter between the injector and the analytical column is a cost-effective way to protect your primary column from particulates.[15]

  • Replace the Column: If backflushing does not work, or if a void has formed, the column will likely need to be replaced.[2]

  • Optimize Sample Preparation: As mentioned for peak fronting, ensure your sample is fully dissolved in a compatible solvent and filtered before injection.[21]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Appala Raju, V.V.S.S., et al. (2014). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC. Journal of Pharmaceutical and Scientific Innovation.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?.
  • RESTek Corporation. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Chromatography Direct. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • Journal of Pharmaceutical and Scientific Innovation. (2014). Estimation of trimebutine maleate in tablet dosage form by rp hplc.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Lavit, M., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittelforschung.
  • PubMed. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Dolan, J.W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Phenomenex. (2025). Understanding Peak Fronting in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PerkinElmer. (n.d.). What is Peak Fronting?.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • ResearchGate. (n.d.). Results of HPLC Assay and Recovery studies.
  • YouTube. (2025). HPLC PEAK TAILING | 5 MOST COMMON CAUSES.
  • ChemicalBook. (n.d.). Trimebutine CAS#: 39133-31-8.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Taylor & Francis Online. (n.d.). Effect of Mobile Phase ph on the Separation of Drugs using High-Performance Liquid Chromatography.
  • Semantic Scholar. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF.
  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Trimebutine Maleate and its Impurities.
  • PubMed. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • BenchChem. (2025). Identifying and characterizing Trimebutine Maleate degradation products in stability studies.
  • ResearchGate. (2025). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products | Request PDF.
  • PubMed. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS.
  • ResearchGate. (2025). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Scribd. (n.d.). HPLC Analysis of Trimebutine.
  • ChemicalBook. (n.d.). Trimebutine 39133-31-8.
  • PubChem. (n.d.). Trimebutine.
  • Life Science Journal. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two.
  • precisionFDA. (n.d.). TRIMEBUTINE MALEATE.
  • PubMed. (2006). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method.
  • DrugFuture. (n.d.). Trimebutine.
  • Semantic Scholar. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • ResearchGate. (2025). (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • Sigma-Aldrich. (n.d.). Hplc column for basic compounds.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.

Sources

Technical Support Center: Navigating the Challenges of Unstable Glucuronide Metabolites in NDMT Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into a critical bioanalytical challenge: the impact of unstable glucuronide metabolites on the accurate quantification of N-desmethyltamoxifen (NDMT). As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind these analytical hurdles, equipping you with the knowledge to design robust, self-validating experiments.

The Scientific Problem: Why NDMT Quantification is a Minefield

Tamoxifen is a prodrug extensively metabolized in the body.[1] Its efficacy relies on its conversion to active metabolites, primarily endoxifen.[1][2][3] The major metabolic pathway, accounting for approximately 92% of tamoxifen's biotransformation, is N-demethylation to form N-desmethyltamoxifen (NDMT), which is the most abundant metabolite.[2][3][4] NDMT is then further metabolized to the highly potent endoxifen.[5]

Glucuronidation is a major Phase II metabolic process that converts tamoxifen and its metabolites into more water-soluble forms to facilitate their excretion.[1][2][6] However, the resulting glucuronide conjugates, particularly N-glucuronides, can be notoriously unstable.[7][8][9] This instability is the crux of the problem: under certain conditions during sample collection, storage, or analysis, the NDMT-glucuronide metabolite can hydrolyze, or "back-convert," to the parent NDMT. This process artificially inflates the measured concentration of NDMT, leading to erroneous pharmacokinetic data and potentially flawed clinical interpretations.

Regulatory bodies like the European Medicines Agency (EMA) and the World Health Organization (WHO) explicitly recognize the risk of back-conversion from unstable metabolites like glucuronides and recommend its evaluation during bioanalytical method validation.[10][11][12]

Tamoxifen Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of tamoxifen, highlighting the formation of NDMT and its subsequent glucuronidation.

Tamoxifen_Metabolism cluster_phase2 Phase II Metabolism TAM Tamoxifen NDMT N-desmethyltamoxifen (NDMT) (Major Metabolite) TAM->NDMT CYP3A4/5 (≈92%) OH_TAM 4-hydroxytamoxifen (4-OH-TAM) (Active Metabolite) TAM->OH_TAM CYP2D6 (≈7%) Endoxifen Endoxifen (Active Metabolite) NDMT->Endoxifen CYP2D6 NDMT_Gluc NDMT N-Glucuronide (Unstable) NDMT->NDMT_Gluc UGTs OH_TAM->Endoxifen CYP3A4/5 NDMT_Gluc->NDMT Back-Conversion (Hydrolysis) Excretion Excretion (Bile, Urine) NDMT_Gluc->Excretion

Caption: Primary metabolic pathways of Tamoxifen leading to NDMT and its unstable N-glucuronide.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about NDMT and its unstable metabolites.

Q1: What exactly is N-desmethyltamoxifen (NDMT)? N-desmethyltamoxifen is the major primary metabolite of tamoxifen, formed by the action of CYP3A4 and CYP3A5 enzymes.[2][3] While less potent than other metabolites like endoxifen, it is the most abundant in circulation and serves as a crucial precursor to endoxifen.[3][4] Therefore, its accurate quantification is essential for understanding the overall pharmacokinetic profile of tamoxifen.

Q2: Why are glucuronide metabolites, especially N-glucuronides, so unstable? The instability of glucuronides stems from two primary mechanisms:

  • Enzymatic Hydrolysis: Biological samples, particularly urine and feces, can contain β-glucuronidase enzymes, which can cleave the glucuronide moiety from the parent drug.[7][9][13]

  • Chemical Hydrolysis: The bond linking glucuronic acid to the drug molecule can be susceptible to hydrolysis under non-neutral pH conditions. N-glucuronides can be particularly labile in acidic conditions, while acyl glucuronides (formed from carboxylic acid drugs) are unstable at neutral or alkaline pH.[7][14][15][16] Temperature is also a critical factor, with higher temperatures accelerating degradation.

Q3: What are the direct consequences of this instability on my experimental results? The primary consequence is the artificial inflation of NDMT concentrations. If the NDMT-glucuronide breaks down during sample handling, storage, or the analytical process itself, it will be measured as NDMT. This can lead to:

  • Inaccurate pharmacokinetic parameters (e.g., AUC, Cmax).

  • High and inexplicable variability between samples or analytical runs.

  • Failed incurred sample reanalysis (ISR) tests.

  • Misinterpretation of drug metabolism and clearance pathways.

Q4: How can I determine if my NDMT quantification is being affected by glucuronide instability? A key indicator is observing an increase in NDMT concentration in quality control (QC) samples over time during stability tests (e.g., bench-top, freeze-thaw, or long-term storage). Additionally, if you have access to a synthetic standard for the NDMT-glucuronide, you can spike it into a blank matrix and measure the formation of NDMT under your typical sample handling and analysis conditions. Regulatory guidance suggests evaluating the potential for back-conversion during method validation.[10][12]

Troubleshooting Guide: From Sample Collection to Final Analysis

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: I'm seeing high variability in NDMT concentrations across samples that should be similar.
  • Underlying Cause: This often points to inconsistent sample handling procedures immediately after collection. Enzymatic and chemical degradation can begin instantly, and even slight variations in time or temperature before stabilization can lead to significant differences in back-conversion.[17][18][19]

  • Solution: Implement a Rigorous and Standardized Sample Collection Protocol.

    Objective: To immediately inhibit enzymatic activity and prevent chemical hydrolysis at the point of collection.

    Step-by-Step Protocol for Blood Sample Collection & Processing:

    • Pre-chill Collection Tubes: Use tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and pre-chill them on ice before blood draw.

    • Immediate Cooling: Place the collected whole blood sample immediately into an ice bath. The goal is to lower the temperature as quickly as possible to slow down enzymatic processes.[19]

    • Prompt Centrifugation: Centrifuge the samples to separate plasma within 30 minutes of collection. The centrifugation should be refrigerated (e.g., at 4°C).

    • Acidification (Critical Step): Immediately after centrifugation, transfer the plasma to a new, pre-chilled polypropylene tube. Acidify the plasma by adding a small volume of acid to lower the pH. A common approach is to add 10-20 µL of 1 M citric acid or 2% glacial acetic acid per 1 mL of plasma.[20][21] This creates an acidic environment that significantly inhibits β-glucuronidase activity and stabilizes the N-glucuronide.[7][18]

    • Vortex and Freeze: Gently vortex the acidified plasma to ensure uniform mixing. Immediately flash-freeze the samples in a dry ice/alcohol bath and then transfer to a -70°C or -80°C freezer for storage.

Problem 2: My QC samples show increasing NDMT concentrations during freeze-thaw or long-term stability tests.
  • Underlying Cause: This is a classic sign of back-conversion occurring during storage or handling. The physical stress of freeze-thaw cycles or extended time in storage, especially if the matrix pH is not optimized, can promote the hydrolysis of the NDMT-glucuronide.

  • Solution: Optimize Storage Conditions and Analytical Procedures.

    Table 1: Factors Influencing Glucuronide Instability & Mitigation Strategies

FactorImpact on NDMT-GlucuronideMitigation Strategy
Temperature Higher temperatures accelerate hydrolysis.Process samples on ice; store long-term at ≤ -70°C.[7]
pH Sub-optimal pH promotes chemical and enzymatic hydrolysis.Acidify plasma/urine samples (pH ~5-6) immediately after collection.[18][21][22]
Enzymes β-glucuronidases actively cleave the glucuronide bond.Immediate cooling, pH adjustment, and potentially adding enzyme inhibitors.[7][19]
Matrix Urine and feces have higher endogenous enzyme activity.Requires more stringent and rapid stabilization than plasma.[22][23]
Problem 3: My results are inconsistent, and I suspect conversion is happening during analysis (LC-MS/MS).
  • Underlying Cause: Even with a perfectly stabilized sample, back-conversion can occur in the autosampler or, more critically, in the high-temperature ion source of the mass spectrometer.[14][24] If NDMT and its glucuronide are not chromatographically separated, any in-source fragmentation of the glucuronide will be indistinguishable from the actual NDMT, leading to an overestimation.

  • Solution: Develop a Chromatographic Method that Separates NDMT from its Glucuronide.

    Objective: To ensure that the NDMT-glucuronide and NDMT elute at different retention times, preventing analytical interference.

    Workflow for Method Development:

    Analytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Acidified Plasma Sample SPE Solid Phase Extraction (SPE) (Maintained at low pH & temp) Sample->SPE LC Chromatographic Separation (Critical Step: Separate NDMT from NDMT-Glucuronide) SPE->LC MS Tandem Mass Spectrometry (Quantification using specific MRMs) LC->MS Data Accurate NDMT Quantification MS->Data

    Caption: Analytical workflow emphasizing the critical chromatographic separation step.

    Step-by-Step Protocol for LC-MS/MS Optimization:

    • Obtain Standards: If possible, procure an analytical standard for NDMT-glucuronide. If not available, use pooled samples from study subjects known to contain high levels of the metabolite.

    • Column Selection: Start with a C18 reversed-phase column, which is commonly used for separating non-polar compounds.[25]

    • Mobile Phase Optimization: The key is to achieve separation. Glucuronides are significantly more polar than their parent aglycones.

      • Use a gradient elution starting with a high aqueous component (e.g., 95% water with 0.1% formic acid) and ramping up to a high organic component (e.g., 95% acetonitrile or methanol with 0.1% formic acid).

      • The formic acid helps to keep the analytes protonated for better retention and peak shape in positive ion mode and maintains a low pH to prevent degradation.

    • Confirm Separation: Inject a solution containing both NDMT and the NDMT-glucuronide (or the pooled sample). Monitor for the expected mass transitions for both compounds. The more polar NDMT-glucuronide should elute significantly earlier than NDMT.

    • Minimize In-Source Conversion: Once separation is achieved, analyze a high concentration of the isolated NDMT-glucuronide. Monitor the mass transition for NDMT at the retention time of the glucuronide. If a significant NDMT signal is detected, it indicates in-source conversion. To mitigate this, try reducing the ion source temperature and other source parameters (e.g., declustering potential) to the minimum required for adequate sensitivity of the actual NDMT.

References
  • ClinPGx. (n.d.). Tamoxifen Pathway, Pharmacokinetics. Retrieved from [Link]

  • Teunissen, M. F., et al. (2010). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Journal of Chromatography B, 878(24), 2233-2239. Retrieved from [Link]

  • Jager, N. G., et al. (2010). Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 82(6), 2533-2540. Retrieved from [Link]

  • Hulin, A., et al. (2018). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA, 4(10), FSO346. Retrieved from [Link]

  • Singh, S. P., et al. (2011). Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone). Journal of Chromatography B, 879(24), 2443-2450. Retrieved from [Link]

  • Klein, D. J., et al. (2013). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics, 23(11), 643-647. Retrieved from [Link]

  • Haenen, S., et al. (2019). Main metabolism pathway of tamoxifen. ResearchGate. Retrieved from [Link]

  • Sun, D., et al. (2007). Elimination of antiestrogenic effects of active tamoxifen metabolites by glucuronidation. Drug Metabolism and Disposition, 35(11), 2006-2014. Retrieved from [Link]

  • Gjerde, J., et al. (2010). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers in Pharmacology, 1, 134. Retrieved from [Link]

  • Sanchez-Spitman, A., et al. (2023). Impact of Complex Genetic and Drug–Drug Interactions on Tamoxifen Metabolism and Efficacy. International Journal of Molecular Sciences, 24(5), 4589. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Bioanalysis, 12(9), 615-624. Retrieved from [Link]

  • Wang, L., et al. (2016). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 8(16), 1715-1729. Retrieved from [Link]

  • World Health Organization (WHO). (2022). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2009). Draft Guideline on Bioanalytical Method Validation. Retrieved from [Link]

  • Wang, L., et al. (2016). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). ResearchGate. Retrieved from [Link]

  • Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. PubMed. Retrieved from [Link]

  • Bar-Oz, B., & Bar-Oz, A. (2012). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Principles of Pharmacokinetic and Pharmacodynamic Analysis. Retrieved from [Link]

  • Pellizzari, E. D., et al. (2019). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Pharmaceutics, 11(12), 643. Retrieved from [Link]

  • KCAS Bio. (2017). Techniques for Unstable Compound Analysis. Retrieved from [Link]

  • Taur, J. S., et al. (2023). The Prevalence of Several Treatments in Preventing the Back Conversion of Acyl Glucuronide Metabolites in Abbreviated New Drug Applications. The AAPS Journal, 25(2), 33. Retrieved from [Link]

  • Arome Science. (n.d.). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]

  • Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment International, 113, 260-265. Retrieved from [Link]

  • Jemal, M., & Ouyang, Z. (2004). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Current Pharmaceutical Analysis, 1(1), 57-73. Retrieved from [Link]

  • Warth, B., et al. (2021). Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts. Metabolites, 11(3), 162. Retrieved from [Link]

  • FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. Retrieved from [Link]

  • Shanu-Wilson, J. (2021). N-glucuronidation: the human element. Hypha Discovery. Retrieved from [Link]

  • Wiley Analytical Science. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved from [Link]

  • Braal, C. L., et al. (2021). The major primary metabolite N-desmethyl-tamoxifen and the minor.... ResearchGate. Retrieved from [Link]

  • Sun, D., et al. (2007). Glucuronidation of active tamoxifen metabolites by the human UDP glucuronosyltransferases. Drug Metabolism and Disposition, 35(11), 2006-2014. Retrieved from [Link]

  • Misra, B. B. (2024). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. Retrieved from [Link]

  • Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 998. Retrieved from [Link]

  • Jemal, M., & Ouyang, Z. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from [Link]

  • Morris, A. A., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Analytical and Bioanalytical Chemistry, 416(10), 2469-2480. Retrieved from [Link]

  • Patti, G. J., et al. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of Biological Chemistry, 287(12), 9012-9018. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Desmethyltamoxifen. Retrieved from [Link]

  • FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalysis of Unstable Analytes in Pharmacokinetic BE Studies for ANDAs. YouTube. Retrieved from [Link]

  • Zenser, T. V., et al. (1998). Glucuronidation of N-hydroxy metabolites of N-acetylbenzidine. Drug Metabolism and Disposition, 26(9), 868-873. Retrieved from [Link]

  • Lien, E. A., et al. (1989). Distribution of 4-Hydroxy-N-desmethyltamoxifen and Other Tamoxifen Metabolites in Human Biological Fluids during Tamoxifen Treatment. Cancer Research, 49(8), 2175-2183. Retrieved from [Link]

  • Cruwys, S. (2014). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]

  • Gu, H., & Chen, W. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 13(8), 1157-1170. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of Trimebutine and its deuterated internal standard, Trimebutine-d5, by mass spectrometry. This guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the development of a robust and reliable bioanalytical method. As your virtual Senior Application Scientist, I will walk you through the critical aspects of method development, from understanding the underlying principles to resolving common experimental challenges.

Introduction to Trimebutine and the Role of Trimebutine-d5

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. Accurate quantification of Trimebutine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1][2] The use of a stable isotope-labeled internal standard, such as Trimebutine-d5, is the gold standard for quantitative LC-MS/MS analysis. This is because Trimebutine-d5 is chemically identical to Trimebutine, ensuring it co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and similar ionization behavior allow for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the development of an LC-MS/MS method for Trimebutine-d5.

Q1: What is the optimal ionization mode for Trimebutine and Trimebutine-d5?

A1: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of Trimebutine and Trimebutine-d5.[1][2][3][4] Trimebutine contains a tertiary amine group which is readily protonated in the ESI source, leading to the formation of a stable [M+H]⁺ ion. This results in excellent sensitivity and a strong signal for both the analyte and its deuterated internal standard.

Q2: I am not seeing a strong parent ion for Trimebutine-d5. What could be the issue?

A2: Several factors could contribute to a weak parent ion signal for Trimebutine-d5. First, ensure your mass spectrometer is properly calibrated and tuned. Next, confirm the purity and concentration of your Trimebutine-d5 standard. Degradation of the standard can lead to a diminished signal. Also, check the composition of your mobile phase. An acidic mobile phase, typically containing 0.1% formic acid, will promote protonation and enhance the signal. Finally, optimize the source parameters, such as capillary voltage and gas flows, to maximize ionization efficiency.

Q3: What are the expected precursor and product ions for Trimebutine and Trimebutine-d5?

A3: For Trimebutine, the protonated molecule [M+H]⁺ has an m/z of approximately 388.0. A common product ion for Multiple Reaction Monitoring (MRM) is m/z 343.0.[1][2] For Trimebutine-d5, the protonated molecule [M+H]⁺ will have an m/z of approximately 393.2. A corresponding stable product ion is observed at m/z 348.2.[5] The 5 Dalton mass shift in both the precursor and product ions confirms the stability of the deuterium labels during fragmentation.

Q4: My sample preparation method is giving me high background noise. What can I do?

A4: High background noise often originates from matrix components co-extracted with the analyte. If you are using protein precipitation, ensure complete precipitation and clean separation of the supernatant. Consider using a colder precipitation solvent (e.g., acetonitrile or methanol) to enhance protein crashing. For more complex matrices like plasma, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve a cleaner sample. LLE with a solvent like methyl tert-butyl ether (MTBE) or SPE with a C18 or mixed-mode cation exchange cartridge can effectively remove interfering substances.

Optimizing Mass Spectrometry Parameters: A Tabulated Guide

The following tables provide a starting point for your method development. These parameters should be optimized on your specific instrument for best performance.

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Trimebutine388.0343.0Positive
Trimebutine-d5393.2348.2Positive

Table 2: Typical ESI Source Parameters

ParameterRecommended Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.5 kV
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 1000 L/hr
Cone Gas Flow50 - 150 L/hr

Table 3: Compound-Specific Parameters (To be optimized)

CompoundDeclustering Potential (DP)Collision Energy (CE)
Trimebutine40 - 80 V20 - 40 eV
Trimebutine-d540 - 80 V20 - 40 eV

Experimental Protocol: Method Development Workflow

This section outlines a systematic approach to developing a robust LC-MS/MS method for Trimebutine and Trimebutine-d5.

MethodDevelopmentWorkflow cluster_preparation Phase 1: Preparation cluster_optimization Phase 2: MS Optimization cluster_integration Phase 3: Method Integration & Validation A Prepare Stock Solutions (Trimebutine & Trimebutine-d5) B Develop LC Method (Column, Mobile Phase) A->B C Tune & Calibrate Mass Spectrometer D Optimize Source Parameters (Direct Infusion) C->D E Determine MRM Transitions & Optimize CE/DP D->E F Integrate LC and MS Methods G Evaluate Sample Preparation (Spiked Matrix) F->G H Perform Method Validation (Linearity, Accuracy, Precision) G->H

Caption: A streamlined workflow for LC-MS/MS method development.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately prepare stock solutions of Trimebutine and Trimebutine-d5 in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended.

  • Mass Spectrometer Tuning: Tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

  • Source Parameter Optimization: Infuse a solution of Trimebutine directly into the mass spectrometer to optimize ESI source parameters, including capillary voltage, desolvation temperature, and gas flows.

  • MRM Optimization:

    • Identify the precursor ion ([M+H]⁺) for both Trimebutine and Trimebutine-d5.

    • Perform a product ion scan to identify stable and abundant product ions.

    • Optimize the collision energy (CE) and declustering potential (DP) for each MRM transition to maximize signal intensity.

  • Method Integration: Combine the optimized LC and MS methods. Inject a standard solution to confirm the retention time and signal intensity.

  • Sample Preparation Evaluation: Spike a blank biological matrix (e.g., plasma) with known concentrations of Trimebutine and Trimebutine-d5 and process it using your chosen sample preparation technique (protein precipitation, LLE, or SPE). Analyze the extracted sample to assess recovery and matrix effects.

  • Method Validation: Perform a full method validation according to regulatory guidelines, including linearity, accuracy, precision, selectivity, and stability.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of Trimebutine-d5.

TroubleshootingGuide A Problem: Poor Signal Intensity B Check MS Tuning & Calibration A->B C Optimize Source Parameters A->C D Verify Standard Integrity A->D E Problem: High Background Noise F Improve Sample Cleanup (LLE or SPE) E->F G Check Mobile Phase Purity E->G H Problem: Inconsistent Results I Ensure Consistent Sample Prep H->I J Check for IS Variability H->J K Verify Autosampler Performance H->K

Caption: A logical approach to troubleshooting common LC-MS/MS issues.

Issue 1: Poor Signal Intensity for Trimebutine-d5

  • Possible Cause: Suboptimal mass spectrometer tuning or source parameters.

    • Solution: Re-tune and calibrate the mass spectrometer. Re-optimize the ESI source parameters by infusing a solution of Trimebutine-d5.

  • Possible Cause: Degradation of the Trimebutine-d5 standard.

    • Solution: Prepare a fresh stock solution from a new vial of the standard.

  • Possible Cause: Ion suppression from matrix components.

    • Solution: Improve the sample preparation method to remove interfering substances. Consider diluting the sample extract if the analyte concentration is sufficiently high.

Issue 2: High Variability in the Trimebutine-d5 Signal

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent execution of the sample preparation protocol, particularly the addition of the internal standard.

  • Possible Cause: Autosampler issues.

    • Solution: Check the autosampler for proper injection volume and ensure there are no air bubbles in the syringe.

  • Possible Cause: Instability of the ESI spray.

    • Solution: Inspect the ESI probe for blockages or misalignment. Ensure a stable and consistent spray.

Issue 3: Chromatographic Peak Tailing or Splitting

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent or replace it if necessary.

  • Possible Cause: Incompatible sample solvent.

    • Solution: Ensure the final sample solvent is similar in composition to the initial mobile phase to prevent peak distortion.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

References

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography–Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720–725. [Link]

  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 347-355. [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. [Link]

  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007–1015. [Link]

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720–725. [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. [Link]

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720–725. [Link]

Sources

Technical Support Center: Deuterium Isotope Effects in Chromatography and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for deuterium isotope effects in chromatography and mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and understand the nuanced effects that deuterium labeling can have on analytical results. By explaining the fundamental principles behind the observations, this resource aims to empower you to develop more robust and accurate methods.

Part 1: Isotope Effects in Chromatographic Separation

The substitution of hydrogen (¹H) with deuterium (²H or D) in a molecule results in a compound that is chemically similar but physically distinct. The C-D bond has a lower zero-point energy than a C-H bond, making it shorter, stronger, and less polarizable. These subtle differences can lead to observable changes in chromatographic behavior.

Frequently Asked Questions (FAQs): Liquid Chromatography

Q1: Why is my deuterated internal standard eluting earlier than the unlabeled analyte in Reversed-Phase Liquid Chromatography (RPLC)?

This is the most common manifestation of the deuterium isotope effect in RPLC and is considered a "normal" isotope effect in this context.[1]

  • Causality: In RPLC, retention is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the nonpolar stationary phase (e.g., C18). The C-D bond is shorter and less polarizable than the C-H bond. This reduces the strength of the transient dipole interactions with the stationary phase.[2] Consequently, the deuterated molecule is slightly less retained and elutes earlier than its protiated counterpart.[2][3] The magnitude of this retention time shift often increases with the number of deuterium substitutions.[4][5]

  • Troubleshooting & Best Practices:

    • Acknowledge, Don't Fight: Do not assume co-elution is required. A small, consistent separation is acceptable and often unavoidable.[6]

    • Risk of Inaccurate Quantification: The primary risk occurs if the two peaks drift into a region of the chromatogram with differing matrix effects (ion suppression or enhancement).[6] A deuterated standard that elutes slightly earlier might exit the ion source under different conditions than the analyte, compromising its ability to accurately correct for matrix effects.[6][7]

    • Method Optimization: To minimize the separation, you can try shallower gradients or lower temperatures, though this may not always be practical. The most critical step is to ensure that the retention time difference is highly reproducible across all samples, calibrators, and QCs.

    • Alternative Labels: If the chromatographic shift poses a significant problem for accuracy, consider using a ¹³C or ¹⁵N-labeled internal standard, as these heavier isotopes typically have a negligible effect on retention time.[8][9]

Q2: My deuterated compound is eluting later than the unlabeled compound. What's happening?

This phenomenon, known as an "inverse" isotope effect in chromatography, is less common in RPLC but can occur, particularly in Normal-Phase (NP) or HILIC separations.

  • Causality (Normal-Phase/HILIC): In NP chromatography, retention is governed by polar interactions like hydrogen bonding with a polar stationary phase (e.g., silica). Deuterated compounds can sometimes form stronger hydrogen bonds than their protiated analogs.[10] For aromatic compounds interacting with silanol groups, the increased electron density of the deuterated analyte can lead to stronger OH-π interactions, resulting in greater retention.[11][12]

  • Causality (Reversed-Phase): While rare, later elution in RPLC can be observed. This may be due to complex intramolecular effects where deuterium substitution alters the molecule's conformation in a way that exposes a more hydrophobic region, slightly increasing its interaction with the stationary phase.

  • Troubleshooting: The same principles as in Q1 apply. Focus on the consistency of the retention time difference and verify that analyte and internal standard response ratios are stable across the batch, especially in the presence of matrix.

Data Summary: Typical Isotope Effects in LC & GC
Chromatography ModeStationary Phase TypeTypical Observation for Deuterated AnalyteUnderlying Physicochemical Principle
Reversed-Phase LC Nonpolar (e.g., C18, C8)Earlier Elution Weaker van der Waals interactions due to lower polarizability of C-D bonds.[2]
Normal-Phase LC Polar (e.g., Silica, Diol)Later Elution Stronger hydrogen bonding or dipole-dipole interactions.[10]
Gas Chromatography Nonpolar (e.g., PDMS)Earlier Elution (Inverse Effect) Heavier isotopic compounds often elute earlier on nonpolar GC phases.[1]
Gas Chromatography Polar (e.g., WAX, PAG)Later Elution (Normal Effect) Polar phases often show a normal isotope effect where heavier compounds are retained longer.[1]
Experimental Protocol: Assessing Chromatographic Isotope Effects

This workflow helps determine if an observed retention time (RT) shift between an analyte and its deuterated internal standard (D-IS) will impact data quality.

  • System Suitability: Inject a neat solution containing the analyte and D-IS. Calculate the RT difference (ΔRT = RT_analyte - RT_D-IS) and the peak resolution. Repeat 5-6 times to establish the mean and %RSD of the ΔRT. A low %RSD (<2%) is critical.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: Analyte and D-IS in neat solvent.

      • Set B: Post-extraction spike of analyte and D-IS into extracted blank matrix.

      • Set C: Pre-extraction spike of analyte and D-IS into blank matrix.

    • Inject all sets and compare the Analyte/D-IS peak area ratios.

    • Analysis: If the ratio from Set B is significantly different from Set A, it indicates that even with a D-IS, differential matrix effects are occurring at the specific retention times. If the ratio from Set C is different from Set B, it points to issues with extraction recovery.[6]

  • Decision Making: If the Analyte/D-IS ratio is consistent across different lots of matrix and throughout the analytical batch, the observed ΔRT is likely acceptable. If the ratio is variable, method optimization (e.g., shallower gradient, better sample cleanup) or selection of a different internal standard (e.g., ¹³C-labeled) is warranted.[7][9]

Part 2: Isotope Effects in Mass Spectrometry

While a Stable Isotope Labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry, deuterium labeling introduces specific considerations.[13][14]

Frequently Asked Questions (FAQs): Mass Spectrometry

Q3: Why should I use a D-IS with at least 3 deuterium atoms (M+3)?

  • Causality: This is a crucial best practice to avoid mass spectral overlap and quantification errors. All carbon-containing organic molecules have a natural abundance of the ¹³C isotope (approx. 1.1%). This means that for your unlabeled analyte, there will be a small but significant signal at the M+1 mass, and an even smaller signal at M+2. If your D-IS is only M+1 or M+2 relative to the analyte, the analyte's natural isotope peaks will contribute to the D-IS signal, artificially inflating its response and leading to underestimation of the analyte concentration.

  • Best Practice: A mass difference of three or more units (e.g., d₃, d₄) is generally required to ensure that the signal for the D-IS is well-separated from the natural isotope envelope of the analyte.[15]

Q4: Can deuterium labeling change the fragmentation pattern of my molecule?

  • Causality: Yes, this is a well-documented phenomenon.[16] The C-D bond is stronger than the C-H bond. If the fragmentation pathway in your mass spectrometer involves the cleavage of a C-H bond (which is now a C-D bond in your standard), this fragmentation step will require more energy. This is a manifestation of the Kinetic Isotope Effect (KIE) .[17][18]

  • Troubleshooting & Implications:

    • Different Fragment Ratios: You may observe that the relative abundance of fragment ions is different between the analyte and the D-IS.

    • Selection of Quantifier/Qualifier Ions: When developing an MRM (Multiple Reaction Monitoring) method, ensure that the chosen fragmentation is not at a site of deuteration. Ideally, the label should be on a part of the molecule that remains intact in the chosen fragment ion.[15] This ensures that the chemical behavior leading to fragmentation is identical for both the analyte and the standard.

    • Example: If a key fragmentation step is the loss of a methyl group (-CH₃), and you are using a trideuteromethyl-labeled standard (-CD₃), the rate of this fragmentation will be slower for the standard. This could lead to a lower signal for that specific MRM transition compared to what you would expect, potentially affecting sensitivity.

Q5: What is "back-exchange" and how can I prevent it?

  • Causality: Back-exchange is the unintended replacement of deuterium atoms on your standard with protons (hydrogen) from the sample matrix or solvent. This is a significant issue if the deuterium labels are placed on "exchangeable" sites.

  • Prevention & Best Practices:

    • Label Placement: Deuterium labels must be placed on carbon atoms that are not prone to enolization and are not attached to heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH).[15] Labels on hydroxyl, amine, or carboxyl groups will rapidly exchange with protons in aqueous solutions.

    • Method Conditions: Extreme pH or high temperatures during sample preparation or chromatography can promote back-exchange even from seemingly stable positions.

    • Verification: To check for back-exchange, incubate the D-IS in blank matrix under the final assay conditions for an extended period (e.g., 24 hours) and then analyze the sample. Look for any increase in the signal at the mass of the unlabeled analyte.[6]

Diagram: Troubleshooting D-IS in a Quantitative LC-MS Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Review cluster_troubleshoot Troubleshooting Paths Start Spike D-IS into Sample Prep Extraction & Processing Start->Prep LC Chromatography Prep->LC MS Mass Spectrometry LC->MS Data Review Analyte/D-IS Ratio MS->Data Problem Ratio Inconsistent or Inaccurate? Data->Problem Good Result OK Problem->Good No Bad Troubleshoot Problem->Bad Yes TS_LC Check for RT Drift & Matrix Effects Bad->TS_LC TS_MS Check for Back-Exchange or Isotopic Impurity Bad->TS_MS TS_KIE Check for KIE in Fragmentation (Select different fragment) Bad->TS_KIE

Caption: A logical workflow for identifying and troubleshooting issues with deuterated internal standards.

Part 3: The Kinetic Isotope Effect (KIE) in Drug Development

Beyond its role as an analytical artifact, the deuterium KIE is strategically employed in drug development.

Q6: How is the Kinetic Isotope Effect (KIE) used to design better drugs?

  • Concept: The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[19] Because the C-D bond is stronger than the C-H bond, reactions where the rate-limiting step involves breaking this bond will be significantly slower for the deuterated compound.[20]

  • Application in Drug Metabolism: Many drugs are cleared from the body by cytochrome P450 (CYP450) enzymes, which often work by hydroxylating (breaking) a C-H bond.[21] If this metabolic process is the primary route of clearance and leads to rapid elimination or the formation of toxic metabolites, deuterating that specific metabolic "soft spot" can slow down the reaction.[20][22]

  • Potential Benefits:

    • Improved Pharmacokinetics: Slowing metabolism can increase a drug's half-life and exposure, potentially allowing for lower or less frequent dosing.[22]

    • Reduced Toxicity: If metabolism produces a reactive or toxic metabolite, slowing its formation can improve the drug's safety profile.

    • "Deuterated Drugs": This strategy has led to the development and approval of drugs that are deuterated versions of existing medicines, representing a viable approach to creating new chemical entities with improved properties.[20]

References

  • Berna, M., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A. Available at: [Link]

  • Sajonz, P., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]

  • Ito, Y., et al. (2020). Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions. Analytical Chemistry. Available at: [Link]

  • Ito, Y., et al. (2020). Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions. ResearchGate. Available at: [Link]

  • Tan, Y., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]

  • Williams, D. H., et al. (1971). The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Williams, D. H., et al. (1971). The Use of Deuterium Isotope Effects in Establishing Mass Spectral Fragmentation Mechanisms. RSC Publishing. Available at: [Link]

  • Sreerama, N., et al. (2001). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available at: [Link]

  • Weatherly, C., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Ito, Y., et al. (2020). Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic πinteractions. Kyushu University. Available at: [Link]

  • Kertesz, I., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

  • Points, J. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Available at: [Link]

  • ResearchGate. (2025). Isotope effects in fragmentation. ResearchGate. Available at: [Link]

  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed. Available at: [Link]

  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Clarivate. Available at: [Link]

  • Skyline. (2021). Retention Time shifts using deuterated internal standards. skyline.ms. Available at: [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. Chromatography Forum. Available at: [Link]

  • Wikipedia. Kinetic isotope effect. Wikipedia. Available at: [Link]

  • Soderberg, T. (2014). 13.3: Isotopes in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Crown, S. B., et al. (2012). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering. Available at: [Link]

  • Sun, L., et al. (2015). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis. Available at: [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

Sources

Preventing back-conversion of metabolites during sample prep

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Back-Conversion and Degradation During Sample Preparation

Metabolite back-conversion and degradation are primarily driven by two forces: residual enzymatic activity and chemical instability.[1][2] Our strategy must therefore be twofold: first, to achieve an immediate and complete cessation of all metabolic activity (a process called quenching), and second, to maintain a chemically stable environment throughout extraction and analysis.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter. The key is to diagnose the likely cause and implement a targeted solution.

Observed Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Low levels of high-energy compounds (e.g., ATP, GTP, Acyl-CoAs) 1. Incomplete/Slow Quenching: Enzymes like ATPases and thioesterases remain active, rapidly depleting these molecules.[1][2][3] 2. Chemical Hydrolysis: The thioester bond in Acyl-CoAs is highly susceptible to hydrolysis at non-optimal pH.[4]1. Optimize Quenching: Ensure quenching is the very first step after sample collection. Use pre-chilled solvents (-40°C or colder). For tissues, snap-freezing in liquid nitrogen is the gold standard before homogenization in cold solvent.[5][6] 2. Control pH: For Acyl-CoAs, maintain a slightly acidic pH (4.0-6.8) throughout extraction to minimize chemical hydrolysis.[4]
Artificially high levels of breakdown products (e.g., ADP/AMP, free fatty acids, inorganic phosphate) 1. Residual Enzyme Activity: Phosphatases, lipases, and other hydrolases are active post-lysis.[1] 2. Freeze-Thaw Cycles: Repeated cycles can cause cell lysis and release of degradative enzymes, while also providing the aqueous environment for hydrolysis.[7]1. Add Enzyme Inhibitors: Supplement your extraction buffer with a broad-spectrum phosphatase and protease inhibitor cocktail.[8][9] This provides an extra layer of security against enzymatic degradation. 2. Aliquot Samples: After initial processing, aliquot samples into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[5][7]
Poor reproducibility between replicate samples 1. Variable Quenching Time: Inconsistent delays between sample collection and quenching introduce variability. 2. Temperature Fluctuations: Allowing samples to warm up on the benchtop accelerates both enzymatic and chemical degradation.[1][2] 3. Metabolite Leakage (for cell culture): Using a hypotonic quenching solution (e.g., 100% methanol) can cause cell lysis and leakage of intracellular metabolites.[10][11]1. Standardize Workflow: Use a timer to ensure the duration of each step is identical for every sample. 2. Maintain Cold Chain: Work in a cold room or keep all samples, tubes, and solutions on dry ice or a pre-chilled aluminum block throughout the entire process.[2] 3. Use Buffered/Isotonic Quenching: For cell cultures, use a buffered cold solvent (e.g., 60% methanol with 70mM HEPES) to maintain osmotic balance and prevent leakage.[11]
Loss of specific metabolite classes (e.g., catechols, thiols) Oxidation: These compounds are sensitive to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[4]1. Work Under Inert Gas: If possible, perform extraction steps under a stream of nitrogen or argon. 2. Add Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) to your extraction solvent, particularly when analyzing lipids or other oxidation-prone molecules.[12]
Frequently Asked Questions (FAQs)
Q1: What is metabolic quenching and why is it the most critical step?

A: Quenching is the process of rapidly and completely halting all enzymatic reactions in a biological sample to preserve a "snapshot" of the metabolome at the moment of collection.[6][10] Metabolites like ATP can have turnover rates of less than a second, so any delay allows the metabolic profile to change significantly from its original state.[3][13] An ideal quenching process stops metabolism instantly without causing cellular damage that could lead to metabolite leakage.[11]

Q2: Cold methanol vs. snap-freezing in liquid nitrogen: Which is better?

A: Both are excellent methods, but their application depends on the sample type.

  • Snap-freezing in Liquid Nitrogen: This is the preferred method for tissues and solid samples.[5] It provides the most rapid temperature drop, vitrifying the sample and instantly stopping all enzymatic activity. The frozen tissue is then typically homogenized in a cold solvent for extraction.

  • Cold Solvent Quenching (-40°C to -80°C): This is ideal for liquid cultures (bacteria, yeast) and adherent cell cultures.[13][14] The cold solvent (e.g., 60-80% methanol) simultaneously chills the sample and denatures enzymes.[1] It is often faster to implement for liquid samples than a filtration step followed by freezing.

The key principle is speed and achieving a temperature that inactivates enzymes.

Q3: Can I just use an acid like perchloric acid (PCA) or trichloroacetic acid (TCA) to stop everything?

A: Yes, strong acids are very effective at denaturing proteins and quenching metabolism.[15][16] This method is widely used. However, it has a critical trade-off: the resulting acidic environment can cause the degradation of certain acid-labile metabolites.[17] If you use an acid precipitation method, it is often necessary to neutralize the extract with a base (like ammonium bicarbonate) afterward to prevent acid-catalyzed hydrolysis during storage and analysis.[15][17]

Q4: Are phosphatase inhibitors really necessary for metabolite analysis?

A: They are highly recommended, especially if you are studying phosphorylated metabolites (e.g., nucleotides, sugar phosphates). Upon cell lysis, phosphatases are released and can rapidly dephosphorylate these key metabolites, leading to artificially low measurements of the parent compound and high levels of the dephosphorylated product.[9] Using inhibitors like sodium fluoride or sodium orthovanadate provides a crucial layer of protection to preserve the true phosphorylation state of your sample.[9][18]

Q5: What is chemical derivatization and how does it prevent back-conversion?

A: Derivatization is a chemical reaction that modifies a metabolite, often by converting a reactive functional group into a more stable one.[17] For example, trimethylsilylation is commonly used before Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This process replaces active hydrogens on groups like -OH, -NH2, and -SH with a stable trimethylsilyl (TMS) group. This not only prevents degradation and unwanted reactions during analysis but also increases the volatility of the metabolite, which is a requirement for GC-MS.[17][19]

Core Experimental Protocols

These protocols are designed as self-validating systems. Always include Quality Control (QC) samples (e.g., a pooled sample created from a small aliquot of each experimental sample) to monitor the stability and reproducibility of the entire process.

Protocol 1: Cold Solvent Quenching and Extraction for Adherent Mammalian Cells

This protocol is designed to minimize metabolite leakage and ensure rapid inactivation of enzymes.

  • Preparation: Prepare quenching solution (80% LC-MS grade methanol in water) and extraction solvent (quenching solution supplemented with a commercial phosphatase inhibitor cocktail). Pre-chill both solutions to -80°C. Place a metal block on dry ice.

  • Quenching: Aspirate the cell culture medium as quickly as possible. Immediately place the culture dish on the pre-chilled metal block.

  • Add 1 mL of the -80°C quenching solution to the dish to wash the cells and remove residual media. Aspirate immediately.

  • Extraction: Immediately add 1 mL of the -80°C extraction solvent (with inhibitors) to the dish.

  • Incubate the dish at -80°C for 15 minutes to ensure complete protein precipitation.

  • Harvesting: Place the dish back on the dry ice block. Use a pre-chilled cell scraper to scrape the cells into the extraction solvent.

  • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Final Sample: Transfer the supernatant (which contains the metabolites) to a new labeled tube. Store immediately at -80°C or proceed to analysis.

Workflow Diagram: Preventing Metabolite Alteration

G cluster_prep Phase 1: Rapid Inactivation cluster_process Phase 2: Stable Extraction cluster_analysis Phase 3: Analysis & Storage Sample Biological Sample (Tissue, Cells, Biofluid) Quench QUENCHING (Metabolic Arrest) Sample->Quench < 1 second Extraction Extraction (Cold Solvent + Inhibitors) Quench->Extraction Maintain T < 4°C Quench_exp Goal: Instantly stop all enzymatic reactions. Methods: Liquid N2, Cold (-80°C) Solvents. Quench->Quench_exp Centrifuge Clarification (Centrifugation at 4°C) Extraction->Centrifuge Extraction_exp Goal: Maintain stability. Methods: Low Temp, Optimal pH, Inhibitors. Extraction->Extraction_exp Supernatant Metabolite Extract Centrifuge->Supernatant Storage Storage at -80°C Supernatant->Storage Analysis LC-MS / GC-MS / NMR Supernatant->Analysis

Caption: Workflow for preserving metabolite integrity from sample to analysis.

Understanding the Mechanisms of Back-Conversion

To effectively prevent back-conversion, it's essential to understand the chemical logic behind it. The diagram below illustrates two common pathways of metabolite degradation that can occur during sample prep if not properly controlled.

Diagram: Key Degradation Pathways

G cluster_phosphatase Phosphatase Activity (Enzymatic) cluster_hydrolysis Thioester Hydrolysis (Chemical) ATP ATP (High Energy) ADP ADP + Pi (Lower Energy) ATP->ADP ATPase / Phosphatase AcylCoA Acyl-CoA (Metabolically Active) FFA Free Fatty Acid + CoA (Breakdown Products) AcylCoA->FFA Incorrect pH / High Temp Quench Rapid Quenching & Low Temperature Quench->ATP PREVENTS Quench->AcylCoA PREVENTS Inhibitors Phosphatase Inhibitors Inhibitors->ATP PREVENTS pH_Control Optimal pH Control (e.g., 4.0-6.8) pH_Control->AcylCoA PREVENTS

Caption: Mechanisms of metabolite degradation and key prevention strategies.

By understanding these specific failure modes, you can proactively design your sample preparation workflow to protect against them, ensuring the data you generate is a true and accurate representation of the biological system under investigation.

References
  • Lu, W., & Rabinowitz, J. D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277–304. [Link][17]

  • Zhang, T., et al. (2020). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. RSC Advances, 10(39), 23267-23275. [Link][20]

  • Zelena, E., et al. (2022). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 12(8), 701. [Link][1]

  • Canelas, A. B., et al. (2018). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Metabolites, 8(3), 43. [Link][14]

  • Trivedi, D. K., et al. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. Metabolites, 8(4), 69. [Link][11]

  • Barbas, C., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 229. [Link][5]

  • Lu, W., & Rabinowitz, J. D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate. [Link][15]

  • Tiong, A., & Bolic, M. (2015). Extraction parameters for metabolomics from cell extracts. Bioanalysis, 7(2), 221-231. [Link][21]

  • Li, L., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au, 3(7), 1956-1965. [Link][6]

  • Wang, L., et al. (2019). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Applied and Environmental Microbiology, 85(15), e00652-19. [Link][3]

  • Lu, W., & Rabinowitz, J. D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. eScholarship, University of California. [Link][13]

  • Begou, O., et al. (2017). Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link][19]

  • Ulmer, C. Z., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids, 55(3), 235-247. [Link][12]

  • Hor, M., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Processes, 10(2), 389. [Link][22]

  • Touaibia, M., & Jean-François, J. (2011). Considerations of Sample Preparation for Metabolomics Investigation. Sample Preparation in Biological Mass Spectrometry, 51-69. [Link][16]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. MetwareBio. [Link][7]

  • Cohen, P. T. (2002). Use of protein phosphatase inhibitors. Methods in Enzymology, 345, 369-374. [Link][18]

Sources

Technical Support Center: Improving Recovery of Trimebutine Metabolites from Plasma

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support guide for the bioanalysis of Trimebutine and its metabolites. As a spasmolytic agent used for functional gastrointestinal disorders, accurate quantification of Trimebutine and its active metabolites in plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][2] However, researchers often face challenges in achieving consistent and high recovery rates for its diverse range of metabolites due to their varying physicochemical properties.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios. It is designed to provide researchers, scientists, and drug development professionals with the expert insights and actionable protocols needed to overcome common hurdles in sample preparation and analysis. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Part 1: Understanding Trimebutine Metabolism

Before troubleshooting recovery issues, it's essential to understand the metabolic fate of Trimebutine. After oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver.[1][3] The primary metabolic pathways include N-demethylation, ester hydrolysis, and conjugation.[1][4][5]

The key metabolites of interest are:

  • N-monodesmethyltrimebutine (nor-trimebutine): The main active metabolite, formed via Phase I N-demethylation.[1][3] It is pharmacologically active and crucial for efficacy assessment.[6][7]

  • N-didesmethyltrimebutine: A secondary metabolite from further demethylation.[1][8]

  • Glucuronide and Sulfate Conjugates: Phase II metabolites that are significantly more polar (water-soluble) than the parent drug, facilitating renal excretion.[1][9]

The challenge lies in developing a single extraction method that can efficiently recover both the relatively nonpolar parent drug and its demethylated metabolites, alongside the highly polar conjugated metabolites.

Trimebutine_Metabolism Trimebutine Trimebutine Nor_TMB N-desmethyltrimebutine (nor-trimebutine) [Active] Trimebutine->Nor_TMB Phase I (N-demethylation) Conjugates Glucuronide/Sulfate Conjugates [Highly Polar] Trimebutine->Conjugates Phase II (Conjugation) Di_Nor_TMB N-didesmethyltrimebutine Nor_TMB->Di_Nor_TMB Phase I (N-demethylation) Nor_TMB->Conjugates Phase II (Conjugation)

Caption: Simplified metabolic pathway of Trimebutine.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for Trimebutine and its metabolites?

There is no single "best" technique; the optimal choice depends on the specific metabolites you are targeting, the required sensitivity, and the analytical instrument (e.g., HPLC-UV, LC-MS/MS).

Here is a comparative summary:

TechniqueSelectivityTypical RecoverySpeedCostPrimary ChallengeBest For...
Protein Precipitation (PPT) LowModerate-HighVery FastLowHigh Matrix Effects[10][11]Rapid screening; high-throughput analysis where matrix effects can be managed.
Liquid-Liquid Extraction (LLE) ModerateHighModerateLow-ModerateEmulsion formation; pH optimization required.[12]Parent drug and less polar metabolites (e.g., nor-trimebutine).[13][14]
Solid-Phase Extraction (SPE) HighVery HighSlowHighMethod development can be complex.[15]Simultaneous analysis of polar and nonpolar metabolites; high sensitivity required.

Expert Insight: For comprehensive pharmacokinetic studies requiring the quantification of both parent Trimebutine and its polar glucuronide conjugates, Solid-Phase Extraction (SPE) is generally the most robust and reliable method, as it provides the cleanest extracts and minimizes ion suppression in LC-MS/MS analysis.[15][16]

Q2: I'm seeing low and inconsistent recovery. What is the most common culprit?

The most common issue is a mismatch between the extraction technique and the physicochemical properties of the target metabolite(s). Specifically, trying to extract highly polar metabolites (like glucuronides) with a method optimized for nonpolar compounds (like standard LLE or reversed-phase SPE) will result in poor recovery.[17][18] Another major factor is the matrix effect , where co-extracted endogenous components from plasma suppress or enhance the analyte signal during ionization in an LC-MS/MS source.[10][11][19]

Q3: My recovery for nor-trimebutine is acceptable, but I can't detect the glucuronide metabolite. Why?

This is a classic polarity problem. Nor-trimebutine is moderately nonpolar and extracts well into organic solvents used in LLE or retains well on C18 SPE cartridges.[13][20] However, Trimebutine glucuronide is very polar. It will not partition effectively into common LLE solvents (like methyl tert-butyl ether or ethyl acetate) and will elute in the loading or wash steps of a standard reversed-phase SPE protocol.[15] To recover the glucuronide, you need a different strategy.

Part 3: Troubleshooting Guide - Specific Scenarios

Scenario 1: Low Recovery with Protein Precipitation (PPT)

Q: I used acetonitrile (ACN) for protein precipitation, but my recovery for Trimebutine is below 70%. What's going wrong?

A: Potential Causes & Solutions:

  • Analyte Co-precipitation: The analyte can get trapped within the precipitated protein pellet, leading to significant loss.[21]

    • Solution 1: Optimize Solvent-to-Plasma Ratio. A standard 3:1 ratio of ACN to plasma is common, but increasing this to 4:1 or 5:1 can sometimes improve recovery by ensuring more complete protein denaturation.[22]

    • Solution 2: Change the Organic Solvent. Methanol is generally a stronger solvent for polar compounds than ACN. While ACN often yields cleaner supernatants, methanol might improve recovery for more polar metabolites.[23] However, be aware that methanol is less efficient at precipitating lipids, which can lead to other issues.[21][22]

    • Solution 3: Acidify the Solvent. Adding a small amount of acid (e.g., 0.1-1% formic acid) to the precipitation solvent can improve the recovery of basic compounds like Trimebutine by ensuring they are in their ionized, more soluble state.

  • Incomplete Precipitation: If precipitation is not complete, the remaining soluble proteins can interfere with analysis.[21]

    • Solution: Incubation and Centrifugation. Ensure thorough vortexing after adding the solvent.[21] Incubating the samples at a low temperature (e.g., -20°C for 20 minutes) can enhance protein precipitation.[21] Also, ensure your centrifugation is adequate (e.g., >14,000 x g for 10-15 minutes at 4°C).[21]

Scenario 2: Low Recovery with Liquid-Liquid Extraction (LLE)

Q: I am performing an LLE with methyl tert-butyl ether (MTBE) but the recovery of nor-trimebutine is inconsistent. How can I improve this?

A: Potential Causes & Solutions:

  • Incorrect pH: LLE is highly dependent on the ionization state of the analyte. Trimebutine and its demethylated metabolites are basic. To ensure they are in their neutral, non-ionized form for efficient extraction into an organic solvent, the pH of the aqueous plasma sample must be adjusted to be at least 2 pH units above their pKa.[24][25]

    • Solution: pH Adjustment. Before extraction, add a basic buffer (e.g., sodium carbonate or ammonium hydroxide) to the plasma sample to raise the pH to >9.5. This will neutralize the amine groups, making the molecules less polar and more likely to partition into the MTBE.[24]

  • Emulsion Formation: Vigorous mixing can create an emulsion layer between the aqueous and organic phases, trapping the analyte and making phase separation difficult.

    • Solution 1: Gentler Mixing. Instead of vigorous vortexing, use gentle rocking or inversion for several minutes.

    • Solution 2: "Salting Out". Adding a salt like sodium chloride or ammonium sulfate to the aqueous phase can increase its polarity and help break up emulsions.

    • Solution 3: Centrifugation. Centrifuging the sample after mixing can help compact the interface and separate the layers.

LLE_Troubleshooting Start Low LLE Recovery Check_pH Is sample pH > 2 units above analyte pKa? Start->Check_pH Adjust_pH Adjust pH with basic buffer (e.g., Na2CO3) to pH > 9.5 Check_pH->Adjust_pH No Check_Emulsion Is an emulsion forming? Check_pH->Check_Emulsion Yes Adjust_pH->Check_Emulsion Mix_Gently Use gentle inversion; add salt; centrifuge Check_Emulsion->Mix_Gently Yes Success Improved Recovery Check_Emulsion->Success No Mix_Gently->Success SPE_Workflow cluster_0 Mixed-Mode SPE Protocol Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load (Acidified Plasma) Equilibrate->Load Wash1 4. Wash 1 (Acidic Buffer) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (Basic Methanol) Wash2->Elute Analyze 7. Evaporate & Reconstitute for LC-MS Elute->Analyze

Caption: General workflow for Mixed-Mode SPE.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Liang, Y., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem. Retrieved from [Link]

  • Xing, J., & Song, D. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Lavit, M., et al. (1997). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung. Retrieved from [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • DeepDyve. (n.d.). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Retrieved from [Link]

  • Franklin, M. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Lavit, M., et al. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Academia.edu. Retrieved from [Link]

  • van Deursen, R., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimebutine. Retrieved from [Link]

  • AACC. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]

  • Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Trimebutine Maleate? Retrieved from [Link]

  • Kojima, M., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Legal Medicine. Retrieved from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Al-Tannak, N., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

  • Dolan, J. W. (2002). Troubleshooting. LCGC North America. Retrieved from [Link]

  • Miura, Y., et al. (1988). [Metabolism of trimebutine maleate, a gastrointestinal tract motility regulator in rats and mice: characterization and quantification of metabolites in urine, bile and plasma]. Yakugaku Zasshi. Retrieved from [Link]

  • LCGC International. (2021). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Delanghe, J. R., et al. (2004). Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature. Annals of Clinical Biochemistry. Retrieved from [Link]

  • ResearchGate. (2016). Why Immuno-precipitation of a protein from plasma samples gives high background in western blot? Retrieved from [Link]

  • ResearchGate. (2017). Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Chromatography Forum. (2006). justification of lower recovery. Retrieved from [Link]

  • Kamal, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites. Retrieved from [Link]

  • Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Retrieved from [Link]

  • Wishart, D. (2018). Recovering the metabolome. SlideServe. Retrieved from [Link]

  • Khodadoust, S., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]

  • Ivanisevic, J., et al. (2011). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2016). Pharmacology & Toxicology. Retrieved from [Link]

  • Al-Shorbagy, M. Y., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules. Retrieved from [Link]

  • ResearchGate. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Iwasaki, K., et al. (1988). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Journal of Pharmacobio-Dynamics. Retrieved from [Link]

  • Shinka, T., et al. (2007). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. The Indian Journal of Clinical Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction recovery results of the studied drugs in spiked human plasma... Retrieved from [Link]

  • Roman, F. J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Bioanalytical Method Validation: A Case Study with N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method, using the quantification of N,N-Didesmethyl Trimebutine with its stable isotope-labeled (SIL) internal standard, N,N-Didesmethyl Trimebutine-d5, as a practical case study. The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose, ensuring the quality and consistency of data that support critical drug development and regulatory decisions.[1][2][4] This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays.

Part 1: The Cornerstone of Quantitative Bioanalysis: The Internal Standard

In quantitative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an Internal Standard (IS) is indispensable. Its primary role is to correct for the variability inherent in sample preparation and the analytical process itself.[5] The IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a reference to which the analyte's response is compared.

Comparison: Stable Isotope-Labeled (SIL) vs. Structural Analog Internal Standards

The choice of IS is one of the most critical decisions in method development. While structural analogs were once common, the industry gold standard is now the SIL IS. N,N-Didesmethyl Trimebutine-d5 is a prime example of a SIL IS, where five hydrogen atoms are replaced by deuterium.

FeatureStable Isotope-Labeled (SIL) IS (e.g., N,N-Didesmethyl Trimebutine-d5)Structural Analog IS
Chromatography Co-elutes with the analyte due to nearly identical physicochemical properties.[6]May have a different retention time, making it less effective at correcting for matrix effects that occur at the specific analyte elution time.[7][8]
Ionization Experiences the same degree of ionization suppression or enhancement as the analyte.[9][10]May have a different ionization efficiency, leading to inadequate compensation for matrix effects.[7]
Extraction Recovery Mimics the analyte's recovery during sample preparation.Recovery can differ significantly from the analyte.
Overall Reliability Considered the most effective way to compensate for matrix effects and other analytical variabilities, leading to higher accuracy and precision.[9][11][12]Can be used if a SIL IS is unavailable but requires more rigorous validation to prove its suitability and may mask assay problems.[7][8]

Causality: The superiority of a SIL IS stems from its near-identical chemical and physical properties to the analyte.[10][12] This ensures that any factor affecting the analyte during extraction, chromatography, or ionization—such as loss during a liquid-liquid extraction, or signal suppression from co-eluting matrix components—will affect the SIL IS to the same degree.[9][10][13] The ratio of the analyte peak area to the IS peak area thus remains constant, providing a highly accurate and precise measurement even with sample-to-sample variations.

Part 2: Designing the LC-MS/MS Method

A robust method begins with meticulous development, defining the procedures and conditions for quantifying the analyte before formal validation begins.[1][4]

Sample Preparation: A Comparison of Techniques

The goal of sample preparation is to extract the analyte and IS from the biological matrix (e.g., plasma) while removing interferences like proteins and phospholipids that can cause matrix effects.[14][15][16]

TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple technique where an organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[17][18][19]Fast, inexpensive, and requires little method development.[19]Less clean; phospholipids and other endogenous components remain, which can cause significant matrix effects and reduce column lifetime.[19]
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[17][18][19]Provides a cleaner extract than PPT by removing salts and phospholipids.[19]Can be difficult to automate, is more time-consuming, and may have variable recovery.[19]
Solid-Phase Extraction (SPE) Analytes are selectively retained on a solid sorbent, while interferences are washed away. The analytes are then eluted with a different solvent.[17][18][20]Offers the cleanest extracts, high recovery, and can be automated. Highly selective.Most expensive and requires the most method development.

Experimental Choice: For the analysis of N,N-Didesmethyl Trimebutine, LLE or SPE is generally preferred over PPT. While a published method for trimebutine and its metabolites successfully used LLE[21][22], SPE often provides the highest level of cleanliness, which is crucial for minimizing matrix effects and ensuring long-term method robustness.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Reversed-phase chromatography on a C18 column is a common starting point. A gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical. The acid improves peak shape and promotes protonation for positive mode electrospray ionization (ESI).

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for both the analyte and the IS. For N,N-Didesmethyl Trimebutine and its d5-IS, these transitions would be determined by infusing the standards into the mass spectrometer to find the most stable and intense fragments.

Part 3: The Validation Protocol: A Self-Validating System

Full method validation is essential to demonstrate that the assay is suitable for its intended purpose.[1][4][23] The following experiments must be performed with predefined acceptance criteria based on regulatory guidelines.[1][3]

Overall Workflow Diagram

Caption: Workflow for bioanalytical method validation.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[24][25]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (i.e., six different individuals).

    • Analyze blank matrix samples spiked only with the IS.

    • Analyze a Lower Limit of Quantification (LLOQ) sample.

  • Acceptance Criteria:

    • The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.

Linearity and Range
  • Objective: To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte over a specific range.[25][26]

  • Protocol:

    • Prepare a set of calibration standards (at least 6-8 non-zero levels) by spiking blank matrix with known concentrations of the analyte. The range must cover the expected concentrations in study samples.

    • Analyze the calibration curve in at least three separate runs.

    • Plot the peak area ratio (analyte/IS) versus the nominal concentration and perform a linear regression, typically with a 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[26][27]

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (within 80% of the Upper Limit of Quantification, ULOQ).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze at least three separate runs on different days with five replicates of each QC level per run.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration must be within ±15% of the nominal value for all QCs, except for the LLOQ, which must be within ±20%.[21][22]

    • Precision: The coefficient of variation (%CV) must not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.[21][22]

Matrix Effect
  • Objective: To assess the suppression or enhancement of ionization caused by co-eluting matrix components.[14][15][28] This is a critical test for LC-MS/MS methods.

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and IS at Low and High QC concentrations (Set A).

    • Prepare neat solutions of the analyte and IS in reconstitution solvent at the same concentrations (Set B).

    • Calculate the matrix factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria:

    • The %CV of the IS-normalized matrix factor across the different sources should not be greater than 15%.[1]

Stability
  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol:

    • Analyze Low and High QC samples after exposing them to specific conditions and compare the results to freshly prepared QCs.

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Kept at room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study samples will be stored.

    • Stock Solution Stability: Stability of analyte and IS stock solutions at room temperature and refrigerated conditions.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Part 4: Data Summary and Interpretation

All quantitative data from the validation experiments should be summarized in clear, concise tables for easy review and inclusion in regulatory submissions.

Example Validation Summary Table
Validation ParameterQC LevelAcceptance CriteriaResult (Hypothetical)Pass/Fail
Intra-Day Precision LQC (5 ng/mL)%CV ≤ 15%4.8%Pass
MQC (50 ng/mL)%CV ≤ 15%3.5%Pass
HQC (80 ng/mL)%CV ≤ 15%2.9%Pass
Intra-Day Accuracy LQC (5 ng/mL)Bias ±15%+5.2%Pass
MQC (50 ng/mL)Bias ±15%-2.1%Pass
HQC (80 ng/mL)Bias ±15%+1.8%Pass
Inter-Day Precision LQC (5 ng/mL)%CV ≤ 15%6.2%Pass
MQC (50 ng/mL)%CV ≤ 15%5.1%Pass
HQC (80 ng/mL)%CV ≤ 15%4.5%Pass
Inter-Day Accuracy LQC (5 ng/mL)Bias ±15%+7.3%Pass
MQC (50 ng/mL)Bias ±15%-0.5%Pass
HQC (80 ng/mL)Bias ±15%+3.4%Pass
Matrix Effect LQC & HQCIS-Norm. MF %CV ≤ 15%8.9%Pass
Stability (Freeze-Thaw) LQC & HQCBias ±15%-6.5% (LQC), -4.2% (HQC)Pass

Conclusion

Validating a bioanalytical method is a rigorous, multi-faceted process that is foundational to the integrity of pharmacokinetic and other studies in drug development.[1][29] By systematically evaluating parameters from selectivity to stability, scientists can ensure their method is robust, reliable, and fit for purpose. The use of a stable isotope-labeled internal standard, such as N,N-Didesmethyl Trimebutine-d5, is a critical best practice that significantly enhances data quality by effectively compensating for the inherent variability of bioanalysis, particularly when using LC-MS/MS.[6][11] Adherence to the principles and protocols outlined in this guide and in global regulatory documents will ensure that the generated data are of the highest quality and can withstand scientific and regulatory scrutiny.

References

  • Vertex AI Search. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. 2022. Available from: [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. 2011. Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. NIH National Library of Medicine. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2020. Available from: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • DOCX. Bioanalytical samples preparation. Available from: [Link]

  • Li, W., Luo, X., Li, J., Ling, D., & Chen, Y. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 259-267. Available from: [Link]

  • CELERION. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • EPTRI. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025. Available from: [Link]

  • International Council for Harmonisation. ICH M10 Bioanalytical method validation and study sample analysis. 2022. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Bioanalysis Zone. ICH M10 guideline on bioanalytical method validation and study sample analysis. 2024. Available from: [Link]

  • World Health Organization. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. 2023. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. 2018. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2001. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available from: [Link]

  • Qin, Y., Zhao, H., Zhang, H., Li, X., Wang, Y., & Li, J. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. Available from: [Link]

  • Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • Dulaurent, S., El Balkhi, S., Bretaudeau Deguigne, M., Lhermitte, M., & Gaulier, J. M. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720-725. Available from: [Link]

  • Semantic Scholar. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Available from: [Link]

  • Ben-Jebria, A. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115647. Available from: [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation. Available from: [Link]

  • ResearchGate. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. 2025. Available from: [Link]

  • Semantic Scholar. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 2025. Available from: [Link]

  • Slideshare. Bioanalytical method validation emea. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]

  • Phenomenex. Sample Preparation Techniques for Precision in Analysis. 2025. Available from: [Link]

  • Singh, S., & Kumar, V. (2014). Bioanalytical method validation: An updated review. NIH National Library of Medicine. Available from: [Link]

  • Taleuzzaman, M., Gilani, S. J., Ali, S., Hafeez, A., & Nagarajan, K. (2015). Bio-Analytical Method Validation-A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1053. Available from: [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 2014. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025. Available from: [Link]

  • Phenomenex. SAMPLE PREPARATION. Available from: [Link]

  • Bioanalysis Zone. Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. 2016. Available from: [Link]

  • American Laboratory. A Simplified Approach to Bioanalytical Sample Preparation. 2015. Available from: [Link]

  • Dulaurent, S., El Balkhi, S., Bretaudeau Deguigne, M., Lhermitte, M., & Gaulier, J. M. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. SciSpace. Available from: [Link]

  • Ranger, M., Levesque, A., & Furtado, M. (2013). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. ResearchGate. Available from: [Link]

  • ResearchGate. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. 2025. Available from: [Link]

Sources

Navigating Bioanalysis of Trimebutine: A Comparative Guide to Deuterated and Non-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic (PK) and bioequivalence (BE) studies, the precise quantification of drug molecules in complex biological matrices is paramount. For a compound like Trimebutine, a non-competitive spasmolytic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for establishing its therapeutic window and ensuring patient safety.[1] This guide provides an in-depth comparison of two common approaches for internal standardization in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of Trimebutine: the use of a deuterated internal standard (IS) versus a non-labeled (structural analog) IS.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation, ultimately empowering you to make an informed decision for your bioanalytical method development.

The Central Role of Internal Standards in LC-MS/MS Bioanalysis

LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] However, the technique is not without its challenges. Variability can be introduced at multiple stages of the analytical workflow, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), chromatographic separation, and mass spectrometric detection.[2][3]

The primary function of an internal standard is to normalize for this variability, thereby improving the accuracy and precision of the quantitative results.[3] An ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.

The Contenders: Deuterated vs. Non-Labeled Internal Standards

The choice of an internal standard generally falls into two categories: a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version, or a structurally similar but non-labeled compound.

  • Deuterated Internal Standards: These are molecules in which one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[4] This substitution results in a compound with a higher mass but nearly identical physicochemical properties to the parent analyte.[4][5]

  • Non-Labeled Internal Standards: Also known as structural analogs, these are compounds that are chemically similar to the analyte but not isotopically labeled. The selection of a suitable analog is crucial, as its behavior during sample processing and analysis should closely mimic that of the target analyte.[6]

Head-to-Head Comparison: A Data-Driven Approach

To objectively compare the performance of deuterated and non-labeled internal standards for Trimebutine analysis, we will consider a hypothetical but realistic experimental dataset. The following sections will outline the experimental design and present comparative data for key validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of Trimebutine in human plasma.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample add_is Add Internal Standard (Deuterated or Non-Labeled) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Bioanalytical workflow for Trimebutine quantification.

Key Performance Metrics: A Tabular Comparison

The following table summarizes the expected performance of a deuterated versus a non-labeled internal standard for the bioanalysis of Trimebutine based on typical validation experiments.

Validation Parameter Deuterated IS (Trimebutine-d6) Non-Labeled IS (Structural Analog) Rationale for Performance Difference
Calibration Curve (r²) > 0.998> 0.995The deuterated IS co-elutes and experiences identical ionization effects as the analyte, leading to a more consistent analyte/IS response ratio across the concentration range.[5][10]
Precision (%CV) < 5%< 10%The near-identical chemical properties of the deuterated IS allow for better correction of variations during sample preparation and injection.[10]
Accuracy (%Bias) ± 5%± 10%The deuterated IS more effectively compensates for matrix effects and recovery inconsistencies, resulting in higher accuracy.[4][10]
Matrix Effect (%CV) < 10%< 20%As the deuterated IS has the same retention time and ionization characteristics, it effectively tracks and corrects for ion suppression or enhancement caused by matrix components.[11][12][13]
Recovery (%CV) < 10%< 15%The deuterated IS exhibits nearly identical extraction recovery to the analyte, leading to more consistent results across different samples and batches.

The Underlying Science: Why Deuterated Standards Excel

The superior performance of deuterated internal standards stems from the principles of isotope dilution mass spectrometry. By introducing a known quantity of a stable isotope-labeled version of the analyte into the sample at the earliest stage, any subsequent sample loss or variation in instrument response will affect both the analyte and the IS to the same extent.[10] The ratio of the analyte to the IS remains constant, allowing for highly accurate and precise quantification.

In contrast, while a well-chosen structural analog can provide acceptable results, it will never perfectly mimic the behavior of the analyte.[6] Differences in polarity, pKa, and other physicochemical properties can lead to variations in extraction efficiency, chromatographic retention, and ionization efficiency, particularly in the presence of complex biological matrices.[6] This can result in greater variability and a higher potential for inaccurate results.

The Challenge of Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[12][13] A deuterated internal standard is the most effective tool to combat this phenomenon.[11] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. The analyte/IS ratio therefore remains unaffected, leading to reliable quantification even in "dirty" or complex matrices.

A non-labeled IS, however, will likely have a different retention time than the analyte. If the matrix effect is not uniform across the chromatographic peak, the analyte and the IS will be affected differently, leading to inaccurate results.[14][15]

cluster_0 Deuterated IS cluster_1 Non-Labeled IS deuterated Co-elution Analyte and Deuterated IS experience identical matrix effects non_labeled Different Retention Times Analyte and Non-Labeled IS experience different matrix effects

Caption: Impact of matrix effects on different internal standards.

Practical Considerations and Potential Pitfalls

While deuterated internal standards are generally the preferred choice, there are some practical considerations to keep in mind:

  • Cost and Availability: Custom synthesis of deuterated standards can be more expensive and time-consuming than sourcing a suitable structural analog.[6][16]

  • Isotopic Purity: The deuterated standard should have high isotopic purity to avoid any contribution to the analyte signal.

  • Stability of the Label: The deuterium label must be placed on a chemically stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[5]

  • Chromatographic Resolution: In some rare cases, deuterium labeling can lead to a slight shift in retention time, which could potentially compromise the ability to correct for matrix effects if the shift is significant.[14]

Conclusion and Recommendations

For the bioanalysis of Trimebutine, the use of a deuterated internal standard is strongly recommended to achieve the highest level of accuracy, precision, and robustness. The ability of a deuterated IS to effectively compensate for variability in sample preparation, chromatographic performance, and matrix effects makes it the superior choice for regulated bioanalysis where data integrity is paramount.

While a non-labeled internal standard may be a viable option for early-stage discovery or research applications where the highest level of accuracy is not required, its limitations in correcting for matrix effects and potential for greater variability should be carefully considered.

Ultimately, the choice of internal standard will depend on the specific requirements of the study, the available resources, and the desired level of data quality. However, for pivotal pharmacokinetic and bioequivalence studies that will be submitted to regulatory agencies, the investment in a high-quality deuterated internal standard is a critical step in ensuring the success of the program.

Experimental Protocols

Stock Solution Preparation
  • Accurately weigh approximately 1 mg of Trimebutine, Trimebutine-d6, and the non-labeled IS into separate volumetric flasks.

  • Dissolve the compounds in methanol to a final concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution of the stock solutions with methanol:water (50:50, v/v).

Calibration Standard and Quality Control (QC) Sample Preparation
  • Prepare calibration standards by spiking appropriate amounts of the Trimebutine working solution into blank human plasma to achieve final concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Extraction
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (either Trimebutine-d6 or the non-labeled IS).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Trimebutine and the IS from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Optimized transitions for Trimebutine, Trimebutine-d6, and the non-labeled IS.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • PubMed. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Retrieved from [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]

  • Latin American Journal of Pharmacy. (2011). Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers and its Comparison with Other Populations. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Semantic Scholar. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Retrieved from [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

  • PubMed. (2011). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. Retrieved from [Link]

  • National Institutes of Health. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • PubMed. (2014). Safety, tolerability and pharmacokinetics of trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) in a randomized phase I integrated design study: single and multiple ascending doses and effect of food in healthy volunteers. Retrieved from [Link]

  • Pharmacology & Toxicology. (n.d.). Pharmacokinetics of Trimebutine and Simethicone with and without Alpha-D-Galactosidase in Healthy Indian Subjects. Retrieved from [Link]

  • ScienceDirect. (2015). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • PubMed. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • Journal of Neonatal Surgery. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug from discovery to market is paved with rigorous testing and validation. For a compound like Trimebutine, an antispasmodic agent used for treating irritable bowel syndrome, the ability to accurately and reliably measure its concentration in biological matrices is paramount. This guide provides an in-depth comparison of bioanalytical methods for Trimebutine and delves into the critical process of cross-validation, ensuring data integrity across different analytical platforms and laboratories.

The Imperative of Robust Bioanalysis in Trimebutine Development

Trimebutine's efficacy and safety are established through pharmacokinetic (PK) and toxicokinetic (TK) studies, which rely on precise quantification of the parent drug and its metabolites in biological samples. The choice of bioanalytical method can significantly impact the quality and reliability of these studies. This guide will explore and compare high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS), two commonly employed techniques for Trimebutine analysis.

Principles of Bioanalytical Method Cross-Validation

Cross-validation is a critical regulatory requirement designed to ensure the consistency and reliability of bioanalytical data when a method is transferred between laboratories or when different methods are used to generate data for the same study.[1][2] The International Council for Harmonisation (ICH) M10 guideline underscores the importance of assessing bias between methods to ensure data can be combined or compared with confidence.[3]

The primary objective of cross-validation is to demonstrate that two distinct analytical methods or the same method in two different laboratories can produce comparable results for the same set of samples. This process typically involves analyzing the same set of quality control (QC) samples and incurred study samples with both methods or in both laboratories.[2] Statistical assessments, such as the Bland-Altman plot and Deming regression, are often employed to evaluate the agreement between the two sets of data.[2]

Caption: Workflow for Bioanalytical Method Validation and Cross-Validation.

Comparative Analysis of Validated Bioanalytical Methods for Trimebutine

The selection of a bioanalytical method is a balance of sensitivity, selectivity, speed, and cost. Below is a comparison of published methods for the determination of Trimebutine and its metabolites in human plasma.

ParameterHPLC-UV MethodLC-MS/MS Method 1LC-MS/MS Method 2
Analyte(s) Trimebutine & Desmethyl-trimebutineTrimebutine & N-mono-desmethyltrimebutineTrimebutine maleate, N-didemethyltrimebutine & 3,4,5-trimethoxybenzoic acid
Linearity Range 20 - 5000 ng/mL[4]10 - 1000 ng/mL[5][6][7]0.5 - 500 ng/mL (Trimebutine & APB), 50 - 50000 ng/mL (TMBA)[8][9]
Lower Limit of Quantitation (LLOQ) 20 ng/mL[4]10 ng/mL[5][7]0.5 ng/mL (Trimebutine & APB), 50 ng/mL (TMBA)[8][9]
Accuracy Within 15%[4]90.0 - 98.5%[5][6][7]85 - 115%[8][9]
Precision (Intra- & Inter-day) < 15%[4]< 8.7%[5][6][7]< 15%[8][9]
Recovery ~90%[4]Not explicitly stated102.4% (Trimebutine), 100.9% (APB), 92.7% (TMBA)[8][9]
Sample Preparation Liquid-liquid extraction[4]Protein precipitation & on-line turbulent flow extraction[5][6][7]Protein precipitation[8][9]

Expert Insights: The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity. For early-phase discovery or studies with higher dosing, the HPLC-UV method may suffice and offers a more cost-effective solution. However, for clinical pharmacology studies requiring lower detection limits, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The automated on-line extraction method offers high throughput and reduced sample handling, minimizing potential for human error.[5][6][7]

A Step-by-Step Protocol for Cross-Validation of Two Trimebutine Bioanalytical Methods

This protocol outlines a general procedure for the cross-validation of two different bioanalytical methods (e.g., an established HPLC-UV method and a newly developed LC-MS/MS method) for the quantification of Trimebutine in human plasma.

Objective: To demonstrate the interchangeability of the two methods for the analysis of study samples.

Materials:

  • A minimum of 30 incurred study samples covering the quantifiable range.

  • Quality control (QC) samples at low, medium, and high concentrations (n=6 for each level).

  • Validated HPLC-UV method and validated LC-MS/MS method.

Experimental Workflow:

G cluster_0 Sample Selection cluster_1 Sample Analysis cluster_2 Data Evaluation cluster_3 Conclusion A Select ≥ 30 Incurred Samples C Analyze all samples with Method 1 (e.g., HPLC-UV) A->C D Analyze all samples with Method 2 (e.g., LC-MS/MS) A->D B Prepare QC Samples (Low, Mid, High) B->C B->D E Compare QC Sample Results C->E F Statistical Analysis of Incurred Sample Data C->F D->E D->F H Assess Concordance E->H G Bland-Altman Plot & Deming Regression F->G G->H I Cross-Validation Report H->I

Caption: Experimental workflow for cross-validation of two bioanalytical methods.

Procedure:

  • Sample Selection:

    • Select at least 30 incurred study samples that span the expected concentration range.

    • Prepare QC samples at three concentration levels (low, medium, and high) in the same biological matrix.

  • Sample Analysis:

    • Analyze the selected incurred samples and QC samples using the established, validated HPLC-UV method.

    • Thaw a separate aliquot of the same set of incurred samples and QC samples and analyze them using the newly validated LC-MS/MS method.

  • Data Analysis and Acceptance Criteria:

    • QC Samples: The mean concentration of the QC samples analyzed by both methods should be within ±15% of the nominal concentration. At least two-thirds of the individual QC results from each method should be within ±15% of their nominal values.

    • Incurred Samples:

      • Calculate the percentage difference for each sample between the two methods using the formula: (% Difference) = [(Result_Method2 - Result_Method1) / mean(Result_Method1, Result_Method2)] * 100.

      • The percentage difference for at least two-thirds of the samples should be within ±20%.

      • Perform a Bland-Altman analysis to visualize the agreement between the two methods. The 90% confidence interval of the mean percent difference should ideally be within a pre-defined acceptance range.[10]

  • Reporting:

    • Document all experimental procedures, results, and statistical analyses in a comprehensive cross-validation report.

    • The report should conclude on the interchangeability of the two methods and provide a rationale for any observed discrepancies.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the integrity and comparability of data throughout the lifecycle of a drug. For Trimebutine, a thorough understanding of the available analytical techniques and a robust cross-validation strategy are essential for successful regulatory submissions and, ultimately, for ensuring patient safety and drug efficacy. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently generate reliable bioanalytical data to support their drug development programs.

References

  • Lavit, M., Saivin, S., Boudra, H., Michel, F., Martin, A., Cahiez, G., Labaune, J. P., Chomard, J. M., & Houin, G. (1996). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung, 46(5), 522–525.
  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.
  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720–725. [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. [Link]

  • Lavit, M., Saivin, S., Boudra, H., Michel, F., Martin, A., Cahiez, G., Labaune, J. P., Chomard, J. M., & Houin, G. (1996). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Karger. [Link]

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Semantic Scholar. [Link]

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. PubMed. [Link]

  • El Gindy, A., Emara, S., & Hadad, G. M. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. Journal of pharmaceutical and biomedical analysis, 32(4-5), 897–906. [Link]

  • Saivin, S., Lavit, M., Michel, F., Martin, A., Cahiez, G., Labaune, J. P., Chomard, J. M., & Houin, G. (1998). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittel-Forschung, 48(5), 574–577.
  • Özen, G. Ö., & Nemutlu, E. (2023). Simultaneous Determination of Ruscogenin, Neoruscogenin, Trimebutin, and Parabens in Cream Formulation by Reverse Phase High Performance Liquid Chromatography.
  • Zhang, Y., Li, W., Gu, R., & Ge, Z. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 780(2), 221–228. [Link]

  • Appala Raju, V. V. S. S., Mohamud, A. B., Pathi, P. J., & Raju, N. A. (2014). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC.
  • Stanković, M., Otašević, B., Zečević, M., Protić, A., & Otašević, V. (2016). A novel HPLC method for simultaneous determination of trimebutine and its preservatives in oral suspensions. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 229-234.
  • Appala Raju, V. V. S. S., Mohamud, A. B., Pathi, P. J., & Raju, N. A. (2014). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC.
  • Sethi, S. K., & Guttendorf, R. J. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of pharmaceutical and biomedical analysis, 13(4-5), 385–394. [Link]

  • Verhaeghe, T. (n.d.).
  • Zhang, Y., Li, W., Gu, R., & Ge, Z. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

  • Lee, H. W., Seo, J. H., Lee, J. E., Kim, Y. G., Lee, W. B., & Kim, J. H. (2009). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. Clinical therapeutics, 31(11), 2736–2744. [Link]

  • DeSilva, B. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA. [Link]

  • Nijem, I., Stubenrauch, K., Hötzel, I., & S-G, J. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Pharmaceutical and Biomedical Analysis, 247, 116485. [Link]

Sources

A Comparative Guide to Internal Standard Selection for Trimebutine Bioanalysis: N,N-Didesmethyl Trimebutine-d5 vs. Nortrimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of trimebutine, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an in-depth technical comparison of two commonly employed stable isotope-labeled internal standards: N,N-Didesmethyl Trimebutine-d5 and Nortrimebutine-d5. By examining their structural and metabolic relationship to the analyte, potential for analytical interferences, and impact on method performance, this document aims to equip you with the knowledge to make an informed decision for your specific application.

The Critical Role of Internal Standards in Trimebutine Quantification

Trimebutine, a non-competitive spasmolytic agent, modulates intestinal motility and is widely used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its therapeutic action is attributed to its interaction with peripheral mu, kappa, and delta opioid receptors, as well as its effects on ion channels in the gastrointestinal tract. Following oral administration, trimebutine undergoes extensive first-pass metabolism, primarily through N-demethylation and ester hydrolysis.[1]

The major active metabolite is Nortrimebutine (N-monodesmethyltrimebutine), which itself can be further demethylated to N,N-Didesmethyltrimebutine.[1] Given the complex metabolic profile and the need for accurate pharmacokinetic characterization, the use of a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is indispensable. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response.[2]

Understanding the Candidates: N,N-Didesmethyl Trimebutine-d5 and Nortrimebutine-d5

The selection of an internal standard is a balance between structural similarity to the analyte and the avoidance of in-source conversion or metabolic cross-talk. Let's examine the two deuterated metabolites :

  • Nortrimebutine-d5 (N-desmethyltrimebutine-d5): This is the deuterated form of the primary active metabolite of trimebutine. It is structurally very similar to the parent drug, differing by one methyl group.

  • N,N-Didesmethyl Trimebutine-d5: This is the deuterated form of the secondary metabolite, lacking both N-methyl groups of the parent compound.

Below is a diagram illustrating the metabolic pathway of trimebutine and the relationship of the two internal standards to the parent drug and its metabolites.

Trimebutine_Metabolism cluster_IS Internal Standards Trimebutine Trimebutine Nortrimebutine Nortrimebutine (N-desmethyltrimebutine) Trimebutine->Nortrimebutine N-demethylation (Primary Metabolism) NNDidesmethyl N,N-Didesmethyl Trimebutine Nortrimebutine->NNDidesmethyl N-demethylation (Secondary Metabolism) Nortrimebutine_d5 Nortrimebutine-d5 NNDidesmethyl_d5 N,N-Didesmethyl Trimebutine-d5

Caption: Metabolic pathway of Trimebutine and the corresponding deuterated internal standards.

Head-to-Head Comparison: Performance as an Internal Standard

The choice between N,N-Didesmethyl Trimebutine-d5 and Nortrimebutine-d5 hinges on several key analytical considerations. While direct comparative studies are scarce, we can infer performance based on established principles of bioanalytical method development and data from published methods.

FeatureNortrimebutine-d5N,N-Didesmethyl Trimebutine-d5Rationale and Expert Insights
Structural Similarity to Parent Drug HighModerateNortrimebutine-d5 more closely mimics the structure of trimebutine, which is often advantageous for tracking the parent drug during sample processing.
Co-elution with Analytes Likely to co-elute or elute very close to Nortrimebutine.May have a different retention time compared to trimebutine and Nortrimebutine due to increased polarity.Co-elution of the internal standard with its non-labeled counterpart is ideal for compensating for matrix effects that are specific to that retention time.
Potential for Metabolic Interference Low risk of in-source conversion from a deuterated parent drug, but a theoretical possibility of back-conversion from a downstream metabolite is negligible.Very low risk of interference.The use of a metabolite as an internal standard for the parent drug can sometimes be problematic if the parent drug is unstable and degrades to the metabolite during sample handling. However, with stable isotope labeling, this is less of a concern.
Utility for Metabolite Quantification Excellent for quantifying Nortrimebutine.Excellent for quantifying N,N-Didesmethyl Trimebutine.The best practice is to use a deuterated version of the analyte as its own internal standard.
Versatility for Multi-analyte Assays Can serve as a single IS for both trimebutine and Nortrimebutine, though not ideal for the parent drug.May be a suitable compromise if a single IS is desired for a broader range of metabolites with varying polarities.For the most accurate quantification, individual deuterated internal standards for each analyte are recommended. However, in a discovery setting or for cost considerations, a single IS may be employed.

Supporting Experimental Data and Protocols

Representative Experimental Protocol for Trimebutine and Metabolite Quantification

The following is a generalized protocol based on published methods for the analysis of trimebutine and its metabolites in human plasma by LC-MS/MS.[5][6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of internal standard working solution (e.g., a mixture of Nortrimebutine-d5 and N,N-Didesmethyl Trimebutine-d5 in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)
Trimebutine388.3165.1
Nortrimebutine374.3165.1
N,N-Didesmethyl Trimebutine360.3165.1
Nortrimebutine-d5379.3170.1
N,N-Didesmethyl Trimebutine-d5365.3170.1

Note: The specific MRM transitions should be optimized for the instrument being used. The transitions provided are representative based on the structures of the molecules.

The following diagram illustrates a typical bioanalytical workflow for trimebutine analysis.

Bioanalytical_Workflow Plasma_Sample Plasma Sample IS_Addition Addition of Internal Standard (Nortrimebutine-d5 or N,N-Didesmethyl Trimebutine-d5) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: A typical bioanalytical workflow for the quantification of trimebutine and its metabolites.

Conclusion and Recommendations

Both N,N-Didesmethyl Trimebutine-d5 and Nortrimebutine-d5 are suitable internal standards for the bioanalysis of trimebutine and its metabolites. The optimal choice depends on the specific goals of the assay.

  • For the dedicated quantification of Nortrimebutine, Nortrimebutine-d5 is the superior choice. It adheres to the "gold standard" of using a stable isotope-labeled analog of the analyte as the internal standard.

  • For a multi-analyte assay that includes the parent drug and both metabolites, Nortrimebutine-d5 may offer a slight advantage due to its closer structural similarity to trimebutine. This can lead to better tracking of the parent drug during sample extraction.

  • N,N-Didesmethyl Trimebutine-d5 is a viable alternative, particularly if it demonstrates more favorable chromatographic behavior or if the primary focus of the assay is on the secondary metabolite.

Ultimately, the decision should be guided by a thorough method development and validation process in accordance with regulatory guidelines, such as those from the FDA.[5] This includes assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects with the chosen internal standard.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Lavit, M., Saivin, S., Boudra, H., Michel, F., Martin, A., Cahiez, G., Labaune, J. P., Chomard, J. M., & Houin, G. (1997). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung, 47(6), 704–707.
  • Lee, H. S., Kim, Y. A., Lee, J. H., Kim, M. J., & Kim, Y. G. (1998). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma.
  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 779(2), 349–357.
  • Aboul-Enein, H. Y., & El-Awady, M. I. (2011). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products.
  • Larabi, I. A., Allorge, D., Carlier, J., Tournel, G., Nisse, P., & Gaulier, J. M. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720–725.
  • Larabi, I. A., Allorge, D., Carlier, J., Tournel, G., Nisse, P., & Gaulier, J. M. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography–Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725.
  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2011). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 843-848.
  • Larabi, I. A., Allorge, D., Carlier, J., Tournel, G., Nisse, P., & Gaulier, J. M. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725.
  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007–1015.
  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007-1015.
  • Lee, J. Y., Ahn, M. J., Kim, J. C., Chung, H., & Lee, Y. B. (2006). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. Clinica Chimica Acta, 371(1-2), 129–134.
  • Larabi, I. A., Allorge, D., Carlier, J., Tournel, G., Nisse, P., & Gaulier, J. M. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725.
  • Suneetha, A., & Rao, D. P. (2014). Estimation of Trimebutine Maleate in Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 5(8), 3364-3368.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5573, Trimebutine. Retrieved from [Link]

Sources

Navigating Incurred Sample Reanalysis (ISR) Failure: A Comparative Guide for N-desmethyltrimebutine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Troubleshooting and Resolution

In the landscape of regulated bioanalysis, the reproducibility of analytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical in-study validation to ensure the reliability of reported pharmacokinetic data.[1][2][3] An ISR failure, however, can halt study progression and cast doubt on the integrity of the entire dataset. This guide provides a comprehensive, in-depth analysis of a hypothetical Incurred Sample Reanalysis (ISR) failure for N-desmethyltrimebutine, the primary active metabolite of the gastrointestinal prokinetic agent, trimebutine.

This document is designed for researchers, scientists, and drug development professionals, offering a field-proven framework for investigating, understanding, and resolving ISR failures. We will move beyond a simple recitation of protocols to delve into the causal relationships between experimental choices and outcomes, grounded in scientific principles and regulatory expectations.

The Critical Role of Incurred Sample Reanalysis

Before dissecting the failure, it is essential to grasp the significance of ISR. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies.[1][4][5] The core principle is to reanalyze a subset of study samples in a separate analytical run to verify the precision and accuracy of the original measurements.[1] The general acceptance criterion stipulates that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat concentrations should be within 20% of their mean.[1]

An ISR failure signals a potential discrepancy between the initial analysis and the reanalysis, which could stem from a variety of factors including analyte instability, metabolite interconversion, or issues with the bioanalytical method itself.[6][7][8]

Case Study: ISR Failure of N-desmethyltrimebutine

N-desmethyltrimebutine is the major circulating and pharmacologically active metabolite of trimebutine.[9][10] Its accurate quantification is crucial for pharmacokinetic assessments. In our hypothetical case, a validated LC-MS/MS method for the determination of N-desmethyltrimebutine in human plasma is employed for a clinical study. The method demonstrated acceptable performance during pre-study validation with spiked quality control (QC) samples. However, the ISR analysis yielded a failure, with a significant positive bias observed in the reanalyzed samples.

Initial ISR Results
Sample IDInitial Concentration (ng/mL)Reanalyzed Concentration (ng/mL)Percent Difference (%)
SUBJ-01-04152.3198.126.2
SUBJ-01-0888.7112.423.5
SUBJ-03-06210.5265.223.0
SUBJ-05-04175.9225.124.6
SUBJ-07-0895.2119.823.1
SUBJ-09-06231.4195.7-16.6
SUBJ-11-04166.8175.24.9
SUBJ-12-08102.1108.56.1

ISR Acceptance Criteria: At least 67% of samples must have a percent difference within ±20%. Outcome: Only 37.5% of the samples met the acceptance criteria, indicating a systemic issue. The pronounced positive bias in a majority of the failing samples is a key diagnostic clue.

Comparative Analysis of Potential Root Causes

An ISR failure necessitates a systematic investigation to identify the root cause.[2][11][12] We will now explore three plausible hypotheses for the observed ISR failure of N-desmethyltrimebutine, comparing their underlying mechanisms and outlining experimental approaches for their verification.

Hypothesis 1: Back-Conversion of an Unstable Metabolite

The most probable cause of a consistent positive bias in ISR is the ex vivo conversion of a metabolite back to the parent analyte.[13][14] In the case of N-desmethyltrimebutine, the presence of an unstable glucuronide conjugate is a strong possibility.[15]

Mechanism: N-desmethyltrimebutine can undergo glucuronidation to form an N-glucuronide metabolite. N-glucuronides are known for their potential instability, particularly under certain pH and temperature conditions.[15] If this metabolite is present in the incurred samples and converts back to N-desmethyltrimebutine during sample storage, freeze-thaw cycles, or sample processing, it would lead to an artificially inflated concentration in the reanalyzed samples.

Experimental Verification Workflow:

Caption: Workflow for Investigating Metabolite Back-Conversion.

Detailed Protocol for Incurred Sample Stability with pH Modification:

  • Sample Selection: Select incurred samples that previously showed a significant positive bias in the ISR.

  • Aliquoting: Thaw the selected samples and create multiple aliquots from each.

  • pH Adjustment: Adjust the pH of the aliquots to acidic (e.g., pH 5.0), neutral (e.g., pH 7.0), and basic (e.g., pH 9.0) conditions using appropriate buffers.

  • Incubation: Incubate the aliquots at room temperature for varying durations (e.g., 0, 2, 4, 8 hours).

  • Sample Processing and Analysis: At each time point, process the samples using the validated bioanalytical method and analyze them by LC-MS/MS.

  • Data Evaluation: Compare the concentrations of N-desmethyltrimebutine across the different pH conditions and incubation times. A time- and pH-dependent increase in concentration would strongly indicate the back-conversion of an unstable metabolite.

Hypothesis 2: Analyte Instability in the Biological Matrix

While less likely to cause a consistent positive bias, analyte instability could contribute to variability and ISR failure.[16][17][18]

Mechanism: N-desmethyltrimebutine itself might be unstable in the biological matrix under certain storage or handling conditions. This could be due to enzymatic degradation, oxidation, or other chemical transformations. However, for this to manifest as a positive bias, a degradation product would need to interfere with the parent analyte signal, which is less common. A negative bias is more typical for analyte instability.[7]

Experimental Verification Workflow:

Caption: Workflow for Investigating Analyte Instability.

Hypothesis 3: Bioanalytical Method Issues

Deficiencies in the bioanalytical method can also lead to ISR failures.[6][8] This could be related to issues with selectivity, matrix effects, or sample processing.

Mechanism:

  • Poor Selectivity: An endogenous compound or a metabolite that is chromatographically unresolved from N-desmethyltrimebutine could interfere with its quantification.

  • Variable Matrix Effects: Differences in the composition of incurred samples compared to the calibration standards and QCs could lead to inconsistent ionization efficiency in the mass spectrometer.

  • Inconsistent Sample Processing: Variability in sample extraction or reconstitution could introduce errors.

Experimental Verification Workflow:

Caption: Workflow for Investigating Bioanalytical Method Issues.

Resolution and Corrective Actions

Based on the comparative investigation, the most likely culprit for the positive bias in the N-desmethyltrimebutine ISR is the back-conversion of an unstable N-glucuronide metabolite. A study by Montpetit et al. (2015) documented a similar ISR failure for N-desmethyltrimebutine, which was resolved by identifying the unstable N-glucuronide and modifying the analytical method.[15]

The recommended corrective action is to modify the sample preparation procedure to ensure the complete conversion of the unstable metabolite to N-desmethyltrimebutine prior to analysis. This approach measures the "total" N-desmethyltrimebutine concentration, providing a more stable and reproducible measurement.

Modified Sample Preparation Protocol:

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean tube.

  • Acidification: Add 50 µL of a mild acid (e.g., 0.1 M formic acid) to each sample to facilitate the hydrolysis of the N-glucuronide.

  • Incubation: Incubate the samples at 37°C for 30 minutes to ensure complete conversion.

  • Protein Precipitation: Add 400 µL of acetonitrile containing the internal standard to precipitate proteins.

  • Centrifugation: Vortex and centrifuge the samples.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

This modified method should be re-validated to demonstrate its accuracy, precision, and stability under the new conditions. A new ISR assessment using the revised method should then be conducted to confirm the resolution of the issue.

Conclusion

An Incurred Sample Reanalysis failure is not merely a setback but an opportunity to gain a deeper understanding of the analyte's behavior in biological matrices. For N-desmethyltrimebutine, the potential for back-conversion from an unstable metabolite is a significant analytical challenge. By systematically comparing potential root causes and conducting targeted experiments, a robust and reliable bioanalytical method can be established. This guide provides a framework for such an investigation, emphasizing the integration of scientific rationale with rigorous experimental design to ensure the integrity and success of clinical drug development programs.

References

  • European Bioanalysis Forum. ISR in every clinical study. Available at: [Link]

  • Taylor & Francis Online. Incurred Sample Reproducibility: 10 Years of Experiences: Views and Recommendations from the European Bioanalysis Forum. Available at: [Link]

  • Taylor & Francis Online. Identifying Trends and Developing Solutions for Incurred Sample Reanalysis Failure Investigations in A Bioanalytical Cro. Available at: [Link]

  • Lee LB, Wickremsinhe ER. A decade of incurred sample reanalysis: failures, investigations and impact. Bioanalysis. 2018;10(21):1767-1772. Available at: [Link]

  • LabWare. Improving Incurred Sample Reanalysis (ISR) with a Bioanalytical LIMS and ELN Platform. Published July 24, 2024. Available at: [Link]

  • gmp-compliance.org. Revised FDA Guidance on the validation of analytical methods. Published July 18, 2018. Available at: [Link]

  • Taylor & Francis Online. Importance of Metabolite Testing in Regulated Bioanalysis. Published July 13, 2010. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. Published May 24, 2018. Available at: [Link]

  • Charles River. Incurred Sample Reanalysis. Available at: [Link]

  • National Center for Biotechnology Information. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Published August 19, 2014. Available at: [Link]

  • NorthEast BioLab. Incurred Sample Reanalysis, ISR Test. Available at: [Link]

  • ResearchGate. Investigation and Resolution of Incurred Sample Reanalysis Failures: Two Case Studies. Published August 7, 2025. Available at: [Link]

  • OMICS International. Validation Of Bioanalytical Methods; Investigation Of Back- Conversion In Incurred Pharmacokinetic Samples. Available at: [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • TNO. CONVERSION OF DRUG METABOLITES BACK TO PARENT DRUGS BY HUMAN GUT MICROBIOTA IN AN EX VIVO FERMENTATION SCREENING PLATFORM. Available at: [Link]

  • BioPharma Services. BA Method Validation: Active Metabolites. Available at: [Link]

  • ResearchGate. Ways to avoid back conversion of metabolites into parent compounds in plasma? Published August 30, 2012. Available at: [Link]

  • Verhaeghe T. ISR: what have we learned after a decade of experience? Bioanalysis. 2018;10(21):1747-1753. Available at: [Link]

  • ResearchGate. Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Published August 8, 2025. Available at: [Link]

  • ResearchGate. An investigation of incurred human urine sample analysis failure. Published August 7, 2025. Available at: [Link]

  • Karger. Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Available at: [Link]

  • ResearchGate. Discovery of A Novel Trimebutine Metabolite and its Impact on N -Desmethyltrimebutine Quantification by LC–MS/MS. Published May 29, 2025. Available at: [Link]

  • SciSpace. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Published September 4, 2015. Available at: [Link]

  • Semantic Scholar. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Available at: [Link]

  • National Center for Biotechnology Information. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Available at: [Link]

  • National Center for Biotechnology Information. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Available at: [Link]

  • Semantic Scholar. Factors affecting the stability of drugs and drug metabolites in biological matrices. Available at: [Link]

  • ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. Published August 7, 2025. Available at: [Link]

  • Monash University. How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Available at: [Link]

  • MDPI. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Published December 9, 1989. Available at: [Link]

  • RTI International. Drug stability in forensic toxicology. Available at: [https://www.rti.org/publication/drug-stability-forensic-toxicology/fulltext.html]([Link] toxicology/fulltext.html)

  • National Center for Biotechnology Information. Physicochemical characteristics of structurally determined metabolite-protein and drug-protein binding events with respect to binding specificity. Available at: [Link]

  • National Center for Biotechnology Information. Impact of physiochemical properties on pharmacokinetics of protein therapeutics. Available at: [Link]

Sources

Comparative Guide to Establishing Linearity and Sensitivity for Trimebutine Metabolite Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of methodologies for establishing linearity and sensitivity in the bioanalysis of trimebutine's primary active metabolite, N-mono-desmethyltrimebutine (nor-trimebutine). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and defensible bioanalytical method.

Introduction: The Critical Role of Nor-Trimebutine Quantification

Trimebutine (TMB) is an antispasmodic agent widely used for treating irritable bowel syndrome and other functional bowel disorders. Following oral administration, TMB undergoes extensive first-pass metabolism, with its major circulating and pharmacologically active metabolite being N-mono-desmethyltrimebutine (nor-TMB).[1] Studies have shown that nor-TMB reaches significantly higher plasma concentrations than the parent drug and exhibits more potent effects, such as sodium channel blockade.[1][2]

The Regulatory Framework: A Foundation of Scientific Rigor

Bioanalytical method validation is governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8] These guidelines ensure that analytical methods are reliable, reproducible, and fit for purpose.[6][9] Two of the most fundamental parameters in this validation process are linearity and sensitivity.

  • Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5][10]

  • Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[11]

Adherence to these internationally harmonized standards, such as the ICH M10 guideline, is critical for ensuring data integrity and regulatory acceptance.[7][9][12]

The Gold Standard Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While earlier studies utilized methods like HPLC with UV detection, modern bioanalysis overwhelmingly favors Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior performance.[13][14] The rationale for this choice is threefold:

  • High Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition (e.g., for nor-TMB, m/z 374.0 → 195.0), effectively filtering out interferences from the biological matrix and other metabolites.[1][2]

  • Exceptional Sensitivity: LC-MS/MS can achieve LLOQs in the low ng/mL or even sub-ng/mL range, which is often necessary to characterize the terminal elimination phase of a drug's pharmacokinetic profile.[15]

  • Broad Applicability: The technique is robust and can be adapted to a wide range of small molecules and complex biological matrices like plasma, serum, and urine.[16]

Establishing the Calibration Curve and Defining Linearity

The calibration curve is the cornerstone of quantitative bioanalysis. Its proper establishment is a non-negotiable step to ensure concentration values are accurately interpolated.

Experimental Protocol for Linearity
  • Prepare Calibration Standards (CS): A certified reference standard of nor-trimebutine is used to prepare a stock solution in a suitable organic solvent. This stock is then used to perform serial dilutions in the same biological matrix as the study samples (e.g., blank human plasma) to prepare a minimum of 6 to 8 non-zero concentration standards.[6] This step is critical to mimic the actual sample conditions and account for matrix effects.

  • Define the Analytical Range: The range, spanning from the LLOQ to the Upper Limit of Quantification (ULOQ), must bracket the expected in-vivo concentrations. A review of published literature shows typical ranges for nor-TMB from 1-500 ng/mL to 10-1,000 ng/mL, depending on the study's dosage and objectives.[1][15]

  • Replicate Analysis: The full set of calibration standards should be analyzed in at least three separate analytical runs to assess inter-day variability and confirm the robustness of the linear model.[17]

  • Construct the Curve and Assess Performance: Plot the peak area ratio of the analyte to its stable isotope-labeled internal standard (IS) against the nominal concentration of the analyte.

    • Regression Model: A linear regression is fitted to the data points. The use of a weighting factor (most commonly 1/x or 1/x²) is crucial. This gives greater weight to the data points at the lower end of the curve, where analytical variability is proportionally higher, thereby improving accuracy for low-concentration samples.

    • Acceptance Criteria:

      • The correlation coefficient (r) must be ≥0.99 or r² ≥0.995.[17]

      • The back-calculated concentration for each calibration standard must be within ±15% of its nominal value, with a more lenient criterion of ±20% at the LLOQ.[6][8]

      • At least 75% of the calibration standards must meet this accuracy criterion.[6]

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Certified Stock (nor-TMB) CS Prepare 6-8 Calibration Standards (CS) via Serial Dilution Stock->CS Matrix Blank Biological Matrix (e.g., Plasma) Matrix->CS Extract Sample Extraction (LLE or PPT) CS->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Plot Plot Area Ratio (Analyte/IS) vs. Conc. LCMS->Plot Regression Weighted Linear Regression (e.g., 1/x²) Plot->Regression Criteria Assess Acceptance Criteria (r² ≥ 0.99, Accuracy ±15%/20%) Regression->Criteria Result Validated Linear Range (LLOQ to ULOQ) Criteria->Result caption Workflow for Establishing Linearity

Workflow for Establishing Linearity
Comparison of Linearity Parameters from Published Methods
ReferenceAnalytical TechniqueLinearity Range (ng/mL)Regression WeightingCorrelation Coefficient (r or r²)
Larabi et al. (2015)[1][2]LC-MS/MS10 - 1,0001/xr = 0.996 to 0.999
Ji et al. (2002)[15]HPLC-MS/MS1 - 500Not Specified>0.99
Qin et al.[18][19]LC-MS/MS0.5 - 500Not SpecifiedNot Specified
Sianard et al. (1998)[13]HPLC-UV20 - 5,000Not SpecifiedNot Specified
V. Patel et al. (2011)[14]HPLC-UV20 - 2,000Not SpecifiedNot Specified

This comparison clearly illustrates the superior sensitivity achievable with LC-MS/MS techniques, which can establish linear ranges starting at 1 ng/mL or even lower, compared to the 20 ng/mL LLOQ typical of older HPLC-UV methods.[13][14][15]

Determining Assay Sensitivity: The LLOQ

The LLOQ is arguably the most critical parameter for pharmacokinetic analysis, as it dictates how long the drug's concentration can be reliably tracked after administration. An insufficiently sensitive assay (i.e., a high LLOQ) may fail to capture the complete elimination phase, leading to an underestimation of the drug's half-life and total exposure (AUC).

Experimental Protocol for LLOQ Validation
  • Selection: The LLOQ is defined as the lowest concentration standard on the validated calibration curve.

  • Replicate Analysis: A minimum of five samples, independent of the calibration standards, are prepared at the LLOQ concentration and analyzed. This is typically done across multiple runs and on different days to establish both intra-day and inter-day performance.[8]

  • Assess Performance against Acceptance Criteria:

    • Precision: The relative standard deviation (RSD) or coefficient of variation (CV%) of the replicate measurements must not exceed 20%.[8][11]

    • Accuracy: The mean of the determined concentrations must be within ±20% of the nominal LLOQ concentration.[8][11]

    • Analyte Response: The signal from the analyte at the LLOQ should be clearly distinguishable from background noise, typically at least 5-10 times the response of a blank matrix sample.[11]

G cluster_criteria Regulatory Acceptance Criteria LLOQ Lower Limit of Quantification (LLOQ) (Lowest point on calibration curve) Accuracy Accuracy (Mean concentration is 80-120% of nominal) LLOQ->Accuracy Must Meet Precision Precision (CV / RSD is ≤ 20%) LLOQ->Precision Must Meet Response Response (Signal is >5x blank) LLOQ->Response Must Meet Validation Sensitivity Validated Accuracy->Validation Precision->Validation Response->Validation caption Validation Criteria for Assay Sensitivity (LLOQ)

Sources

A Senior Application Scientist's Guide: Protein Precipitation vs. Liquid-Liquid Extraction for Trimebutine Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimebutine is a non-competitive spasmolytic agent that modulates the motility of the gastrointestinal tract.[1][2] It acts as an agonist for peripheral mu, kappa, and delta opioid receptors, making it a cornerstone therapy for irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[2][3] The accurate and precise quantification of Trimebutine and its primary active metabolite, N-desmethyltrimebutine, in biological matrices such as human plasma is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies.[4][5][6]

The success of any bioanalytical method hinges on the efficacy of its sample preparation stage. This crucial step aims to remove endogenous interferences—primarily proteins and phospholipids—that can suppress instrument response, compromise accuracy, and shorten the lifespan of analytical columns. This guide provides an in-depth, evidence-based comparison of two of the most common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—as applied to the analysis of Trimebutine. We will delve into the theoretical underpinnings, present validated experimental protocols, and compare quantitative performance data to empower researchers and drug development professionals to make informed methodological decisions.

Theoretical & Mechanistic Considerations: The "Why" Behind the Choice

The selection of an optimal extraction technique is not arbitrary; it is dictated by the physicochemical properties of the analyte and the principles of the method itself.

Trimebutine's Physicochemical Profile

Trimebutine is a tertiary amine with a predicted pKa of approximately 7.29.[2][3] This characteristic is the lynchpin for developing a selective LLE method. At a pH significantly above its pKa (e.g., pH 9-10), the amine group is deprotonated, rendering the molecule neutral and more soluble in organic solvents.[7] Conversely, at a pH below its pKa, it is ionized and preferentially stays in the aqueous phase. Its solubility is noted as slight in solvents like ethyl acetate and very slight in methanol, which informs solvent selection for both precipitation and extraction.[3]

Protein Precipitation (PPT): The Brute-Force Approach

Protein precipitation is a straightforward method that involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid to a biological sample.[8] This process disrupts the hydration shell around proteins, causing them to denature, aggregate, and precipitate out of solution.[8] The small-molecule analyte, Trimebutine, remains dissolved in the resulting supernatant, which can then be directly analyzed or further processed.

  • Advantages: The primary merits of PPT are its speed, simplicity, and low cost, making it highly amenable to high-throughput automation.[9][10]

  • Disadvantages: The main drawback is its non-selective nature. While proteins are removed, highly soluble endogenous components like phospholipids are not, which are notorious for causing ion suppression in mass spectrometry and fouling analytical systems.[9][11][12] There is also a risk of the analyte becoming trapped in the precipitating protein mass, potentially reducing recovery.[8]

Liquid-Liquid Extraction (LLE): The Selective Approach

LLE operates on the principle of differential solubility, partitioning an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[13][14][15] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, one can selectively drive the analyte of interest into the organic layer, leaving behind water-soluble interferences like salts and proteins.

  • Advantages: LLE offers significantly higher selectivity, yielding a much cleaner extract.[9] This cleanliness minimizes matrix effects, leading to improved accuracy and sensitivity. The evaporation of the organic solvent also allows for sample concentration, which can be critical for reaching low limits of quantification.[14]

  • Disadvantages: LLE is more labor-intensive, time-consuming, and requires larger volumes of organic solvents.[9] The process can be challenging to automate fully and carries risks of emulsion formation, which complicates phase separation.[14]

Experimental Protocols & Performance Data

The following sections detail validated methodologies for both PPT and LLE applied to Trimebutine analysis, supported by performance data from published literature.

Method 1: Liquid-Liquid Extraction (LLE) Workflow

Several validated methods for Trimebutine have successfully employed LLE. One common approach utilizes n-hexane, while others have used ethyl acetate.[4][16] The protocol below is a representative workflow based on established methods.

  • Sample Aliquoting: Pipette 500 µL of human plasma into a clean polypropylene tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Procaine or a stable isotope-labeled Trimebutine) and briefly vortex.

  • pH Adjustment: Add 100 µL of an alkalinizing agent (e.g., 1M Sodium Hydroxide) to adjust the sample pH to >9.5, ensuring Trimebutine is in its neutral, extractable form. Vortex for 30 seconds.

  • Solvent Addition: Add 2 mL of the extraction solvent (e.g., n-hexane containing 2% 2-pentanol).

  • Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS analysis. Vortex to ensure complete dissolution.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LLE_Workflow cluster_start cluster_steps cluster_end start Plasma Sample step1 Add IS & Alkalinize (pH>9.5) start->step1 step2 Add Organic Solvent (n-Hexane) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Transfer Organic Layer step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end Inject for LC-MS/MS step6->end

Fig 1. Liquid-Liquid Extraction (LLE) Workflow for Trimebutine.
Method 2: Protein Precipitation (PPT) Workflow

Recent LC-MS/MS methods have favored PPT for its speed, especially when analyzing Trimebutine and its more polar metabolites.[17] The protocol described here is a typical example using acetonitrile, a common and effective precipitating agent.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube or a 96-well collection plate.

  • Internal Standard (IS) Spiking: Add the internal standard solution.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[8]

  • Precipitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new tube or well, being cautious not to disturb the protein pellet.

  • Analysis: The supernatant can be injected directly for LC-MS/MS analysis. For some applications, an evaporation and reconstitution step may be added to exchange solvents or concentrate the sample.

PPT_Workflow cluster_start cluster_steps cluster_end start Plasma Sample step1 Add IS & Cold Acetonitrile (3:1) start->step1 step2 Vortex Vigorously step1->step2 step3 Centrifuge at High Speed step2->step3 step4 Collect Supernatant step3->step4 end Inject for LC-MS/MS step4->end

Fig 2. Protein Precipitation (PPT) Workflow for Trimebutine.

Quantitative Performance Comparison

The ultimate measure of a method's suitability lies in its performance metrics. The table below summarizes key data for Trimebutine analysis using both LLE and PPT, compiled from various scientific publications.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Causality & Expert Insight
Analyte Recovery (%) >90%, with reports as high as 102.4% for Trimebutine.[16][18]Variable. Some methods report ~90%[4][5][6], while others show lower recovery (50-70%)[19][20], and one study switched from LLE to PPT due to poor (<60%) recovery.[17]PPT's high recovery is often due to the simplicity of the process, though this can be misleading if significant matrix components are co-extracted. LLE recovery is highly dependent on the optimization of solvent choice and pH; incomplete partitioning can lead to lower values.
Matrix Effect Generally higher and more significant.[9]Generally lower and more controlled.[9][21]PPT is a cruder cleanup, leaving behind phospholipids that interfere with ionization in the MS source.[12] LLE's selectivity removes these interferences, resulting in a cleaner baseline and more reliable quantification.
Limit of Quantification (LOQ) 0.5 ng/mL (LC-MS/MS)[16][18]20 ng/mL (HPLC-UV)[4][5][6]; 1 ng/mL (LC-MS/MS)[19][20]Modern LC-MS/MS instruments are highly sensitive, enabling low LOQs even with PPT. However, the cleaner extract from LLE often provides better signal-to-noise at the lowest concentrations, and the ability to concentrate the sample post-extraction is a key advantage for reaching ultra-low LOQs.
Process Efficiency Fast, simple, high-throughput.Slower, multi-step, labor-intensive.The "crash, spin, inject" nature of PPT is inherently faster than the multiple liquid handling, mixing, and evaporation steps of LLE.
Selectivity Low. Removes proteins but not much else.High. Based on analyte's chemical properties.Selectivity is the core strength of LLE. The ability to manipulate pH to control the ionization state of Trimebutine provides a powerful tool for specific extraction that PPT lacks.

Discussion and Authoritative Recommendations

The choice between Protein Precipitation and Liquid-Liquid Extraction for Trimebutine analysis is a classic case of balancing speed against selectivity. There is no universally "better" method; the optimal choice is contingent on the specific goals of the analysis.

Causality Behind Performance: The experimental data aligns perfectly with the theoretical principles. PPT methods demonstrate high, albeit sometimes inflated, recovery values and excellent speed, but this comes at the cost of cleanliness. The co-extraction of endogenous matrix components, particularly phospholipids, is the Achilles' heel of PPT and a primary cause of ion suppression and poor reproducibility in LC-MS assays.[12] LLE, through its mechanism of partitioning, provides a far more elegant and selective separation. By rendering Trimebutine neutral via pH adjustment, it can be efficiently extracted into an organic phase, leaving hydrophilic interferences behind. This results in a cleaner final sample, mitigating matrix effects and enhancing the reliability of the data.

Senior Scientist's Recommendation:

  • For High-Throughput Screening (e.g., early drug discovery): Protein Precipitation is often the superior choice. In environments where thousands of samples must be processed quickly and a degree of analytical variability is acceptable, the speed and simplicity of PPT are paramount. To mitigate the inevitable matrix effects, the use of a stable isotope-labeled internal standard for Trimebutine is not just recommended; it is essential for achieving reliable quantification.

  • For Regulated Bioanalysis (e.g., GLP toxicokinetic, pivotal pharmacokinetic, or bioequivalence studies): Liquid-Liquid Extraction is generally the more prudent and defensible method.[9] In these settings, the highest levels of accuracy, precision, and robustness are required. The cleaner extracts afforded by LLE minimize the risk of matrix-induced analytical error, leading to more reliable data to support regulatory submissions. While more resource-intensive, the enhanced data quality and reduced risk of failed batches justify the additional effort.

Ultimately, both PPT and LLE have been successfully validated and published for the quantification of Trimebutine in plasma.[4][16][18] The key to a successful bioanalytical method is not just the selection of the technique, but its rigorous optimization and validation according to established regulatory guidelines.

References

  • Lavit, M., Saivin, S., Boudra, H., Michel, F., Martin, A., Cahiez, G., Labaune, J. P., Chomard, J. M., & Houin, G. (n.d.). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung.
  • Sigma-Aldrich. (n.d.). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC.
  • DeepDyve. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC.
  • PubMed. (2002).
  • Scribd. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC.
  • BenchChem. (n.d.). A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis.
  • Abcam. (n.d.).
  • AxisPharm. (2024).
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • AMB Express. (2020). Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages. YouTube.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • BenchChem. (n.d.).
  • Element Lab Solutions. (n.d.).
  • SCION Instruments. (n.d.).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • ResearchGate. (2025). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.
  • NIH. (2020). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples.
  • Chromatography Today. (2016).
  • ChemicalBook. (n.d.). Trimebutine CAS#: 39133-31-8.
  • ResearchGate. (2025).
  • NIH. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • NIH PubChem. (n.d.). Trimebutine.
  • Life Science Journal. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.
  • Agilent Technologies. (2018).
  • CymitQuimica. (n.d.).

Sources

A Comparative Guide to the Isotopic Purity Evaluation of N,N-Didesmethyl Trimebutine-d5 HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the primary analytical techniques for evaluating the isotopic purity of N,N-Didesmethyl Trimebutine-d5 HCl. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our focus is on empowering the researcher to not only execute these methods but to understand their underlying principles and potential pitfalls.

The Critical Role of Isotopic Purity

Deuterium-labeled compounds are invaluable tools in modern drug development. They serve as ideal internal standards in quantitative bioanalysis due to their chemical similarity to the analyte, yet distinct mass.[3][4] This allows for correction of variability during sample preparation and analysis.[5][6] However, the efficacy of a deuterated standard is contingent on its isotopic purity — the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium.[7] High isotopic purity (typically ≥98%) is crucial for accurate quantification.[2]

Core Analytical Techniques for Isotopic Purity Determination

The two pillars of isotopic purity analysis are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). While both can provide the necessary information, they do so through fundamentally different mechanisms, each with its own set of strengths and considerations. High-Performance Liquid Chromatography (HPLC) often serves as a crucial separation technique coupled with these detection methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation

NMR spectroscopy provides unparalleled detail about the molecular structure by observing the behavior of atomic nuclei in a magnetic field.[1] For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are instrumental.

Expertise & Experience in NMR Analysis:

The choice between ¹H and ²H NMR is not arbitrary. ¹H NMR is used to quantify the remaining protons at the sites of deuteration, offering a direct measure of isotopic purity. Conversely, ²H NMR directly detects the deuterium atoms, confirming their location and providing a qualitative assessment of labeling. For quantitative purposes, ¹H NMR is generally preferred due to its higher sensitivity and the natural abundance of ¹H making it easier to detect small amounts of the unlabeled species.

Trustworthiness of the Protocol:

A self-validating NMR protocol for isotopic purity involves the use of an internal standard with a known concentration for quantitative NMR (qNMR). This allows for a highly accurate determination of the absolute amount of the deuterated compound and its isotopic purity.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Isotopic Purity

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N,N-Didesmethyl Trimebutine-d5 HCl and a suitable internal standard (e.g., maleic acid) into a clean NMR tube.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) that does not have signals overlapping with the analyte or standard.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

    • Set the pulse angle to 90° and use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the residual proton signals at the deuterated positions.

  • Data Processing and Analysis:

    • Carefully integrate the signals corresponding to the residual protons on the deuterated positions of N,N-Didesmethyl Trimebutine-d5 HCl and a well-resolved signal from the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard.

    • From the molar ratio and the known amount of the internal standard, determine the amount of the unlabeled species.

    • The isotopic purity is then calculated as: Isotopic Purity (%) = (1 - (moles of unlabeled species / total moles of analyte)) * 100

Mass Spectrometry (MS): A Mass-Based Interrogation

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a powerful technique for determining isotopic purity by separating and quantifying ions based on their mass-to-charge ratio (m/z) with high precision.[1] When coupled with a separation technique like liquid chromatography (LC-MS), it provides both qualitative and quantitative data on the isotopic distribution of the compound.[8]

Expertise & Experience in MS Analysis:

The key to a successful MS analysis of isotopic purity lies in achieving sufficient resolution to distinguish between the different isotopologues (molecules that differ only in their isotopic composition).[9] Electrospray ionization (ESI) is a common and gentle ionization technique suitable for a molecule like N,N-Didesmethyl Trimebutine-d5 HCl.[10][11] The choice of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is critical for resolving the small mass differences between the deuterated and non-deuterated species.[9]

Trustworthiness of the Protocol:

A robust MS protocol involves careful calibration of the mass spectrometer to ensure high mass accuracy. The data analysis must also account for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O) to accurately calculate the isotopic purity of the deuterated species.[9][12]

Experimental Protocol: LC-HRMS for Isotopic Purity

  • Sample Preparation:

    • Prepare a stock solution of N,N-Didesmethyl Trimebutine-d5 HCl in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Method:

    • Use a C18 reversed-phase column for separation.

    • Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

    • The gradient should be optimized to achieve a sharp, symmetrical peak for the analyte.

  • Mass Spectrometry (MS) Method:

    • Use an ESI source in positive ion mode.

    • Acquire data in full scan mode over a mass range that includes the expected m/z values for the unlabeled (d0) to fully deuterated (d5) species of the protonated molecule [M+H]⁺.

    • Set the mass resolution to a high value (e.g., > 10,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of N,N-Didesmethyl Trimebutine-d5 HCl.

    • Identify and integrate the peak areas for each isotopologue (d0, d1, d2, d3, d4, and d5).

    • Correct the observed peak areas for the natural abundance of other isotopes.

    • Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues: Isotopic Purity (%) = (Area_d5 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4 + Area_d5)) * 100

Head-to-Head Comparison: NMR vs. MS

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures nuclear spin in a magnetic fieldMeasures mass-to-charge ratio of ions
Information Provided Detailed structural information, location of labelsIsotopic distribution, molecular weight
Quantitation Highly accurate with qNMR and internal standardAccurate with HRMS and proper data analysis
Sensitivity LowerHigher
Sample Requirement Higher (mg range)Lower (µg to ng range)
Throughput LowerHigher (with LC)
Key Advantage Unambiguous structural confirmationHigh sensitivity and throughput
Potential Challenge Lower sensitivity for high purity samplesRequires high resolution to separate isotopologues

Visualizing the Workflow

Isotopic_Purity_Workflow cluster_NMR NMR Analysis cluster_MS LC-MS Analysis NMR_Sample Sample & Internal Standard Preparation NMR_Acquire ¹H NMR Data Acquisition NMR_Sample->NMR_Acquire Dissolve in deuterated solvent NMR_Process Integration & Calculation NMR_Acquire->NMR_Process Process spectrum NMR_Result Isotopic Purity (%) NMR_Process->NMR_Result Calculate MS_Sample Sample Dilution MS_LC LC Separation MS_Sample->MS_LC Inject MS_Acquire HRMS Data Acquisition MS_LC->MS_Acquire Elute to MS MS_Process Isotopologue Peak Integration MS_Acquire->MS_Process Extract spectrum MS_Result Isotopic Purity (%) MS_Process->MS_Result Calculate Analyte N,N-Didesmethyl Trimebutine-d5 HCl Analyte->NMR_Sample Analyte->MS_Sample

Caption: Comparative workflow for isotopic purity analysis by NMR and LC-MS.

Conclusion and Recommendations

Both NMR spectroscopy and mass spectrometry are indispensable for the comprehensive evaluation of the isotopic purity of N,N-Didesmethyl Trimebutine-d5 HCl. They are not mutually exclusive but rather complementary techniques.

  • For routine quality control and high-throughput analysis, LC-HRMS is often the method of choice due to its high sensitivity and speed.

  • For definitive structural confirmation and the most accurate quantification, qNMR is unparalleled, providing an absolute measure of isotopic purity.

For regulatory submissions and in-depth characterization, it is best practice to utilize both techniques. The structural confirmation from NMR coupled with the detailed isotopic distribution from HRMS provides a robust and defensible analytical package, ensuring the highest confidence in the quality of your deuterated internal standard.

References

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Baijiahao. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. PharmaTutor. [Link]

  • Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

Sources

A Comparative Guide to Inter-laboratory Quantification of Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Trimebutine, a spasmolytic agent used for the treatment of irritable bowel syndrome and other gastrointestinal disorders.[1] The accurate measurement of Trimebutine and its primary active metabolite, N-desmethyltrimebutine, is critical for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of commonly employed techniques, complete with experimental protocols and supporting data.

The following sections will delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing a critical evaluation of their performance characteristics. This guide emphasizes the rationale behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.

Introduction to Trimebutine and the Imperative for Accurate Quantification

Trimebutine acts directly on the smooth muscle of the gastrointestinal tract to modulate motility.[1] Following oral administration, it is rapidly absorbed and extensively metabolized, with its primary pharmacological activity attributed to N-desmethyltrimebutine.[2] Given its significant first-pass metabolism, robust and sensitive analytical methods are essential for accurately characterizing its pharmacokinetic profile.[2] The choice of analytical technique can significantly impact the reliability and comparability of data across different laboratories. This guide aims to provide the necessary insights to select and implement the most appropriate method for your research needs.

Comparative Analysis of Quantification Methodologies

The two predominant techniques for Trimebutine quantification in biological matrices are HPLC-UV and LC-MS/MS. Each method presents a unique set of advantages and limitations that must be considered in the context of the specific research question.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the quantification of Trimebutine. It relies on the separation of the analyte from the sample matrix using a liquid chromatographic system, followed by detection based on the analyte's absorption of ultraviolet light.

Principle: The fundamental principle involves the differential partitioning of Trimebutine and its metabolites between a stationary phase (typically a C18 column) and a mobile phase. The separated compounds then pass through a UV detector, and the absorbance at a specific wavelength is measured, which is proportional to the concentration of the analyte.

Advantages:

  • Cost-effective: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.

  • Robustness: HPLC-UV systems are known for their durability and reliability in routine analysis.

  • Wide Availability: The technique is commonly available in most analytical laboratories.

Limitations:

  • Lower Sensitivity: Compared to LC-MS/MS, HPLC-UV generally has a higher limit of quantification (LOQ).

  • Potential for Interference: The selectivity can be compromised by co-eluting compounds that absorb at the same wavelength, potentially leading to inaccurate results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.

Principle: After chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. In the first quadrupole, a specific precursor ion (an ion of the intact molecule) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process of selecting a specific precursor and a specific product ion (Multiple Reaction Monitoring - MRM) provides exceptional selectivity.

Advantages:

  • High Sensitivity: LC-MS/MS offers significantly lower limits of quantification, enabling the measurement of very low concentrations of Trimebutine and its metabolites.[3]

  • High Selectivity: The use of MRM minimizes the risk of interference from other compounds in the matrix, leading to more accurate and reliable data.[3]

  • Simultaneous Analysis: This method allows for the simultaneous quantification of Trimebutine and multiple metabolites in a single run.[3][4]

Limitations:

  • Higher Cost: The initial investment and ongoing maintenance costs for LC-MS/MS systems are considerably higher than for HPLC-UV.

  • Matrix Effects: Ion suppression or enhancement caused by components of the biological matrix can affect the accuracy of quantification if not properly addressed.

  • Complex Method Development: Developing and validating LC-MS/MS methods can be more complex and time-consuming.

Performance Comparison of Trimebutine Quantification Methods

The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS methods for the quantification of Trimebutine and its primary metabolite, N-desmethyltrimebutine, based on published literature.

ParameterHPLC-UV MethodLC-MS/MS MethodReference(s)
Analyte(s) Trimebutine & N-desmethyltrimebutineTrimebutine & its metabolites[5],[3],[6]
Matrix Human PlasmaHuman Plasma[5],[3],[6]
Linearity Range 20 - 5000 ng/mL1 - 500 ng/mL (for Trimebutine & metabolites)[5],[3],[6]
Limit of Quantification (LOQ) 20 ng/mL1 ng/mL (for Trimebutine & some metabolites)[5],[3],[6]
Accuracy Within 15%85 - 115%[5],[3],[6]
Precision (RSD%) < 15%< 15%[5],[3],[6]
Extraction Recovery ~90%51.2% - 69.6%[5],[3],[6]

Detailed Experimental Protocols

To ensure reproducibility and facilitate inter-laboratory comparison, detailed step-by-step protocols for both HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on validated methods from the scientific literature.[3][5][6]

HPLC-UV Quantification of Trimebutine and N-desmethyltrimebutine in Human Plasma

This protocol is adapted from a validated method for the determination of Trimebutine and its main metabolite in human plasma.[5][6]

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma in a centrifuge tube, add the internal standard solution.

  • Add 5 mL of n-hexane containing 2-pentanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

4.1.2. Chromatographic Conditions

  • Column: Partisil ODS2 (10 µm) or equivalent C18 column.

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and a phosphate buffer) to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.[5][6]

  • Injection Volume: 50 µL.

4.1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection (265 nm) a2->a3 a4 Data Acquisition & Analysis a3->a4 caption HPLC-UV Workflow for Trimebutine Analysis

Caption: HPLC-UV Workflow for Trimebutine Analysis

LC-MS/MS Quantification of Trimebutine and its Metabolites in Human Plasma

This protocol is based on a sensitive and selective HPLC-MS/MS method for the determination of Trimebutine and its major metabolites.[3]

4.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 200 µL plasma sample, add the internal standard.

  • Add 1 mL of the extraction solvent (e.g., a mixture of organic solvents).

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

4.2.2. LC-MS/MS Conditions

  • Column: YMC J'sphere C18 column or a similar reversed-phase column.[3]

  • Mobile Phase: A gradient of 2 mM ammonium acetate buffer (pH 6.5) and methanol.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Ionization: Electrospray Ionization (ESI) in both positive and negative modes to detect different analytes.[3]

  • Detection: Triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]

4.2.3. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 a4 Data Acquisition & Analysis a3->a4 caption LC-MS/MS Workflow for Trimebutine Analysis

Caption: LC-MS/MS Workflow for Trimebutine Analysis

Causality Behind Experimental Choices and Method Validation

The selection of specific experimental parameters is crucial for the development of a robust and reliable analytical method.

  • Choice of Extraction Method: Liquid-liquid extraction is commonly employed for Trimebutine analysis as it provides good sample clean-up and high recovery.[3][5][6] The choice of extraction solvent is critical and should be optimized to ensure efficient extraction of the analytes while minimizing the co-extraction of interfering substances.

  • Internal Standard Selection: The use of an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. An ideal IS should be structurally similar to the analyte and have similar chromatographic and mass spectrometric behavior.

  • Chromatographic Conditions: The selection of the analytical column, mobile phase composition, and flow rate is optimized to achieve good separation of Trimebutine, its metabolites, and any potential interferences, while maintaining a reasonable run time.

  • Detector Settings: For HPLC-UV, the detection wavelength is chosen at the absorbance maximum of Trimebutine to maximize sensitivity.[5][6] In LC-MS/MS, the MRM transitions are carefully selected and optimized for each analyte to ensure high selectivity and sensitivity.[3]

All analytical methods used for regulatory submissions must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[7]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of Trimebutine. The choice between the two will largely depend on the specific requirements of the study.

  • For routine analysis in a quality control setting where high sensitivity is not a primary concern, HPLC-UV offers a cost-effective and robust solution.

  • For pharmacokinetic studies, bioequivalence trials, and the analysis of samples with low expected concentrations of Trimebutine and its metabolites, LC-MS/MS is the superior choice due to its enhanced sensitivity and selectivity.

To ensure data comparability across different laboratories, it is imperative to use well-validated methods and adhere to standardized protocols. Cross-validation of methods between laboratories is also highly recommended when data from different sites will be combined or compared.[7] The implementation of proficiency testing schemes, where laboratories analyze the same set of unknown samples, can further enhance the reliability and consistency of results.[10][11]

References

  • Bel-Kassaoui, S., et al. (2002). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 837-844.
  • Franklin, M. R. (2002). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Sigma-Aldrich.
  • Franklin, M. R. (2002). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Arzneimittelforschung, 52(8), 616-620.
  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Franklin, M. R. (2002). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Arzneimittelforschung, 52(8), 616-620.
  • Various Authors. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Various sources.
  • Franklin, M. R. (2002). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Sigma-Aldrich.
  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Raju, V. V. S. A., et al. (2014). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC.
  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar.
  • Abdel-Moety, E. M., et al. (2019). Determination of trimebutine maleate in pharmaceutical formulations by the proposed UV-spectrophotometric methods.
  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.
  • Kadian, N., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 126, 83-97.
  • Larabi, I., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725.
  • Kadian, N., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 126, 83-97.
  • National Center for Biotechnology Inform
  • Various Authors. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Semantic Scholar.
  • National Genomics Data Center. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. CNCB-NGDC.
  • Sips, L., et al. (2021). Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics. Bioanalysis, 13(13), 1045-1056.
  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Sci-Hub.
  • Kadian, N., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. SciSpace.
  • Larabi, I., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. SciSpace.
  • Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007-1015.
  • Management Sciences for Health. (n.d.).
  • American College of Physicians. (2021).
  • Various Authors. (n.d.). Pharmacology & Toxicology. Various sources.
  • El-Gindy, A., et al. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 675-685.
  • Kim, Y. G., et al. (2007). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. Clinica Chimica Acta, 375(1-2), 69-75.

Sources

The Gold Standard of Quantification: A Guide to Justification and Implementation of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly within the demanding environments of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The data generated from these studies form the bedrock of critical decisions regarding drug safety and efficacy. It is within this context that the use of a stable isotope-labeled internal standard (SIL-IS) emerges not merely as a technical choice, but as a fundamental justification for the reliability of quantitative data. This guide provides an in-depth exploration of the rationale for employing SIL-IS, a comparative analysis against other internal standards, and a practical, step-by-step workflow for its implementation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Imperative for Internal Standardization in Bioanalysis

Biological matrices, such as plasma, blood, and tissue homogenates, are inherently complex and variable. When analyzing a target compound (analyte) within these matrices, numerous factors can introduce variability and compromise the accuracy of the results. These challenges include:

  • Sample Preparation Inconsistencies: Analyte loss can occur at various stages, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Matrix Effects: Co-eluting endogenous components can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to underestimation or overestimation of its concentration.[1]

  • Instrumental Variability: Fluctuations in injection volume and detector response can introduce random errors.

To mitigate these sources of error, an internal standard (IS) is introduced at a known and constant concentration to all samples, including calibration standards and quality controls, at the earliest stage of the sample preparation process.[2] The IS should ideally mimic the physicochemical properties of the analyte, thereby experiencing similar variations during the analytical workflow. The final quantification is then based on the ratio of the analyte's response to the IS's response, which effectively normalizes for the aforementioned variabilities.

The Superiority of Stable Isotope-Labeled Internal Standards

While various compounds can be employed as internal standards, including structural analogs, the use of a SIL-IS is widely recognized as the gold standard in quantitative mass spectrometry.[2] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, non-radioactive heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

The key advantages of using a SIL-IS are rooted in its near-identical physicochemical behavior to the analyte:

  • Co-elution: A SIL-IS will typically co-elute with the analyte during chromatographic separation, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Extraction Recovery: The SIL-IS will exhibit nearly identical recovery to the analyte during sample preparation, effectively compensating for any analyte loss.

  • Comparable Ionization Efficiency: Both the analyte and the SIL-IS will have similar ionization efficiencies, mitigating the impact of ion suppression or enhancement.

These characteristics lead to a significant improvement in the accuracy and precision of the analytical method.

Performance Comparison: SIL-IS vs. Structural Analog IS

The theoretical superiority of SIL-IS is borne out by experimental data. A structural analog IS, a molecule with a similar but not identical chemical structure to the analyte, is a common alternative. However, even minor structural differences can lead to variations in chromatographic retention, extraction efficiency, and ionization response, compromising its ability to effectively normalize for analytical variability.

A compelling case study involves the therapeutic drug monitoring of the anticancer drug lapatinib in patient plasma.[3] Researchers compared the performance of a non-isotope-labeled (structural analog) internal standard (zileuton) with a stable isotope-labeled internal standard (lapatinib-d3). While both methods demonstrated acceptable accuracy and precision in pooled human plasma, a stark difference emerged when analyzing individual patient samples. The recovery of lapatinib from the plasma of six different cancer patients varied significantly, ranging from 16% to 56%.[3] Only the SIL-IS was able to correct for this inter-individual variability in recovery.[3]

Here is a summary of the performance data from a study comparing SIL-IS and a structural analog IS for the quantification of the immunosuppressant drug tacrolimus:[4]

Performance MetricStable Isotope-Labeled IS (tacrolimus-¹³C,D₂)Structural Analog IS (ascomycin)
Imprecision (%CV) < 3.09%< 3.63%
Accuracy 99.55–100.63%97.35–101.71%
Matrix Effect (% change in signal) -16.64%-28.41%
Compensation of Matrix Effect Near-perfect compensationLess effective compensation

This data clearly demonstrates the superior ability of the SIL-IS to compensate for matrix effects and provide more accurate and precise results.

Regulatory Perspective: The Expectation for SIL-IS

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are now harmonized under the International Council for Harmonisation (ICH) M10 guideline, recognize the importance of a robust internal standard.[5] While not strictly mandatory in all cases, the use of a SIL-IS is strongly recommended and is considered the state-of-the-art for quantitative bioanalytical methods submitted for regulatory review.[2] The ICH M10 guideline emphasizes that a suitable internal standard should be used for all calibration standards, quality controls, and study samples.[5]

Experimental Workflow: Implementing a SIL-IS in a Quantitative LC-MS/MS Assay

The following is a generalized, step-by-step protocol for the implementation of a SIL-IS in a typical bioanalytical workflow.

Method Development and Reagent Preparation
  • Reference Standards: Obtain certified reference standards for both the analyte and the SIL-IS. Ensure that the SIL-IS has a high isotopic purity and is free of significant amounts of the unlabeled analyte.

  • Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent. The stability of these stock solutions should be thoroughly evaluated.

  • Working Solutions: Prepare a working solution of the SIL-IS at a concentration that will yield a robust and reproducible signal in the mass spectrometer.

Sample Preparation

The following diagram illustrates a typical sample preparation workflow:

G cluster_0 Sample Preparation Sample Biological Sample (Plasma, etc.) Add_IS Add SIL-IS Working Solution Sample->Add_IS Mix Vortex/Mix Add_IS->Mix Precipitate Protein Precipitation (e.g., Acetonitrile) Mix->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A generalized workflow for sample preparation incorporating a stable isotope-labeled internal standard.

LC-MS/MS Analysis
  • Chromatographic Separation: Develop a liquid chromatography method that provides adequate separation of the analyte and SIL-IS from potential interferences in the matrix.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of both the analyte and the SIL-IS. This typically involves selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Method Validation

A rigorous method validation is essential to demonstrate that the analytical method is suitable for its intended purpose. The key validation parameters, as outlined in the ICH M10 guideline, include:[5]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Matrix Effect: The effect of the matrix on the ionization of the analyte and SIL-IS.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The following decision tree can guide the selection of an appropriate internal standard:

G Start Internal Standard Selection Is_SIL_Available Is a SIL-IS commercially available or synthesizable? Start->Is_SIL_Available Use_SIL Use SIL-IS Is_SIL_Available->Use_SIL Yes Consider_Analog Consider a structural analog Is_SIL_Available->Consider_Analog No Validate_Analog Rigorously validate the structural analog Consider_Analog->Validate_Analog Yes No_IS Justify the absence of an IS (not recommended) Consider_Analog->No_IS No

Caption: A decision tree for the selection of an internal standard in bioanalysis.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative bioanalysis. Its ability to accurately and precisely correct for the inherent variability of sample preparation and analysis in complex biological matrices is unparalleled. By providing a more reliable and robust dataset, the implementation of a SIL-IS enhances the confidence in critical decisions made throughout the drug development process. While the initial investment in a SIL-IS may be higher than for other internal standards, the long-term benefits in terms of data quality, regulatory compliance, and the overall success of a research program are indisputable.

References

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Investigation and development of stable isotope dilution mass spectrometry methods for therapeutic drug monitoring of anti-infectives. LMU. [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PMC - NIH. [Link]

  • An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online. [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Isotope-labeled Versus Analog Internal Standard in LC-MS/MS Method for Tacrolimus Determination in Human Whole Blood Samples - A Compensation of Matrix Effects. AMiner. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Complex GraphViz DOT Sample. GitHub. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N,N-Didesmethyl Trimebutine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-Didesmethyl Trimebutine-d5 Hydrochloride, a deuterated metabolite of Trimebutine. As a Senior Application Scientist, this document synthesizes regulatory requirements with field-proven best practices to ensure a self-validating system of safety and compliance for your laboratory operations.

Pre-Disposal Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Pharmacological Activity: As an analog of a bioactive molecule, it may exhibit pharmacological activity.

  • Hydrochloride Salt: As a hydrochloride salt, it is acidic and can be corrosive.[2]

  • Deuterated Compound: The presence of deuterium does not significantly alter the chemical reactivity in terms of disposal, but it is a valuable material, and its impact on analytical traceability should be considered.[3]

  • Regulatory Status: Trimebutine and its metabolites may be subject to regulations as controlled substance analogs in some jurisdictions. Disposal must adhere to the stringent requirements set forth by bodies such as the U.S. Drug Enforcement Administration (DEA).[4][5]

Property Value/Consideration Source(s)
Molecular Formula C20H23D5ClNO5[6]
Molecular Weight 414.93 g/mol [6]
Physical Form Likely a solidN/A
Primary Hazards Potential pharmacological activity, corrosivity (acidic)[2]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to render the compound non-retrievable, a key standard mandated by the DEA for the disposal of controlled substances and their analogs.[4][7]

Step 1: Segregation and Collection

Proper waste segregation is the first line of defense against accidental reactions and contamination.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically resistant container for this compound waste.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").[8]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes to prevent unforeseen reactions.[9]

Step 2: Neutralization of Hydrochloride

Given its nature as a hydrochloride salt, neutralization is a critical step to mitigate its corrosivity. This should be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Dilution: If the waste is in a solid form, dissolve it in a minimal amount of water. If it is in a solution, it may be further diluted with water. Always add acid to water, never the other way around.[10]

  • Basification: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the waste solution while stirring.[10]

  • pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH should be within a neutral range (typically 6-8).[10][11]

  • Observation: The cessation of fizzing or bubbling upon the addition of the base indicates that the neutralization reaction is complete.[10]

Step 3: Rendering Non-Retrievable

For compounds that are analogs of controlled substances, rendering them "non-retrievable" is a DEA requirement.[4][12] This means it cannot be easily transformed back into a usable form.

  • Adsorption: After neutralization, the aqueous solution should be mixed with an adsorbent material. Activated charcoal is a common and effective choice.[7]

  • Solidification: Mix the resulting slurry with a bulking agent such as kitty litter, sand, or a commercial solidification agent to form a solid mass.

  • Final Packaging: Place the solidified, non-retrievable waste into a sealed, leak-proof container.

Step 4: Final Disposal

The final disposal must be conducted through your institution's approved hazardous waste management program.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department will provide specific instructions for the collection and disposal of the packaged waste.

  • Documentation: Maintain meticulous records of the disposal process, including the date, quantity of waste, and the procedures followed. For controlled substance analogs, this may involve specific DEA forms (e.g., Form 41) and witness signatures.[7][13]

Disposal_Workflow cluster_prep Preparation & Segregation cluster_treatment Chemical Treatment (in Fume Hood) cluster_disposal Final Disposal Risk_Assessment 1. Risk Assessment (SDS & Hazard ID) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Segregation 3. Segregate Waste (Labeled, Dedicated Container) PPE->Segregation Neutralization 4. Neutralize HCl (Add Base, Monitor pH) Segregation->Neutralization Adsorption 5. Render Non-Retrievable (Add Activated Charcoal) Neutralization->Adsorption Solidification 6. Solidify (Add Bulking Agent) Adsorption->Solidification Packaging 7. Final Packaging (Seal in Leak-Proof Container) Solidification->Packaging EHS_Contact 8. EHS Pickup Request & Documentation Packaging->EHS_Contact

Caption: Disposal workflow for this compound.

Spill Management: Preparedness and Response

In the event of a spill, a swift and informed response is crucial to maintaining a safe laboratory environment.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, apply a chemical spill absorbent, such as a universal absorbent pad or sand, to the spill.

    • Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable decontamination solution.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS and emergency response team.

    • Prevent entry into the affected area.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is non-negotiable when handling any hazardous chemical.[14]

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A chemical-resistant lab coat or apron must be worn.

  • Respiratory Protection: If not working in a certified fume hood, a respirator may be necessary.

Regulatory Compliance: Adherence to a Culture of Safety

Compliance with federal, state, and local regulations is a legal and ethical responsibility.

  • OSHA: The Occupational Safety and Health Administration's Hazard Communication Standard requires that employees are informed about the hazards of the chemicals they work with.[15]

  • EPA: The Environmental Protection Agency regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may operate under the alternative requirements of Subpart K.[16]

  • DEA: The Drug Enforcement Administration's regulations for the disposal of controlled substances and their analogs are particularly stringent, emphasizing the "non-retrievable" standard.[4][5][12]

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Disposal Q&A - DEA Diversion Control Division. U.S. Drug Enforcement Administration. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? Osha.net. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Stericycle. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • How To Safely Dispose of Controlled Substances. Daniels Health. [Link]

  • How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. GAIACA. [Link]

  • Disposal of Controlled Substances. Federal Register. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Buy this compound (EVT-1441774). Everest Chemicals. [Link]

  • Deuterium Labeled Compounds. ZEOCHEM. [Link]

  • CAS No : 1286632-72-1, Chemical Name : N-Demethyl Trimebutine-d5 Hydrochloride. Pharmaffiliates. [Link]

  • How Should Hydrochloric Acid Be Disposed Of Safely? Chemistry For Everyone - YouTube. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

Sources

Personal protective equipment for handling N,N-Didesmethyl Trimebutine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: N,N-Didesmethyl Trimebutine-d5 Hydrochloride

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a deuterated analog of a trimebutine metabolite, this compound's specific toxicological properties are not extensively documented. Therefore, a precautionary approach, treating it as a potentially potent pharmaceutical compound, is paramount to ensure the safety of all laboratory personnel.[1][2] This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established laboratory safety principles.

Hazard Identification and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is the first critical step. The parent compound, Trimebutine, is a pharmacologically active agent, and its metabolites should be handled with care.[3] Deuterated compounds themselves are not typically more hazardous than their non-labeled counterparts; however, the active portion of the molecule dictates the necessary precautions.[4][5]

Key Considerations:

  • Assume Potency: In the absence of specific data, treat this compound as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[1] This necessitates stringent containment and handling procedures to minimize exposure.[1][6]

  • Routes of Exposure: The primary routes of occupational exposure to chemical compounds are inhalation, skin contact, and ingestion.[7] Procedures must be in place to mitigate all potential exposure pathways.

  • Unknown Hazards: Assume that the compound may have unforeseen toxicological effects. All new or poorly characterized compounds should be treated as toxic.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.[9][10][11] The goal of PPE is to create a barrier between the researcher and the potentially hazardous material.

PPE ComponentSpecifications and Rationale
Gloves Double Gloving: Wear two pairs of powder-free nitrile gloves that meet the ASTM D6978 standard.[10][12] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[10] This provides a secure barrier and allows for the safe removal of the contaminated outer glove.[10]
Eye Protection Chemical Splash Goggles: Goggles that provide a complete seal around the eyes are required to protect against splashes and aerosols.[12][13] Standard safety glasses do not offer sufficient protection.[13]
Body Protection Disposable Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is essential.[10][12] This prevents contamination of personal clothing and skin. Cloth lab coats are not recommended as they can absorb spills.[12]
Respiratory Protection N95 Respirator or Higher: When handling the compound as a powder outside of a containment device, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[13] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[6]

Laboratory Handling and Storage: A Step-by-Step Protocol

Adherence to meticulous handling and storage protocols is critical to prevent contamination and ensure the integrity of your research.[14][15][16]

Preparation and Weighing
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a containment glove box, to minimize exposure.[8][17]

  • Engineering Controls: Use a ventilated balance enclosure or a chemical fume hood when weighing the powdered compound to control airborne particles.

  • Spill Prevention: Work on a disposable absorbent bench liner to contain any potential spills.

  • Avoid Cross-Contamination: Use dedicated, clearly labeled spatulas and weighing papers.[14] Never return excess compound to the original container.[15]

Solution Preparation
  • Inert Atmosphere: Deuterated compounds can be hygroscopic and susceptible to hydrogen-deuterium exchange with atmospheric moisture.[4][18] Handle under a dry, inert atmosphere such as nitrogen or argon when possible.[4][18]

  • Solvent Selection: Use anhydrous, deuterated solvents for solution preparation to maintain the isotopic purity of the compound.[4]

  • Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled in a desiccator before use to remove residual moisture.[4]

Storage
  • Container: Store the compound in its original, tightly sealed container.[14]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[19] For long-term stability and to prevent degradation, refrigeration in the dark may be necessary.[20]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.[14][17]

Spill Management and Exposure Protocols

Preparedness is key to effectively managing accidental spills or exposures.

Spill Cleanup
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all personnel immediately.

  • Alert: Notify your supervisor and the institutional safety office.

  • Contain: For small spills within a fume hood, cover with an absorbent material.

  • Clean: Wearing appropriate PPE, decontaminate the area using a suitable cleaning agent, and collect all waste in a sealed, labeled container for hazardous waste disposal.

Personal Exposure
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Inhalation Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.[21]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[21]

Decontamination and Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.

Decontamination
  • All non-disposable equipment, including glassware and spatulas, must be decontaminated after use. This can be achieved by rinsing with a suitable solvent that will dissolve the compound, followed by a thorough washing.

  • Work surfaces should be wiped down with a decontaminating solution at the end of each procedure.

Waste Disposal
  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, bench liners, and unused compound, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: The disposal of deuterated chemical waste should follow institutional and local regulations for hazardous chemical waste.[22] While the deuterium content does not typically require special disposal procedures beyond those for the parent compound, it is important to consult with your institution's environmental health and safety office for specific guidance.[23] Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal A 1. Risk Assessment (Assume Potency) B 2. Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) A->B Proceed with Caution C 3. Prepare Designated Workspace (Fume Hood/Glove Box) B->C Enter Handling Area D 4. Weigh Compound (Ventilated Enclosure) C->D Execute Protocol E 5. Prepare Solution (Anhydrous, Deuterated Solvents) D->E Execute Protocol F 6. Decontaminate Equipment & Workspace E->F Procedure Complete G 7. Segregate & Label Waste F->G Cleanup H 8. Doff PPE Correctly G->H Cleanup J 10. Transfer Waste to Central Accumulation Area G->J Follow EHS Guidelines I 9. Store Compound Properly H->I Final Steps

Caption: Workflow for the safe handling of this compound.

References

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (n.d.). Lindstromgroup.
  • Handling reagents and chemicals (Good Laboratory Practices). (2021, May 5). Theenvirotimes.
  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Personal Protective Equipment (PPE) usage. (2023, March 20). Pharma Beginners.
  • Highly Potent Compounds. (2020, January 11). VxP Pharma.
  • Technical Support Center: Handling and Storing Deuterated Compounds. (n.d.). BenchChem.
  • Disposal of deuterium (D₂). (n.d.). Synergy Recycling.
  • Use and Handling of NMR Solvents. (n.d.). Sigma-Aldrich.
  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
  • Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis.
  • Handling Processing Of Potent Compounds A Holistic Approach. (2017, May 5). Bioprocess Online.
  • Guidelines on Handling Hazardous Drugs. (n.d.). ASHP.
  • N,N-Didesmethyl Trimebutine Hydrochloride. (n.d.). Clearsynth.
  • Potent compounds: 7 things that every EHS professional should know. (2010, June 29). Affygility Solutions.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Deuterated Chloroform. (n.d.). Cambridge Isotope Laboratories, Inc.
  • Safety Data Sheet for Trimebutine. (2025, October 21). Cayman Chemical.
  • Navigating the Safe Disposal of Deuteroferriheme: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Deuterium oxide >99.9 Atom % D Safety Data Sheet. (n.d.). Apollo Scientific.
  • Study of the used deuterium absorption material disposal. (n.d.). KoreaScience.
  • DESMETHYL TRIMEBUTINE HCL Safety Data Sheet. (2019, July 15). ECHEMI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.